molecular formula C4H11NO B032088 (S)-2-aminobutan-1-ol CAS No. 5856-62-2

(S)-2-aminobutan-1-ol

Cat. No.: B032088
CAS No.: 5856-62-2
M. Wt: 89.14 g/mol
InChI Key: JCBPETKZIGVZRE-BYPYZUCNSA-N
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Description

(S)-2-aminobutan-1-ol is a valuable chiral amino alcohol extensively utilized in asymmetric synthesis and medicinal chemistry research. Its primary research value lies in its role as a versatile chiral building block and ligand for catalysis. The compound features both an amine and a hydroxyl group on a chiral carbon backbone, enabling its use in the synthesis of enantiomerically pure compounds. Researchers employ this compound as a precursor for chiral auxiliaries, ligands in transition metal catalysis, and as a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly for beta-blockers and other therapeutics where stereochemistry is critical for biological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBPETKZIGVZRE-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5856-62-2
Record name (+)-2-Amino-1-butanol
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Record name 2-Amino-1-butanol, (+)-
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Record name (+)-2-amino-1-butanol
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Record name 2-AMINO-1-BUTANOL, (+)-
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Foundational & Exploratory

(S)-2-Aminobutan-1-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-aminobutan-1-ol, a chiral amino alcohol, is a critical building block in modern organic and medicinal chemistry. Its stereospecific nature makes it an invaluable intermediate in the asymmetric synthesis of complex molecules, most notably in the production of pharmaceuticals. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for property determination, and insights into its significant applications, particularly in drug development.

Core Physical and Chemical Properties

This compound is a clear, colorless to slightly yellow viscous liquid at room temperature.[1][2] Its bifunctional nature, possessing both an amine and a hydroxyl group, dictates its chemical reactivity and physical characteristics.

Physical Properties

The key physical constants of this compound are summarized in the table below, providing a consolidated reference for laboratory applications.

PropertyValueReference(s)
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
Appearance Clear colorless to slightly yellowish viscous liquid[1]
Boiling Point 172-174 °C
Melting Point -2 °C (for the racemic mixture)[3]
Density 0.944 g/mL at 25 °C
Refractive Index (n20/D) 1.4521
Specific Optical Rotation ([α]20/D) +8.5° to +11.5° (neat)[1][2]
Flash Point 95 °C (203 °F) - closed cup
Water Solubility Completely miscible[4]
Chemical Identifiers

For unambiguous identification and data retrieval, the following chemical identifiers are provided.

Identifier TypeValueReference(s)
CAS Number 5856-62-2[2]
EC Number 227-475-9
SMILES CC--INVALID-LINK--CO
InChI 1S/C4H11NO/c1-2-4(5)3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
InChI Key JCBPETKZIGVZRE-BYPYZUCNSA-N

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail the standard methodologies for measuring the key properties of this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus : Small test tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., Thiele tube or aluminum block heater), and mineral oil (for bath).[5][6]

  • Procedure :

    • Place a small amount (approx. 0.5 mL) of this compound into the small test tube.[5][6]

    • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

    • Heat the apparatus gently.[5] A stream of bubbles will be observed emerging from the capillary tube as trapped air and vapor escape.

    • Continue heating until a continuous and rapid stream of bubbles is observed, indicating the liquid is at its boiling point.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[7]

Determination of Density

Density is calculated as the ratio of mass to volume.

  • Apparatus : Graduated cylinder (e.g., 10 mL), electronic balance.[8][9]

  • Procedure :

    • Measure and record the mass of a clean, dry graduated cylinder.[10]

    • Add a known volume (e.g., 5 mL) of this compound to the graduated cylinder. Record the exact volume.[9]

    • Measure and record the combined mass of the graduated cylinder and the liquid.[10]

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.

    • Calculate the density using the formula: Density = Mass / Volume.[11] For improved accuracy, repeat the measurement several times and average the results.[9]

Determination of Specific Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light.

  • Apparatus : Polarimeter, polarimeter cell (tube, typically 1 dm), sodium D line light source (589 nm).[12]

  • Procedure :

    • Turn on the polarimeter and allow the lamp to warm up.[12]

    • Calibrate the instrument by filling the polarimeter cell with a blank solvent (if measuring a solution) and setting the reading to zero. For a "neat" measurement, this step is omitted, and the empty, clean cell is used for the zero reference.[13]

    • Carefully fill the polarimeter cell with neat this compound, ensuring no air bubbles are present.[13]

    • Place the cell in the polarimeter and record the observed optical rotation (α) in degrees. Note the temperature.

    • The specific rotation [α] is calculated using the formula for neat liquids: [α] = α / (l * d) where:

      • α = observed rotation

      • l = path length of the cell in decimeters (dm)

      • d = density of the liquid in g/mL.[14]

Chemical Properties and Applications

This compound is a stable, combustible liquid. It is a strong base and is corrosive, causing severe skin burns and eye damage. It is incompatible with strong oxidizing agents and acids.

Its primary utility stems from its chirality, making it a crucial intermediate for the synthesis of enantiomerically pure compounds.[4]

Role in Asymmetric Synthesis

As a chiral building block, this compound is instrumental in asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. This is particularly vital in pharmacology, as different enantiomers of a drug can have vastly different biological activities.[4]

Synthesis of (S,S)-Ethambutol

The most prominent application of this compound is in the synthesis of the tuberculostatic drug (S,S)-ethambutol.[15][16] The (S,S)-enantiomer is significantly more potent than its other stereoisomers.[17] The synthesis involves a condensation reaction between two molecules of this compound and one molecule of 1,2-dichloroethane.[15][18]

G A This compound (Starting Material) C Condensation Reaction (e.g., in organic solvent, 70-80°C) A->C B 1,2-Dichloroethane (Reagent) B->C D Neutralization (e.g., with Ammonia) C->D HCl byproduct E (S,S)-Ethambutol (Final Product) D->E

Caption: Workflow for the synthesis of (S,S)-Ethambutol.

Logical Relationships of Key Properties

The interplay between the structural features and the observable properties of this compound is crucial for its application. The diagram below illustrates these relationships.

G Structure Molecular Structure (C4H11NO, Chiral Center) Function Functional Groups (-NH2, -OH) Structure->Function Optical Optical Activity (Specific Rotation) Structure->Optical Chirality PhysProps Physical Properties (Boiling Point, Density, Solubility) Function->PhysProps ChemProps Chemical Properties (Basicity, Reactivity) Function->ChemProps App Applications (Asymmetric Synthesis) ChemProps->App Optical->App

Caption: Logical map of this compound's properties.

Safety and Handling

This compound is classified as a corrosive and combustible liquid. It causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.[19] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from acids and strong oxidizing agents.

Conclusion

This compound is a cornerstone chiral intermediate with well-defined physical and chemical properties. Its significance is most pronounced in the pharmaceutical industry, where its stereochemistry is leveraged for the synthesis of potent therapeutics like (S,S)-ethambutol. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in research and development.

References

(S)-2-Aminobutan-1-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and applications of the chiral building block, (S)-2-aminobutan-1-ol, a critical intermediate in pharmaceutical manufacturing.

Introduction

This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is of paramount importance in the development of enantiomerically pure drugs, where a specific stereoisomer is responsible for the desired therapeutic activity. This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis methodologies, and its significant role in the production of the anti-tuberculosis agent, (S,S)-ethambutol.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing essential data for researchers and chemists.

PropertyValue
CAS Number 5856-62-2
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol
Appearance Liquid
Boiling Point 172-174 °C
Density 0.944 g/mL at 25 °C
Optical Activity [α]20/D +10°, neat
Synonyms S-(+)-2-Amino-1-butanol, L-2-Aminobutanol

Synthesis and Experimental Protocols

The enantioselective synthesis of this compound is critical for its use in pharmaceutical applications. Both chemical and biosynthetic methods have been developed to produce this chiral intermediate with high purity.

Chemical Synthesis: Catalytic Hydrogenation of (S)-2-Aminobutyric Acid

A prevalent method for the chemical synthesis of this compound involves the catalytic hydrogenation of (S)-2-aminobutyric acid. This process offers high yields and good product quality.

Experimental Protocol:

  • Catalyst Preparation: A supported metal catalyst is prepared.

  • Dissolution and pH Adjustment: (S)-2-aminobutyric acid is dissolved in deionized water. The pH of the solution is adjusted to a range of 1-5.

  • Hydrogenation Reaction: The prepared catalyst is added to the solution. The reaction mixture is subjected to a hydrogen atmosphere at a pressure of 2-4 MPa and a temperature of 60-70 °C. The reaction proceeds for 4-10 hours until hydrogen uptake ceases.

  • Post-treatment: Following the reaction, the catalyst is separated from the reaction solution by filtration. The filtrate undergoes post-treatment to isolate the final product, this compound.[1]

Biosynthesis: Asymmetric Reductive Amination

A green and efficient alternative to chemical synthesis is the biosynthetic route utilizing engineered enzymes. One such method employs an engineered amine dehydrogenase for the asymmetric reductive amination of a prochiral ketone.

Experimental Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 1-hydroxybutan-2-one (B1215904) (prochiral substrate), an engineered amine dehydrogenase (e.g., from Sporosarcina psychrophila), a co-factor such as NADH, and an ammonia (B1221849) source (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5).

  • Enzymatic Reaction: The reaction is initiated by the addition of the purified enzyme to the mixture. The reaction is carried out at 30°C with agitation for a specified period (e.g., 24 hours).

  • Reaction Monitoring and Termination: The progress of the reaction is monitored by HPLC. The reaction is terminated by acidifying the mixture to a pH below 2 using 5% H₂SO₄.

  • Purification: The product, this compound, is purified from the reaction supernatant using ion-exchange chromatography (e.g., with Dowex® 50WX8 resin). The column is washed with deionized water until a neutral pH is achieved, and the product is then eluted with an ammonium (B1175870) hydroxide (B78521) solution (e.g., 9% w/v). The final product is obtained after the evaporation of the solvent.

Application in Drug Development: Synthesis of (S,S)-Ethambutol

The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of (S,S)-ethambutol, a first-line bacteriostatic agent for the treatment of tuberculosis.[2] The stereochemistry of the starting material is crucial, as the (S,S)-diastereomer of ethambutol (B1671381) exhibits the highest therapeutic activity, being approximately 500 times more potent than the (R,R)-diastereomer.[2]

G Synthesis of (S,S)-Ethambutol cluster_start Starting Materials cluster_reaction Reaction cluster_product Final Product S_aminobutanol This compound condensation Condensation Reaction S_aminobutanol->condensation dichloroethane 1,2-Dichloroethane dichloroethane->condensation ethambutol (S,S)-Ethambutol condensation->ethambutol Forms the ethylenediimino bridge

Synthesis pathway of (S,S)-Ethambutol.

Mechanism of Action and Signaling Pathway

While this compound itself is not the active pharmaceutical ingredient, its derivative, ethambutol, has a well-defined mechanism of action. Ethambutol targets the synthesis of the mycobacterial cell wall, a critical component for the survival of Mycobacterium tuberculosis.

Specifically, ethambutol inhibits the enzyme arabinosyl transferase.[3][] This enzyme is responsible for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall that links mycolic acids to the peptidoglycan layer.[3] By inhibiting this enzyme, ethambutol disrupts the formation of the cell wall, leading to increased permeability and making the bacterium susceptible to other drugs and osmotic stress, ultimately inhibiting its growth.[3][]

G Mechanism of Action of Ethambutol cluster_drug Drug cluster_enzyme Enzyme Target cluster_process Cellular Process cluster_outcome Outcome ethambutol Ethambutol arabinosyl_transferase Arabinosyl Transferase ethambutol->arabinosyl_transferase Inhibits arabinogalactan_synthesis Arabinogalactan Synthesis arabinosyl_transferase->arabinogalactan_synthesis Catalyzes cell_wall_formation Mycobacterial Cell Wall Formation arabinogalactan_synthesis->cell_wall_formation Is essential for inhibition_growth Inhibition of Bacterial Growth cell_wall_formation->inhibition_growth Disruption leads to

Ethambutol's inhibitory action on the mycobacterial cell wall synthesis pathway.

Experimental Workflow: Biosynthesis and Purification

The following diagram illustrates a typical workflow for the biosynthetic production and subsequent purification of this compound, as detailed in the experimental protocol section.

G Biosynthesis and Purification Workflow start Start reaction_setup Prepare Reaction Mixture (Substrate, Enzyme, Buffer) start->reaction_setup incubation Incubate at 30°C (e.g., 24 hours) reaction_setup->incubation monitoring Monitor Reaction (HPLC) incubation->monitoring termination Terminate Reaction (Acidification) monitoring->termination Upon completion centrifugation Centrifuge to Remove Solids termination->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection ion_exchange Ion-Exchange Chromatography supernatant_collection->ion_exchange washing Wash Column (Deionized Water) ion_exchange->washing elution Elute Product (Ammonium Hydroxide) washing->elution evaporation Evaporate Solvent elution->evaporation final_product Pure this compound evaporation->final_product

Workflow for the biosynthetic production and purification of this compound.

Conclusion

This compound is a vital chiral intermediate with significant applications in the pharmaceutical industry, most notably in the synthesis of the anti-tuberculosis drug (S,S)-ethambutol. The development of efficient and stereoselective synthesis methods, including both chemical and biosynthetic routes, is crucial for the cost-effective production of this important pharmaceutical. Understanding the properties, synthesis, and applications of this compound is essential for researchers and professionals involved in drug development and manufacturing.

References

An In-depth Technical Guide to (S)-2-aminobutan-1-ol: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-aminobutan-1-ol is a chiral amino alcohol of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a crucial building block for the synthesis of various enantiomerically pure compounds, most notably the antitubercular drug (S,S)-ethambutol. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis, chiral resolution, and analytical determination of enantiomeric purity are presented. Furthermore, this document includes visualizations of key experimental workflows to aid in the practical application of these methodologies.

Structure and Stereochemistry

This compound, also known as L-2-aminobutanol, is an organic compound with the chemical formula C₄H₁₁NO. Its structure consists of a four-carbon butane (B89635) backbone with an amino group (-NH₂) attached to the second carbon (C2) and a hydroxyl group (-OH) attached to the first carbon (C1).

The key feature of this molecule is the chiral center at the C2 carbon, which is bonded to four different groups: a hydrogen atom, an amino group, an ethyl group, and a hydroxymethyl group. This chirality gives rise to two enantiomers: this compound and (R)-2-aminobutan-1-ol. The "(S)" designation refers to the sinister (left-handed) configuration according to the Cahn-Ingold-Prelog priority rules. The stereochemistry of this compound is critical for its application in the synthesis of stereospecific pharmaceuticals.[1]

The structure can be represented in various ways:

  • 2D Structure:

  • SMILES: CC--INVALID-LINK--CO[2]

  • InChI Key: JCBPETKZIGVZRE-BYPYZUCNSA-N[2]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided in the table below. This data is essential for its identification, handling, and use in synthetic procedures.

PropertyValueReference(s)
Molecular Formula C₄H₁₁NO[3][4]
Molecular Weight 89.14 g/mol [3][4]
CAS Number 5856-62-2[2][3][4]
Appearance Colorless to slightly yellow clear liquid[3]
Boiling Point 172-174 °C[2]
Density 0.944 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.4521[2]
Optical Rotation ([α]20/D) +10° (neat)[2]
Melting Point Not applicable (liquid at room temperature)
Solubility Miscible with water[5]

Experimental Protocols

Detailed methodologies for the synthesis, resolution, and analysis of this compound are crucial for researchers in drug development and organic synthesis. The following sections provide in-depth experimental protocols.

Synthesis of this compound via Catalytic Hydrogenation

A common and efficient method for the stereoselective synthesis of this compound is the catalytic hydrogenation of the readily available chiral precursor, (S)-2-aminobutyric acid (L-2-aminobutyric acid).[2][3]

Protocol:

  • Preparation of the Reaction Mixture: In a high-pressure reactor, dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL.[3]

  • pH Adjustment: Adjust the pH of the solution to 1-5 using an appropriate acid (e.g., hydrochloric acid or sulfuric acid).[2][3]

  • Catalyst Addition: Add a supported metal catalyst, such as ruthenium on carbon (Ru/C) or palladium on carbon (Pd/C). The catalyst loading is typically 0.05-0.5% of the weight of the (S)-2-aminobutyric acid.[2][3]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 2-4 MPa and heat to 60-70 °C. Maintain these conditions with stirring for 4-10 hours, or until hydrogen uptake ceases.[2][3]

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate is then concentrated under reduced pressure to remove water.

    • The resulting concentrate is neutralized with a base (e.g., sodium hydroxide) and filtered to remove any inorganic salts.

    • The final product, this compound, is obtained by distillation of the filtrate under reduced pressure.[6]

G Synthesis of this compound cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification A (S)-2-aminobutyric acid Mix Dissolve and Add to Reactor A->Mix B Deionized Water B->Mix C Acid (pH 1-5) C->Mix D Supported Metal Catalyst (e.g., Ru/C) D->Mix Hydrogenation High-Pressure Hydrogenation (60-70 °C, 2-4 MPa, 4-10 h) Mix->Hydrogenation Filter Filter to Remove Catalyst Hydrogenation->Filter Concentrate Concentrate under Reduced Pressure Filter->Concentrate Neutralize Neutralize with Base Concentrate->Neutralize Filter_Salts Filter Inorganic Salts Neutralize->Filter_Salts Distill Distill under Reduced Pressure Filter_Salts->Distill Product This compound Distill->Product

Synthesis of this compound via Catalytic Hydrogenation.
Chiral Resolution of Racemic 2-aminobutan-1-ol (B80463)

An alternative to asymmetric synthesis is the resolution of a racemic mixture of 2-aminobutan-1-ol. This is often achieved by diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.[7]

Protocol:

  • Salt Formation:

    • Dissolve racemic 2-aminobutan-1-ol in a suitable solvent, such as methanol (B129727) or ethanol.

    • Slowly add a solution of L-(+)-tartaric acid (approximately 0.5 to 1.0 molar equivalent) in the same solvent while stirring. The reaction is exothermic and may require cooling.[7]

    • Stir the mixture at an elevated temperature (e.g., 60-65 °C) to ensure complete dissolution.[4]

  • Crystallization:

    • Cool the solution slowly to room temperature or below (e.g., 0-5 °C) to induce crystallization of the diastereomeric salt of this compound and L-(+)-tartaric acid. Seeding with a small crystal of the desired salt can facilitate crystallization.[4]

    • Allow the crystallization to proceed for several hours to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the other diastereomer.

    • Dry the crystals.

  • Liberation of the Free Amine:

    • Dissolve the dried diastereomeric salt in water.

    • Add a base, such as sodium hydroxide (B78521) or calcium hydroxide, to the solution until the pH is between 11 and 13.[7] This will deprotonate the amino group and precipitate the tartrate salt.

    • Filter the mixture to remove the insoluble tartrate salt.

    • The aqueous filtrate containing this compound is then subjected to distillation under reduced pressure to isolate the pure enantiomer.[7]

G Chiral Resolution of 2-aminobutan-1-ol Racemic Racemic 2-aminobutan-1-ol in Solvent Salt_Formation Mix and Heat to Dissolve Racemic->Salt_Formation Tartaric L-(+)-Tartaric Acid Tartaric->Salt_Formation Crystallization Cool and Crystallize Diastereomeric Salt Salt_Formation->Crystallization Filtration1 Filter and Wash Crystals Crystallization->Filtration1 Salt_Crystals (S)-amine-L-tartrate Salt Filtration1->Salt_Crystals Mother_Liquor Mother Liquor with (R)-amine-L-tartrate Filtration1->Mother_Liquor Liberation Dissolve Salt in Water and Add Base (pH 11-13) Salt_Crystals->Liberation Filtration2 Filter Insoluble Tartrate Liberation->Filtration2 Distillation Distill Filtrate under Reduced Pressure Filtration2->Distillation Product This compound Distillation->Product

Chiral Resolution of Racemic 2-aminobutan-1-ol.
Determination of Enantiomeric Purity by HPLC

The enantiomeric purity of this compound is a critical quality attribute. A common method for its determination is High-Performance Liquid Chromatography (HPLC) after derivatization with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). This converts the enantiomers into diastereomers that can be separated on a standard achiral column.

Protocol:

  • Sample Preparation:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., acetone (B3395972) or acetonitrile).

    • Prepare the sample to be analyzed at a similar concentration.

  • Derivatization:

    • To an aliquot of the sample or standard solution, add a solution of Marfey's reagent in acetone.

    • Add a buffer solution (e.g., sodium bicarbonate) to maintain a basic pH.

    • Heat the mixture (e.g., at 40 °C) for a specified time (e.g., 1 hour) to ensure complete reaction.

    • After cooling, neutralize the reaction mixture with an acid (e.g., hydrochloric acid).

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., trifluoroacetic acid) is typically used.

    • Detection: UV detection at a wavelength where the dinitrophenyl group of the derivative absorbs strongly (e.g., 340 nm).

    • Injection: Inject the derivatized sample onto the HPLC system.

  • Data Analysis:

    • The two diastereomeric derivatives will elute at different retention times.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

G Enantiomeric Purity Analysis by HPLC cluster_prep Sample Preparation and Derivatization cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample of 2-aminobutan-1-ol Derivatization Mix and Heat Sample->Derivatization Reagent Marfey's Reagent Reagent->Derivatization Buffer Basic Buffer Buffer->Derivatization Neutralization Neutralize with Acid Derivatization->Neutralization HPLC_System Inject into HPLC System (C18 Column, UV Detector) Neutralization->HPLC_System Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Integration Integrate Peak Areas of Diastereomers Chromatogram->Integration Calculation Calculate Enantiomeric Excess (e.e. %) Integration->Calculation Result Enantiomeric Purity Calculation->Result

Workflow for Enantiomeric Purity Analysis by HPLC.

Biological Significance and Applications

The primary significance of this compound lies in its role as a key chiral intermediate in the pharmaceutical industry.

  • Synthesis of Ethambutol (B1671381): this compound is an essential building block for the synthesis of the (S,S)-diastereomer of ethambutol, a first-line bacteriostatic agent used in the treatment of tuberculosis.[8] The stereochemistry of the starting material is crucial, as the other stereoisomers of ethambutol have significantly lower activity and higher toxicity.

  • Chiral Auxiliaries and Ligands: Due to its chiral nature and the presence of both amino and hydroxyl functional groups, this compound and its derivatives can be used as chiral auxiliaries or ligands in asymmetric synthesis to control the stereochemical outcome of chemical reactions.

  • Potential Biological Activity: While primarily used as a synthetic intermediate, some studies have suggested potential biological activities for amino alcohols. For instance, L-2-aminobutanol has been investigated as a potential inhibitor of L-fucosidases, which are enzymes involved in various biological processes.[6] However, this area requires further research to establish any direct and significant signaling pathway involvement.

Conclusion

This compound is a valuable chiral molecule with a well-established role in the stereoselective synthesis of pharmaceuticals. A thorough understanding of its structure, properties, and the experimental protocols for its preparation and analysis is fundamental for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development. The methodologies outlined in this guide provide a solid foundation for the synthesis and quality control of this important chiral building block. Future research may further elucidate its potential direct biological activities, expanding its applications beyond its current primary use as a synthetic intermediate.

References

Spectroscopic Profile of (S)-2-aminobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral amino alcohol, (S)-2-aminobutan-1-ol. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes tabulated summaries of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a conceptual workflow for spectroscopic analysis.

Introduction

This compound is a valuable chiral building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. Its stereochemistry plays a crucial role in its biological activity, making accurate spectroscopic characterization essential. This guide consolidates the publicly available spectroscopic data for this compound to serve as a reliable reference for researchers.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured and easily comparable format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (ppm)MultiplicityAssignment
3.568ddH on C1
3.280ddH on C1
2.734mH on C2
1.440mH on C3
1.289mH on C3
0.938tH on C4

Solvent: CDCl₃, Instrument Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
66.2C1
55.5C2
25.9C3
10.8C4
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H, N-H, and C-H bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Description
3300-3500 (broad)O-H and N-H stretching
2850-2970C-H stretching
1590-1650N-H bending
1050-1150C-O stretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of 2-aminobutan-1-ol (B80463) shows characteristic fragmentation patterns.

Table 4: Key Mass Spectrometry Data (EI) for 2-aminobutan-1-ol [2]

m/zRelative Intensity (%)Assignment
89LowMolecular Ion [M]⁺
5899.99[M - CH₂OH]⁺
4132.53[C₃H₅]⁺
6017.77[M - C₂H₅]⁺
4216.77[C₂H₄N]⁺
3013.91[CH₄N]⁺

Experimental Protocols

The following are representative experimental protocols for obtaining the spectroscopic data presented above. These are based on generally accepted practices for the analysis of small organic molecules.

NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard 1D proton

  • Number of Scans: 16-32

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 16 ppm

  • Reference: Tetramethylsilane (TMS) at 0 ppm

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled ¹³C

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 200-240 ppm

  • Reference: CDCl₃ solvent peak at 77.16 ppm

IR Spectroscopy

Sample Preparation (Neat Liquid/Film):

  • Place one to two drops of neat this compound directly onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top and gently press to create a thin film of the liquid between the plates.

Instrument Parameters (FTIR):

  • Technique: Transmission (thin film)

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

  • Background: A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

Mass Spectrometry

Sample Preparation (for GC-MS):

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

  • Further dilute the stock solution as necessary to be within the linear range of the instrument.

Instrument Parameters (GC-MS with Electron Ionization):

  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium

    • Column: A suitable capillary column for the analysis of polar compounds (e.g., a wax or mid-polar phase column).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

  • Mass Spectrometer (MS): [2]

    • Ionization Mode: Electron Ionization (EI)[2]

    • Ionization Energy: 70 eV[2]

    • Mass Range: m/z 30-200

    • Scan Speed: 1-2 scans/second

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Pure this compound Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Dilution Dilution in Volatile Solvent (MS) Sample->Dilution Neat Neat Sample (IR) Sample->Neat NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR MS GC-MS System Dilution->MS IR FTIR Spectrometer Neat->IR ProcessNMR Process NMR Spectra (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Spectrum (Baseline Correction) IR->ProcessIR ProcessMS Process Mass Spectrum (Peak Integration) MS->ProcessMS InterpretNMR Interpret NMR (Chemical Shifts, Coupling) ProcessNMR->InterpretNMR InterpretIR Interpret IR (Functional Groups) ProcessIR->InterpretIR InterpretMS Interpret MS (Molecular Ion, Fragmentation) ProcessMS->InterpretMS Structure Structural Elucidation & Confirmation InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Synthesis of Enantiopure (S)-2-Aminobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure (S)-2-aminobutan-1-ol is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the first-line anti-tuberculosis drug, ethambutol. The stereochemistry at the C2 position is critical for the drug's efficacy and safety, necessitating robust and efficient synthetic routes to the (S)-enantiomer with high enantiopurity. This technical guide provides an in-depth overview of the principal synthesis pathways for enantiopure this compound, targeting researchers, scientists, and professionals in drug development. The guide details various methodologies, including chiral pool synthesis, enzymatic resolutions, and asymmetric synthesis, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for key methods.

Chiral Pool Synthesis from L-Threonine

L-threonine, a naturally occurring amino acid, serves as an inexpensive and readily available chiral starting material for the synthesis of this compound. This approach leverages the inherent stereochemistry of the starting material to produce the target molecule. The synthesis proceeds via the intermediate (S)-2-aminobutyric acid.

Synthesis of (S)-2-Aminobutyric Acid from L-Threonine

The initial step involves the conversion of L-threonine to (S)-2-aminobutyric acid. This can be achieved through a two-step enzymatic process involving deamination and subsequent amination.[1][2]

Reduction of (S)-2-Aminobutyric Acid to this compound

The carboxylic acid functionality of (S)-2-aminobutyric acid is then reduced to the corresponding primary alcohol. This can be accomplished through catalytic hydrogenation under high pressure.[3]

Experimental Protocol: Catalytic Hydrogenation of (S)-2-Aminobutyric Acid [3]

  • Reaction Setup: In a high-pressure reactor, add (S)-2-aminobutyric acid (e.g., 70 g), water (300 g), 98% concentrated sulfuric acid (34 g), and a ruthenium on carbon catalyst (e.g., 20 g).

  • Hydrogenation: Seal the reactor and purge with nitrogen. Introduce hydrogen gas and maintain the pressure between 9-15 MPa. Heat the reaction mixture to a temperature between 70°C and 140°C with stirring.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) until the (S)-2-aminobutyric acid is completely consumed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and filter to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to remove about half of the water. Neutralize the solution with a base (e.g., NaOH) to a pH of 6.8-7.2. Add ethanol (B145695) to precipitate the inorganic salts and remove them by centrifugation. The supernatant is then concentrated under reduced pressure to remove the ethanol. The crude this compound is purified by vacuum distillation.

Enzymatic Synthesis and Resolution

Biocatalysis offers highly selective and environmentally benign routes to enantiopure compounds. For this compound, both asymmetric synthesis and kinetic resolution are effective enzymatic strategies.

Asymmetric Reductive Amination of 1-Hydroxybutan-2-one (B1215904)

A highly efficient method for the direct synthesis of this compound is the asymmetric reductive amination of the prochiral ketone, 1-hydroxybutan-2-one, using an engineered amine dehydrogenase (AmDH). This method can achieve high conversions and excellent enantioselectivity.[4]

Experimental Protocol: Asymmetric Reductive Amination [4]

  • Reaction Mixture: In a suitable vessel, prepare a reaction mixture containing 1 M NH4Cl/NH3·H2O buffer (pH 8.5), 1 mM NAD+, 100 mM glucose, 2 mg/ml glucose dehydrogenase (for cofactor regeneration), the engineered amine dehydrogenase, and 1-hydroxybutan-2-one (e.g., 100-200 mM).

  • Reaction Conditions: Incubate the reaction mixture at 30°C with agitation (e.g., 220 rpm) for 24 hours.

  • Monitoring and Work-up: Monitor the reaction progress by HPLC. Upon completion, terminate the reaction by acidifying the mixture to pH < 2 with 5% H2SO4.

  • Purification: Centrifuge the mixture to remove any precipitates. The supernatant containing the product can be purified by ion-exchange chromatography.

Kinetic Resolution of Racemic 2-Aminobutan-1-ol (B80463)

Kinetic resolution is a widely used technique where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. Penicillin G acylase can be used for the enantioselective hydrolysis of N-phenylacetyl-(S)-2-aminobutan-1-ol.[5]

Experimental Protocol: Kinetic Resolution with Penicillin G Acylase

  • Substrate Preparation: Synthesize N-phenylacetyl-2-aminobutanol by reacting racemic 2-aminobutan-1-ol with methyl phenylacetate.

  • Enzymatic Hydrolysis: Dissolve the racemic N-phenylacetyl-2-aminobutanol in water, adjusting the pH to 7.8 with ammonia. Add immobilized penicillin G acylase.

  • Reaction Conditions: Stir the mixture at 40°C.

  • Monitoring: Monitor the hydrolysis of the (S)-enantiomer by HPLC. It is crucial to stop the reaction at approximately 40% conversion to achieve high enantiomeric excess of the remaining (R)-N-phenylacetyl-2-aminobutanol and the produced this compound.

  • Product Isolation: After the reaction, separate the enzyme. The aqueous solution contains this compound and the unreacted (R)-N-phenylacetyl-2-aminobutanol. This compound can be recovered from the aqueous phase after extraction of the (R)-amide.

Chemical Resolution of Racemic 2-Aminobutan-1-ol

Classical chemical resolution involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. L-(+)-tartaric acid is a commonly used resolving agent for racemic 2-aminobutan-1-ol.

Experimental Protocol: Resolution with L-(+)-Tartaric Acid [6]

  • Salt Formation: Dissolve racemic 2-aminobutan-1-ol in a minimal amount of a suitable solvent (e.g., ethanol). In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the same solvent, with gentle heating if necessary. Add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. If no crystals form, scratching the inside of the flask or seeding with a small crystal of the desired diastereomeric salt can initiate crystallization.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate, which is the less soluble this compound-L-(+)-tartrate salt, by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH) to raise the pH to >12.

  • Extraction and Purification: Extract the liberated this compound with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts, remove the solvent under reduced pressure, and purify the product by distillation.

Biosynthesis in Saccharomyces cerevisiae

A novel and green approach for the synthesis of this compound is its production in a whole-cell biocatalyst system, such as Saccharomyces cerevisiae (baker's yeast). This method involves engineering the yeast's metabolic pathways to convert an endogenous starting material, L-threonine, into the desired product through a series of enzymatic steps.[1][7] This in vivo synthesis is a promising sustainable alternative, although currently, the reported yields are low.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis pathways of enantiopure this compound.

Table 1: Chiral Pool Synthesis from L-Threonine

MethodStarting MaterialReducing Agent/CatalystYieldEnantiomeric Excess (e.e.)PurityReference
Catalytic Hydrogenation(S)-2-Aminobutyric AcidH₂ / Ruthenium on Carbon86%>99%99.8% (GC)[3]

Table 2: Enzymatic Synthesis and Resolution

MethodSubstrateEnzymeConversionYieldEnantiomeric Excess (e.e.)Reference
Asymmetric Reductive Amination1-Hydroxybutan-2-oneEngineered Amine Dehydrogenase91-99%->99%[4]
Kinetic ResolutionRacemic N-phenylacetyl-2-aminobutanolPenicillin G Acylase~40%70% (for S-isomer)>99%[5]

Table 3: Chemical Resolution

MethodResolving AgentYield of Diastereomeric SaltFinal Yield of (S)-isomerEnantiomeric PurityReference
Fractional CrystallizationL-(+)-Tartaric AcidHigh-High[6]

Signaling Pathways and Experimental Workflows

Synthesis from L-Threonine

G cluster_0 Chiral Pool Synthesis L-Threonine L-Threonine S-2-Aminobutyric Acid S-2-Aminobutyric Acid L-Threonine->S-2-Aminobutyric Acid Enzymatic Conversion S-2-Aminobutan-1-ol S-2-Aminobutan-1-ol S-2-Aminobutyric Acid->S-2-Aminobutan-1-ol Catalytic Hydrogenation

Caption: Chiral pool synthesis of this compound from L-threonine.

Enzymatic Asymmetric Reductive Amination

G cluster_1 Asymmetric Reductive Amination 1-Hydroxybutan-2-one 1-Hydroxybutan-2-one S-2-Aminobutan-1-ol S-2-Aminobutan-1-ol 1-Hydroxybutan-2-one->S-2-Aminobutan-1-ol + NH3, NADH Amine Dehydrogenase Amine Dehydrogenase Amine Dehydrogenase->S-2-Aminobutan-1-ol

Caption: Enzymatic synthesis of this compound.

Kinetic Resolution Workflow

G cluster_2 Kinetic Resolution Racemic 2-Aminobutanol Racemic 2-Aminobutanol N-Phenylacetylation N-Phenylacetylation Racemic 2-Aminobutanol->N-Phenylacetylation Racemic N-Phenylacetyl-2-aminobutanol Racemic N-Phenylacetyl-2-aminobutanol N-Phenylacetylation->Racemic N-Phenylacetyl-2-aminobutanol Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic N-Phenylacetyl-2-aminobutanol->Enzymatic Hydrolysis S-2-Aminobutan-1-ol S-2-Aminobutan-1-ol Enzymatic Hydrolysis->S-2-Aminobutan-1-ol R-N-Phenylacetyl-2-aminobutanol R-N-Phenylacetyl-2-aminobutanol Enzymatic Hydrolysis->R-N-Phenylacetyl-2-aminobutanol G cluster_3 Chemical Resolution Racemic 2-Aminobutanol Racemic 2-Aminobutanol Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic 2-Aminobutanol->Diastereomeric Salt Formation + L-Tartaric Acid Diastereomeric Salts Diastereomeric Salts Diastereomeric Salt Formation->Diastereomeric Salts Fractional Crystallization Fractional Crystallization Diastereomeric Salts->Fractional Crystallization S-2-aminobutanol-L-tartrate S-2-aminobutanol-L-tartrate Fractional Crystallization->S-2-aminobutanol-L-tartrate Liberation of Amine Liberation of Amine S-2-aminobutanol-L-tartrate->Liberation of Amine + Base S-2-Aminobutan-1-ol S-2-Aminobutan-1-ol Liberation of Amine->S-2-Aminobutan-1-ol

References

Commercial Suppliers and Pricing for (S)-2-aminobutan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-aminobutan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, pricing, and key applications in research and drug development, with a focus on its role as a precursor to the anti-tuberculosis drug ethambutol (B1671381).

Commercial Availability and Pricing

This compound is readily available from a range of chemical suppliers catering to research and bulk manufacturing needs. The pricing is influenced by the purity, quantity, and the supplier. For research purposes, it is typically sold in quantities ranging from grams to kilograms, with purity levels generally exceeding 95%.

SupplierPurityQuantityPrice (USD)
Molport≥95%1 g~$11.55
≥95%5 g~$21.95
98%25 g~$12.00
98%100 g~$37.00
98%500 g~$98.00
Fisher Scientific (TCI America)≥98.0%1 mL~$61.51
≥98.0%5 mL~$156.59
ChemScene≥98%-Contact for pricing
Sigma-Aldrich≥98%-Contact for pricing
Loba Chemie98%-Contact for pricing
Pharmaffiliates--Login for pricing

Note: Prices are approximate and subject to change. Shipping and handling fees may apply. It is recommended to visit the supplier's website for the most current pricing and availability.

Role in Drug Development

The primary application of this compound in drug development is as a key chiral intermediate in the synthesis of ethambutol. Ethambutol is a first-line bacteriostatic anti-tuberculosis agent. The specific stereoisomer, (S,S)-ethambutol, is the active form of the drug, highlighting the importance of the chirality of its precursor, this compound.

Beyond ethambutol, this compound's structure makes it a valuable starting material for the synthesis of other chiral molecules and potential drug candidates. Its amino and alcohol functional groups allow for a variety of chemical modifications to generate diverse molecular scaffolds.

Additionally, some sources suggest that L-2-aminobutanol, a synonym for this compound, has potential applications as an inhibitor of L-fucosidases. Fucosidases are enzymes involved in the cleavage of fucose residues from glycoconjugates, and their inhibition is a target for therapeutic intervention in various diseases, including cancer and inflammation. However, detailed experimental protocols for this specific application are not widely published.

Experimental Protocols

The following protocols detail the synthesis of this compound and its subsequent use in the synthesis of ethambutol.

Synthesis of this compound via Resolution of Racemic 2-aminobutanol

This method involves the separation of the desired (S)-enantiomer from a racemic mixture of 2-aminobutanol using a chiral resolving agent, such as L-(+)-tartaric acid.

Materials:

  • Racemic 2-aminobutanol

  • L-(+)-tartaric acid

  • Distilled water

  • Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Methanol

  • Ice bath

Procedure:

  • Salt Formation: Dissolve L-(+)-tartaric acid in distilled water. In a separate flask, dissolve racemic 2-aminobutanol in methanol.

  • Slowly add the tartaric acid solution to the 2-aminobutanol solution with constant stirring. The diastereomeric salts will begin to precipitate.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation of the Diastereomeric Salt: Collect the precipitated salt by filtration and wash with cold methanol. The solid obtained is the L-(+)-tartrate salt of this compound.

  • Liberation of the Free Amine: Dissolve the collected salt in a minimal amount of distilled water.

  • Add a base (NaOH, NaHCO₃, or Na₂CO₃) to the solution until the pH reaches 11-13. This will neutralize the tartaric acid and liberate the free this compound.

  • Extraction and Purification: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain this compound.

Synthesis of Ethambutol from this compound

This protocol describes the condensation of this compound with 1,2-dichloroethane (B1671644) to form ethambutol.

Materials:

  • This compound

  • 1,2-dichloroethane

  • Sodium hydroxide (optional, for some variations of the synthesis)

  • Ethanol

  • Hydrochloric acid (HCl) in ethanol

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, add an excess of this compound.

  • Addition of 1,2-dichloroethane: Heat the this compound to approximately 110°C. Slowly add 1,2-dichloroethane to the heated solution over a period of about 2 hours, maintaining the temperature between 110°C and 140°C.

  • Reaction Completion: After the addition is complete, continue to heat the reaction mixture for several hours to ensure the reaction goes to completion.

  • Work-up and Product Isolation: Cool the reaction mixture to about 70°C and add absolute ethanol.

  • Slowly cool the solution to around 30°C.

  • Salt Formation: Add an ethanolic solution of hydrochloric acid to adjust the pH to 3-3.5. This will precipitate ethambutol dihydrochloride.

  • Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain ethambutol dihydrochloride.

Visualizations

Workflow for the Synthesis of Ethambutol

The following diagram illustrates the key steps in the synthesis of ethambutol, starting from the resolution of racemic 2-aminobutanol.

Ethambutol_Synthesis cluster_0 Resolution of 2-aminobutanol cluster_1 Synthesis of Ethambutol racemic_2ab Racemic 2-aminobutanol salt_formation Diastereomeric Salt Formation racemic_2ab->salt_formation tartaric_acid L-(+)-tartaric acid tartaric_acid->salt_formation s_salt (S)-2-aminobutanol L-(+)-tartrate salt_formation->s_salt liberation Liberation of Free Amine s_salt->liberation base Base (e.g., NaOH) base->liberation s_2ab This compound liberation->s_2ab condensation Condensation s_2ab->condensation Key Intermediate dichloroethane 1,2-dichloroethane dichloroethane->condensation ethambutol_base Ethambutol (free base) condensation->ethambutol_base salt_formation2 Salt Formation ethambutol_base->salt_formation2 hcl HCl in Ethanol hcl->salt_formation2 ethambutol_hcl Ethambutol Dihydrochloride salt_formation2->ethambutol_hcl

Caption: Workflow for Ethambutol Synthesis.

This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals. The provided information on its commercial availability, pricing, and detailed experimental protocols for its use in the synthesis of ethambutol should aid in the planning and execution of research and development projects involving this important chiral building block.

An In-depth Technical Guide to the Safety, Handling, and MSDS of (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (S)-2-aminobutan-1-ol (CAS No: 5856-62-2). The information compiled is intended to support laboratory safety protocols and ensure the proper management of this chemical in a research and development environment. Data has been aggregated from multiple safety data sheets and chemical databases to provide a thorough overview.

Chemical Identification

This compound, also known as (S)-(+)-2-Amino-1-butanol, is a chiral compound used in various chemical syntheses.[1] It is important to note that while this guide focuses on the (S)-enantiomer, the toxicological profile is expected to be similar to the racemic mixture, (±)-2-amino-1-butanol (CAS No: 96-20-8).[2]

IdentifierValue
IUPAC Name (2S)-2-aminobutan-1-ol[3]
CAS Number 5856-62-2
Molecular Formula C₄H₁₁NO
Molecular Weight 89.14 g/mol [4]
Synonyms (S)-(+)-2-Amino-1-butanol, L-2-Aminobutanol[1][5]
InChI Key JCBPETKZIGVZRE-BYPYZUCNSA-N
SMILES CC--INVALID-LINK--CO

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. It is a combustible liquid that is harmful if swallowed and causes severe skin burns and serious eye damage.[6][7] The substance is also recognized as being very toxic to aquatic life.[8][9]

Signal Word: Danger [4][6]

Pictograms:

GHS05 (Corrosion)[4]GHS07 (Harmful)GHS09 (Hazardous to the aquatic environment)
alt text
alt text
alt text

Table 1: GHS Hazard and Precautionary Statements

CodeStatement
Hazard Statements (H-Statements)
H227Combustible liquid.[6][9]
H302Harmful if swallowed.[3][6][8]
H314Causes severe skin burns and eye damage.[3][4]
H318Causes serious eye damage.[4][6][8]
H400Very toxic to aquatic life.[8][9]
H411Toxic to aquatic life with long lasting effects.[9]
Precautionary Statements (P-Statements)
P210Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5][6]
P260Do not breathe dust/fume/gas/mist/vapors/spray.[3][6][8]
P264Wash skin thoroughly after handling.[3][6][8]
P273Avoid release to the environment.[8][9]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][6][8]
P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][8]
P303+P361+P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][8]
P310Immediately call a POISON CENTER or doctor/physician.[3][5][6]
P391Collect spillage.[8]
P403+P235Store in a well-ventilated place. Keep cool.[5][6]
P405Store locked up.[5][6][8]
P501Dispose of contents/container to an approved waste disposal plant.[5][8]

Physical and Chemical Properties

The substance is a colorless to yellow, hygroscopic liquid with an amine-like odor.[4][8]

Table 2: Physical and Chemical Properties of 2-aminobutan-1-ol

PropertyValueReference
Physical State Liquid[8]
Appearance Colorless to Yellow Oil[1][8]
Odor Amine-like[4]
Melting Point -2 °C[8]
Boiling Point 172-178 °C
Flash Point 87 °C (188.6 °F) - closed cup[8]
Auto-ignition Temperature 379 - 389 °C[8]
Density 0.943 - 0.944 g/mL at 25 °C
Solubility in Water Miscible in all proportions at 20°C[8]
Vapor Pressure 58.1 Pa at 25 °C[8]
logP (Octanol/Water Partition Coefficient) -0.45[9]
Refractive Index (n20/D) ~1.452
pH 11.1 (0.1 M aqueous solution)[2]

Toxicological Information

The primary toxicological concerns are its harmful effects upon ingestion and its corrosive nature to skin and eyes.[2][4] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[4]

Table 3: Acute Toxicity Data

RouteSpeciesValueReference
Oral LD50 Rat (male and female)1,800 mg/kg[9]
  • Skin Corrosion/Irritation: Causes severe skin burns (Skin Corrosion Category 1B/1C).[3][4][8] Contact may cause inflammation, itching, blistering, and pain.[3]

  • Serious Eye Damage/Irritation: Causes serious eye damage (Eye Damage Category 1).[3][4][8] Contact can result in redness, pain, and severe damage.[3]

  • Respiratory/Skin Sensitization: No data available.[7][9]

  • Germ Cell Mutagenicity: A bacterial reverse mutation assay (OECD TG 471) showed no positive responses, indicating a lack of genotoxic activity.[2]

  • Carcinogenicity: No data is available, but the substance is considered unlikely to be carcinogenic based on the lack of genotoxicity.[2][7]

  • Reproductive Toxicity: No data available.[7]

Experimental Protocols

Detailed experimental protocols for toxicological studies are not typically provided in standard safety data sheets. However, the key study cited for mutagenicity is the OECD Test Guideline 471: Bacterial Reverse Mutation Test .

Methodology Summary for OECD TG 471: This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations. In the cited study, concentrations up to 5000 µ g/plate of 2-aminobutanol were tested with and without metabolic activation.[2] The substance is added to a minimal medium, and the plates are incubated. A positive result is indicated by a significant, dose-related increase in the number of revertant colonies compared to a negative control. For 2-aminobutanol, no such increase was observed.[2]

Handling, Storage, and Personal Protection

6.1. Safe Handling

  • Handle in a well-ventilated area or under a chemical fume hood.[8][10]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not breathe vapors or mist.[6][7]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Use non-sparking tools and take precautionary measures against static discharge.[8][10]

  • Wash hands and any exposed skin thoroughly after handling.[3][6]

6.2. Storage

  • Store in a cool, dry, and well-ventilated place.[6][7][8]

  • Keep containers tightly closed and sealed upright to prevent leakage.[6]

  • Store locked up in a designated corrosives area.[6][7][10]

  • Incompatible Materials: Strong oxidizing agents, acids, aluminum, copper, and brass.[6][7]

Table 4: Exposure Controls and Personal Protective Equipment (PPE)

ControlSpecificationReference
Engineering Controls Use only under a chemical fume hood. Ensure eyewash stations and safety showers are close to the workstation.[7][10]
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield. Conforms to EN 166 (EU) or NIOSH (US).[8]
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and fire/flame resistant clothing.[7][8]
Respiratory Protection If exposure limits are exceeded or irritation occurs, use a full-face respirator with a suitable cartridge (e.g., type ABEK, EN14387).[7][8]

First Aid and Fire-Fighting Measures

7.1. First-Aid Measures

  • General Advice: Immediately call a POISON CENTER or doctor.[6] Show the safety data sheet to the medical professional.[5]

  • Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][7][8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[6][7][9]

  • Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[6][8]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to the risk of perforation.[3][8][9] If conscious, have the victim drink water (two glasses at most).[9]

7.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide (CO₂).[7]

  • Specific Hazards: The material is a combustible liquid.[7] Containers may explode when heated.[7]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[6][7]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.[6]

  • Chemical Stability: The substance is stable under recommended storage conditions.[6]

  • Possibility of Hazardous Reactions: No hazardous reactions are expected under normal processing.[6][10]

  • Conditions to Avoid: Heat, flames, sparks, and sources of ignition.[6][7]

  • Incompatible Materials: Strong oxidizing agents, acids, and metals such as aluminum, copper, and brass.[6][7]

Disposal Considerations

Dispose of contents and container to an approved waste disposal facility in accordance with all applicable local, state, and federal regulations.[8] Do not allow the product to enter drains or waterways.

Safety and Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

G cluster_prep Preparation & Handling cluster_emergency Emergency Response cluster_disposal Waste & Disposal receive Receive Chemical store Store in Cool, Dry, Well-Ventilated, Corrosives Area. Keep Tightly Closed. receive->store ppe Don PPE: - Safety Goggles/Faceshield - Chemical Gloves - Protective Clothing store->ppe Before Use spill Spill Occurs setup Work in Chemical Fume Hood. Ensure Eyewash/Shower Access. ppe->setup handle Handle Chemical: - Avoid Vapors & Contact - Use Non-Sparking Tools - Keep Away From Incompatibles setup->handle exposure Exposure Event (Skin/Eye/Inhalation/Ingestion) handle->exposure Potential Exposure handle->spill Potential Spill waste Collect Waste in Labeled, Closed Container handle->waste After Use first_aid Administer First Aid (See Section 7.1) exposure->first_aid medical Seek Immediate Medical Attention first_aid->medical cleanup Contain & Clean Spill with Inert Absorbent spill->cleanup cleanup->waste dispose Dispose via Approved Waste Disposal Facility waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

An In-Depth Technical Guide to the Thermodynamic Properties and Stability of (S)-2-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-aminobutan-1-ol is a valuable chiral building block in the synthesis of various pharmaceuticals, most notably the antitubercular drug ethambutol. A thorough understanding of its thermodynamic properties and stability is crucial for process development, safety, and formulation in the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the available data on the thermodynamic characteristics and stability profile of this compound. It includes a compilation of its physical and predicted thermodynamic properties, detailed descriptions of experimental protocols for their determination, and an assessment of its thermal stability and degradation.

Thermodynamic Properties

Physical Properties

A summary of the key physical properties for this compound and its racemic form is presented in Table 1.

Table 1: Physical Properties of 2-Aminobutan-1-ol

PropertyThis compound(±)-2-Amino-1-butanolSource(s)
Molecular Formula C₄H₁₁NOC₄H₁₁NO[1]
Molecular Weight 89.14 g/mol 89.14 g/mol [1]
Melting Point --2 °C[2]
Boiling Point 172-174 °C176-178 °C[1]
Density 0.944 g/mL at 25 °C0.943 g/mL at 25 °C[1]
Flash Point 95 °C (closed cup)87 °C (closed cup)
Vapor Pressure -0.15 mmHg[3]
Predicted Thermodynamic Data for (±)-2-Amino-1-butanol

The following table (Table 2) presents predicted thermodynamic data for the racemic mixture of 2-amino-1-butanol. These values serve as a useful estimation in the absence of experimental data for the (S)-enantiomer.

Table 2: Predicted Thermodynamic Properties of (±)-2-Amino-1-butanol

Thermodynamic PropertySymbolPredicted ValueUnitSource
Standard Enthalpy of Formation (Ideal Gas) ΔfH°(g)-249.61kJ/mol[4][5]
Standard Gibbs Free Energy of Formation (Ideal Gas) ΔfG°(g)-90.01kJ/mol[4][5]
Enthalpy of Vaporization ΔvapH51.43kJ/mol[4][5]
Enthalpy of Fusion ΔfusH11.88kJ/mol[4][5]
Ideal Gas Heat Capacity (at 298.15 K) Cp(g)~155J/mol·K[4]

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application in synthesis.

Thermal Stability

This compound is a combustible liquid with a flash point of 95 °C. It is stable under recommended storage conditions, which typically involve a cool, dry, and well-ventilated area away from sources of ignition. Information from safety data sheets suggests that upon combustion, it may produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.

Incompatibilities

The compound is incompatible with strong oxidizing agents, acids, and metals. The amino group imparts basic properties, leading to exothermic reactions with acids.

Experimental Protocols

This section details the methodologies for the experimental determination of the key thermodynamic and stability properties of this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined experimentally using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass of liquid this compound is weighed into a crucible.

  • Bomb Assembly: The crucible is placed in the bomb, and a fuse wire is positioned to be in contact with the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen.

  • Calorimeter Setup: The bomb is placed in a calorimeter bucket containing a known mass of water. The initial temperature of the water is recorded.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature of the water is monitored until it reaches a maximum.

  • Calculation: The heat released by the combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. The enthalpy of combustion is then determined per mole of the substance.

The workflow for this process is illustrated in the following diagram:

G Workflow for Bomb Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample Weigh Sample Assemble Assemble Bomb Sample->Assemble Pressurize Pressurize with O2 Assemble->Pressurize Calorimeter Place Bomb in Calorimeter Pressurize->Calorimeter Ignite Ignite Sample Calorimeter->Ignite RecordTemp Record Temperature Rise Ignite->RecordTemp CalculateHeat Calculate Heat Released RecordTemp->CalculateHeat CalculateEnthalpy Calculate Enthalpy of Combustion CalculateHeat->CalculateEnthalpy

Bomb calorimetry experimental workflow.
Thermal Analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are powerful techniques to study thermal transitions and decomposition.

Methodology for DSC:

  • A small, accurately weighed sample of this compound is placed in an aluminum pan.

  • The pan and a reference pan (usually empty) are heated at a constant rate.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • This allows for the determination of melting point, enthalpy of fusion, and heat capacity.

Methodology for TGA:

  • A sample is placed in a tared pan attached to a microbalance.

  • The sample is heated at a controlled rate in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting data provides information on thermal stability and decomposition temperatures.

The logical relationship between these thermal analysis techniques is shown below:

G Thermal Analysis Techniques cluster_input Input cluster_techniques Techniques cluster_output Output Properties Sample This compound Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA MeltingPoint Melting Point DSC->MeltingPoint EnthalpyFusion Enthalpy of Fusion DSC->EnthalpyFusion HeatCapacity Heat Capacity DSC->HeatCapacity DecompositionTemp Decomposition Temperature TGA->DecompositionTemp ThermalStability Thermal Stability TGA->ThermalStability

Relationship between thermal analysis techniques and measured properties.

Signaling Pathways and Biological Role

Extensive searches of scientific literature and databases did not reveal any established biological signaling pathways in which this compound directly participates. This is consistent with its primary application as a chiral synthon in organic chemistry. Its significance in a biological context is indirect, serving as a key precursor for the synthesis of pharmacologically active molecules like ethambutol. Therefore, a diagram of a signaling pathway is not applicable. Instead, the following diagram illustrates the logical relationship of its synthetic utility.

G Synthetic Utility of this compound S_ABA (S)-2-Aminobutyric Acid S_ABOL This compound S_ABA->S_ABOL Reduction Ethambutol Ethambutol (Antitubercular Drug) S_ABOL->Ethambutol EthyleneDichloride 1,2-Dichloroethane EthyleneDichloride->Ethambutol

Synthetic pathway from (S)-2-aminobutyric acid to Ethambutol via this compound.

Conclusion

While a complete experimental thermodynamic profile for this compound is yet to be fully established in the literature, this guide provides a consolidated overview of its known physical properties, predicted thermodynamic data, and stability characteristics. The detailed experimental protocols described herein offer a roadmap for researchers to determine these crucial parameters. The primary role of this compound as a chiral building block in pharmaceutical synthesis is well-established, and a deeper understanding of its physicochemical properties will undoubtedly facilitate its broader and more efficient application in drug development and manufacturing. Further experimental investigation into the thermodynamic properties of the pure (S)-enantiomer is warranted to refine the data presented in this guide.

References

Solubility of (S)-2-aminobutan-1-ol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-aminobutan-1-ol is a valuable chiral building block in the synthesis of various pharmaceutical compounds, most notably the antituberculosis drug ethambutol. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes, and formulation development. This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for the quantitative determination of its solubility, and a visualization of its biosynthetic pathway.

Solubility Profile of this compound

Solvent ClassSolventQualitative Solubility
Protic Solvents WaterCompletely miscible
MethanolSlightly Soluble
EthanolGood solubility noted in recrystallization processes
Chlorinated Solvents ChloroformSparingly Soluble

The lack of extensive quantitative data underscores the importance of empirical determination for specific applications.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid solute in a liquid solvent. It involves preparing a saturated solution, separating a known mass or volume of the solution, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated volumetric flasks and pipettes

  • Drying oven

  • Glass vials with airtight seals

  • Syringe filters (chemically compatible with the solvent)

Procedure
  • Sample Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the solid to settle. It is critical to maintain the temperature of the solution during this step.

  • Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, minimizing any temperature-induced precipitation. Attach a syringe filter to the pipette to remove any suspended solid particles.

  • Gravimetric Analysis:

    • Tare a clean, dry evaporating dish on the analytical balance.

    • Dispense the filtered supernatant into the evaporating dish and record the exact volume.

    • Carefully evaporate the solvent under a fume hood or in a rotary evaporator. For less volatile solvents, a vacuum oven at a controlled temperature may be necessary.

    • Once the solvent is completely removed, place the evaporating dish in a drying oven at a temperature below the melting point of this compound until a constant weight is achieved.

    • Record the final weight of the evaporating dish with the dried solute.

Data Calculation

The solubility can be expressed in various units. For example, to calculate the solubility in grams per 100 mL ( g/100 mL):

  • Mass of solute (g): (Weight of dish + solute) - (Weight of empty dish)

  • Volume of solvent (mL): The volume of the supernatant withdrawn

  • Solubility ( g/100 mL): (Mass of solute / Volume of solvent) x 100

Biosynthesis of this compound

Recent advancements in synthetic biology have enabled the biosynthesis of this compound in microorganisms like Saccharomyces cerevisiae.[1][2] This approach offers a potentially more sustainable and environmentally friendly alternative to traditional chemical synthesis. The pathway typically starts from the common amino acid L-threonine.

biosynthesis_pathway cluster_host Host Cell (S. cerevisiae) cluster_enzymes Heterologous Enzymes L_threonine L-Threonine ketobutyric_acid 2-Ketobutyric Acid L_threonine->ketobutyric_acid Threonine Deaminase S_aminobutyric_acid (S)-2-Aminobutyric Acid ketobutyric_acid->S_aminobutyric_acid Mutated Glutamate Dehydrogenase S_aminobutanol This compound S_aminobutyric_acid->S_aminobutanol Carboxylic Acid Reductase (CAR) + Phosphopantetheinyl Transferase (Npt) threonine_deaminase Threonine Deaminase glutamate_dehydrogenase Glutamate Dehydrogenase car_npt CAR + Npt

Caption: Biosynthetic pathway of this compound from L-threonine.

Logical Workflow for Solubility Determination

The process of determining the solubility of a compound like this compound follows a logical experimental workflow. This workflow ensures that the conditions are well-controlled and the results are reproducible.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_results Results start Start: Select Solvents and Temperatures prepare_slurry Prepare Slurry: Excess Solute in Solvent start->prepare_slurry equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_slurry->equilibrate settle Allow Solid to Settle equilibrate->settle withdraw_sample Withdraw and Filter Supernatant settle->withdraw_sample weigh_sample Weigh a Precise Volume of the Sample withdraw_sample->weigh_sample evaporate Evaporate Solvent weigh_sample->evaporate weigh_solute Weigh Dried Solute evaporate->weigh_solute calculate Calculate Solubility (e.g., g/100mL, mol/L) weigh_solute->calculate end End: Report Data calculate->end

Caption: Experimental workflow for gravimetric solubility determination.

References

Historical context and discovery of (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Context and Discovery of (S)-2-Aminobutan-1-ol

Introduction

This compound, a chiral amino alcohol, is a fundamentally important building block in modern organic synthesis, most notably as a critical intermediate in the production of the anti-tuberculosis drug, (S,S)-ethambutol.[1] This technical guide provides a comprehensive overview of the historical context surrounding the discovery and synthesis of this compound, detailed experimental protocols for its preparation, and a summary of its key quantitative data. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Historical Context and Discovery

The history of this compound is intrinsically linked to the global effort to combat tuberculosis. In the mid-20th century, extensive research was underway to discover new and effective antitubercular agents.[2]

In 1961, Wilkinson and colleagues reported the discovery of ethambutol (B1671381), a potent synthetic compound with significant activity against Mycobacterium tuberculosis.[2][3] Subsequent studies revealed that the biological activity of ethambutol is highly stereospecific. The (S,S)-enantiomer was found to be 200-500 times more potent than the (R,R)-enantiomer and 12 times more active than the meso form.[4] This discovery underscored the critical need for an efficient method to produce the enantiomerically pure precursor, this compound.

Early research focused on the synthesis of the racemic mixture of 2-aminobutan-1-ol (B80463), followed by chiral resolution to isolate the desired (S)-enantiomer. One of the early methods for synthesizing the racemate was reported by John B. Tindall, involving the condensation of 1-nitropropane (B105015) with formaldehyde (B43269) followed by reduction.[4][5]

A significant breakthrough in obtaining the enantiomerically pure form came in 1962 when A.M. Kritsyn and his team published a method for the direct synthesis of (S)-2-aminobutanol by the lithium aluminum hydride reduction of (S)-2-aminobutyric acid.[4] This provided a more direct route to the desired chiral intermediate.

Alongside direct synthesis, classical resolution of the racemic mixture using chiral resolving agents, such as L-(+)-tartaric acid, became a widely adopted and economically viable method for the industrial production of this compound.[6][7]

Synthesis of Racemic 2-Aminobutan-1-ol

The production of racemic 2-aminobutan-1-ol is the first step in many manufacturing processes for the enantiomerically pure compound. A common method involves the condensation of 1-nitropropane with formaldehyde, followed by catalytic hydrogenation.

Experimental Protocol: Synthesis of Racemic 2-Aminobutan-1-ol

This protocol is based on the method described in U.S. Patent 4,067,905.[8]

Step 1: Condensation of 1-Nitropropane and Formaldehyde

  • In a reaction vessel, stir together 345 kg (3870 moles) of 1-nitropropane and 360 liters of an aqueous solution of formaldehyde (10.6 moles per liter) at a temperature between 30°C and 35°C.

  • Add 7.6 kg (128.57 moles) of triethylamine (B128534) as a basic catalyst and phase transfer agent.

  • Continue stirring the mixture for 48 hours.

  • After the reaction is complete, concentrate the mixture by heating at 50°C to 60°C under a pressure of 50 to 100 torrs to remove water and unreacted formaldehyde. The resulting product is 2-nitro-n-butanol.

Step 2: Catalytic Hydrogenation of 2-Nitro-n-butanol

  • The crude 2-nitro-n-butanol from the previous step is dissolved in an equal volume of methanol.

  • Introduce the solution into a hydrogenation reactor containing 5 g of Raney nickel catalyst.

  • Pressurize the reactor with a mixture of 85% hydrogen and 15% nitrogen to a pressure of 10 bars.

  • Maintain the reaction temperature below 70°C.

  • After the reduction is complete, the catalyst is filtered off.

  • The resulting solution is distilled to yield 2-amino-n-butanol. The reported yield for this process is approximately 62% based on the initial amount of 1-nitropropane.[8]

Chiral Resolution and Stereoselective Synthesis of this compound

Chiral Resolution using L-(+)-Tartaric Acid

This method relies on the formation of diastereomeric salts of the racemic 2-aminobutan-1-ol with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization.

This protocol is adapted from U.S. Patent RE29,588.[6]

  • Dissolve 55 parts (0.62 mole) of racemic 2-amino-1-butanol in 550 parts of anhydrous ethanol (B145695) in a suitable vessel with stirring.

  • Slowly add 75 parts (0.5 mole) of L-(+)-tartaric acid, ensuring the temperature remains below 60°C.

  • Stir the mixture at 60-65°C until all the tartaric acid has dissolved.

  • "Seed" the solution with a small crystal of the acid L-tartrate of d-2-amino-1-butanol and cool the mixture to approximately 20°C.

  • The crystalline precipitate of the acid L-tartrate of d-2-amino-1-butanol is collected by filtration, washed with anhydrous ethanol, and dried. The yield is reported to be approximately 98% of the theoretical yield for the diastereomeric salt.

  • To recover the free this compound, the tartrate salt is decomposed with a base, such as calcium hydroxide, followed by extraction and distillation.

Stereoselective Synthesis

As pioneered by A.M. Kritsyn et al., this compound can be synthesized directly from a chiral precursor, thus avoiding the resolution step.

The method reported by Kritsyn et al. in 1962 involves the reduction of (S)-2-aminobutyric acid or its ester using lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.[4]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular FormulaC₄H₁₁NO[1]
Molecular Weight89.14 g/mol [1]
AppearanceColorless to pale yellow liquid[9]
Boiling Point172-178 °C[1][10]
Melting Point-2 °C[10][11]
Density~0.944 g/mL at 25 °C[1]
Refractive Indexn20/D ~1.452[1]
Specific Optical Rotation[α]²⁰/D +8.5° to +11.5° (neat)[12]
Enantiomeric ExcessMin 94.0%[12]

Visualizations

Synthesis of Racemic 2-Aminobutan-1-ol

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrogenation A 1-Nitropropane C Condensation (Triethylamine, 30-35°C, 48h) A->C B Formaldehyde B->C D 2-Nitro-n-butanol C->D E 2-Nitro-n-butanol F Catalytic Hydrogenation (Raney Ni, H₂, N₂, <70°C, 10 bar) E->F G Racemic 2-Aminobutan-1-ol F->G

Caption: Workflow for the synthesis of racemic 2-aminobutan-1-ol.

Chiral Resolution of Racemic 2-Aminobutan-1-ol

G cluster_0 Salt Formation cluster_1 Separation and Liberation A Racemic 2-Aminobutan-1-ol C Diastereomeric Salt Formation (Anhydrous Ethanol, <60°C) A->C B L-(+)-Tartaric Acid B->C D Mixture of Diastereomeric Salts C->D E Mixture of Diastereomeric Salts F Fractional Crystallization (Cooling to 20°C) E->F G This compound L-(+)-tartrate (Precipitate) F->G Less Soluble H (R)-2-Aminobutan-1-ol L-(+)-tartrate (in Solution) F->H More Soluble I Base Treatment (e.g., Ca(OH)₂) G->I J This compound I->J

Caption: Workflow for the chiral resolution of racemic 2-aminobutan-1-ol.

References

Methodological & Application

Application Notes: (S)-2-Aminobutan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-aminobutan-1-ol is a valuable chiral building block that can be effectively employed as a chiral auxiliary to control stereochemistry in various asymmetric transformations. By temporarily incorporating this chiral moiety into a substrate, it directs the formation of one diastereomer over another with high selectivity. This application note provides detailed protocols for the use of this compound-derived oxazolidinone auxiliary in diastereoselective alkylation and aldol (B89426) reactions, key strategies in the synthesis of enantiomerically pure compounds for pharmaceutical and research applications.

Principle of Operation

The chiral auxiliary derived from this compound, namely (4S)-4-ethyl-1,3-oxazolidin-2-one, provides a sterically defined environment upon N-acylation. The ethyl group at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding enolate. This steric hindrance directs the approach of an electrophile to the less hindered face, resulting in a highly diastereoselective transformation. The formation of a rigid, chelated intermediate, often with a metal cation or a Lewis acid, further enhances this stereocontrol.

Synthesis of the Chiral Auxiliary: (4S)-4-ethyl-1,3-oxazolidin-2-one

A common method for the synthesis of oxazolidin-2-ones from β-amino alcohols involves their reaction with phosgene (B1210022) equivalents such as diethyl carbonate.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 eq.) and diethyl carbonate (1.5 eq.).

  • Add a catalytic amount of a strong base, such as sodium methoxide (B1231860) (0.1 eq.).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess diethyl carbonate and ethanol (B145695) under reduced pressure.

  • The resulting crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure (4S)-4-ethyl-1,3-oxazolidin-2-one.

Diastereoselective Alkylation

This protocol describes the diastereoselective alkylation of an N-acyl oxazolidinone derived from this compound.

Experimental Protocol:

  • N-Acylation:

    • To a solution of (4S)-4-ethyl-1,3-oxazolidin-2-one (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq., as a solution in hexanes) dropwise at -78 °C.

    • Stir the resulting solution for 15 minutes.

    • In a separate flask, prepare a solution of the desired acyl chloride (e.g., propionyl chloride, 1.1 eq.) in anhydrous THF.

    • Add the acyl chloride solution to the lithium salt of the oxazolidinone at -78 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Alkylation:

    • Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add a strong base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) and stir for 1 hour to form the enolate.

    • Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 eq.) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product is then purified by flash column chromatography.

Quantitative Data:

The following table summarizes typical results for diastereoselective alkylations using chiral oxazolidinone auxiliaries, which are expected to be comparable for the (4S)-4-ethyl-1,3-oxazolidin-2-one auxiliary.

EntryElectrophile (R-X)BaseDiastereomeric Ratio (dr)Yield (%)
1Benzyl bromideLDA>99:185-95
2Allyl iodideNaHMDS>98:290-98
3Methyl iodideLDA>95:580-90

Diastereoselective Aldol Reaction

This protocol outlines a boron-mediated diastereoselective aldol reaction to generate syn-aldol adducts.

Experimental Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-propionyl-(4S)-4-ethyl-1,3-oxazolidin-2-one (1.0 eq.) and anhydrous dichloromethane.

  • Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA) (1.2 eq.).

  • Slowly add dibutylboron triflate (Bu₂BOTf) (1.1 eq.). The solution should change color, indicating the formation of the boron enolate.

  • After stirring for 30-60 minutes at 0 °C, cool the reaction mixture to -78 °C.

  • Add the aldehyde (e.g., benzaldehyde, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional hour.

  • Quench the reaction by the addition of a phosphate (B84403) buffer solution (pH 7).

  • Add methanol (B129727) and a 30% aqueous solution of hydrogen peroxide to the mixture at 0 °C to oxidize the boron species.

  • After stirring for 1 hour, extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

  • The diastereomeric excess of the crude product can be determined by ¹H NMR or HPLC analysis before purification by flash column chromatography.

Quantitative Data:

The following table presents representative data for diastereoselective aldol reactions using chiral oxazolidinone auxiliaries.

EntryAldehydeDiastereoselectivity (syn:anti)Yield (%)
1Benzaldehyde>99:180-90
2Isobutyraldehyde>98:285-95
3Acetaldehyde>95:575-85

Removal of the Chiral Auxiliary

The chiral auxiliary can be cleaved under various conditions to yield the desired chiral product (e.g., carboxylic acid, alcohol, or amide) and recover the auxiliary for reuse.

Experimental Protocol (Hydrolytic Cleavage to Carboxylic Acid):

  • Dissolve the alkylated or aldol adduct product in a 4:1 mixture of THF and water.

  • Cool the solution to 0 °C.

  • Add a 30% aqueous solution of hydrogen peroxide (4.0 eq.) followed by a 1 M aqueous solution of lithium hydroxide (B78521) (2.0 eq.).

  • Stir the reaction at 0 °C for 2-4 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Concentrate the mixture to remove the THF.

  • The aqueous layer can be extracted with an organic solvent to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 1-2 with a 1 M HCl solution and extract the desired carboxylic acid product with an organic solvent.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Products S_2_aminobutanol This compound Auxiliary_Formation Formation of (4S)-4-ethyl-1,3-oxazolidin-2-one S_2_aminobutanol->Auxiliary_Formation Acyl_Chloride Acyl Chloride N_Acylation N-Acylation Acyl_Chloride->N_Acylation Auxiliary_Formation->N_Acylation Diastereoselective_Reaction Diastereoselective Alkylation or Aldol Reaction N_Acylation->Diastereoselective_Reaction Auxiliary_Removal Auxiliary Removal Diastereoselective_Reaction->Auxiliary_Removal Chiral_Product Enantiomerically Pure Product Auxiliary_Removal->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Auxiliary_Removal->Recovered_Auxiliary

Overall workflow for the use of this compound as a chiral auxiliary.

Mechanism of chiral induction in diastereoselective alkylation.

Zimmerman-Traxler model for the boron-mediated aldol reaction.

Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of (S)-2-aminobutan-1-ol as a versatile chiral building block in asymmetric synthesis. This compound is a valuable precursor for the synthesis of chiral auxiliaries and ligands, enabling the stereocontrolled formation of new stereocenters in a variety of organic transformations. This document outlines detailed protocols for the application of this compound-derived compounds in asymmetric alkylation, aldol (B89426) reactions, and as a ligand in asymmetric catalysis.

Introduction

Chiral 1,2-amino alcohols are a privileged class of compounds in asymmetric synthesis, serving as effective chiral controllers in a multitude of chemical reactions.[1] this compound, in particular, is a readily available and cost-effective starting material that can be elaborated into powerful chiral auxiliaries and ligands. Its application is crucial in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients, a notable example being a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol.[2]

The primary applications of this compound in asymmetric synthesis involve its conversion into a chiral oxazolidinone auxiliary for diastereoselective enolate reactions, or its derivatization into chiral ligands for metal-catalyzed enantioselective transformations.

Asymmetric Alkylation using (S)-4-Ethyl-2-oxazolidinone

This compound can be readily converted to the corresponding chiral oxazolidinone, (S)-4-ethyl-2-oxazolidinone. This auxiliary can then be acylated and subsequently deprotonated to form a chiral enolate. The steric hindrance provided by the ethyl group at the C4 position of the oxazolidinone directs the approach of an electrophile to the opposite face of the enolate, resulting in a highly diastereoselective alkylation.[3]

Workflow for Asymmetric Alkylation

cluster_0 Oxazolidinone Formation & Acylation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage S_ABO This compound Oxazolidinone (S)-4-ethyl-2-oxazolidinone S_ABO->Oxazolidinone Phosgene or equivalent Acyl_Oxazolidinone N-Acyl-(S)-4-ethyl- 2-oxazolidinone Oxazolidinone->Acyl_Oxazolidinone Acyl Chloride, Base Enolate Chiral Enolate Acyl_Oxazolidinone->Enolate LDA or NaHMDS, -78 °C Alkylated_Product Alkylated Oxazolidinone Enolate->Alkylated_Product Electrophile (R-X), -78 °C Chiral_Acid Chiral Carboxylic Acid Alkylated_Product->Chiral_Acid LiOH, H₂O₂

Caption: Workflow for asymmetric alkylation using an this compound derived chiral auxiliary.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Ethyl-2-oxazolidinone from this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., toluene), add triphosgene (B27547) (0.4 eq) portion-wise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (S)-4-ethyl-2-oxazolidinone.

Protocol 2: N-Acylation of (S)-4-Ethyl-2-oxazolidinone

  • Reaction Setup: Dissolve (S)-4-ethyl-2-oxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) and cool to -78 °C.

  • Deprotonation: Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes at -78 °C.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the N-acyloxazolidinone by flash chromatography.

Protocol 3: Asymmetric Alkylation

  • Enolate Formation: Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Alkylation: Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 eq) dropwise and continue stirring at -78 °C for 4-6 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride. After warming to room temperature, extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the product by flash chromatography.[4]

Protocol 4: Auxiliary Cleavage to the Chiral Carboxylic Acid

  • Hydrolysis: Dissolve the alkylated oxazolidinone (1.0 eq) in a mixture of THF and water. Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.

  • Work-up and Recovery: Quench the excess peroxide with sodium sulfite (B76179) solution. Remove the THF under reduced pressure. The aqueous layer can be extracted with an organic solvent to recover the chiral auxiliary. Acidify the aqueous layer with HCl and extract with ethyl acetate (B1210297) to isolate the chiral carboxylic acid.

Representative Data for Asymmetric Alkylation
Electrophile (R-X)Diastereomeric Ratio (d.r.)Yield (%)
Methyl Iodide>95:585-95
Ethyl Iodide>97:380-90
Benzyl Bromide>99:190-98
Allyl Bromide>98:288-96
Note: Data is representative of typical Evans' oxazolidinone alkylations and serves as a benchmark.

Asymmetric Aldol Reaction

The N-acyloxazolidinone derived from this compound can also be utilized in asymmetric aldol reactions. The formation of a boron enolate, followed by reaction with an aldehyde, typically proceeds with high diastereoselectivity to afford the syn-aldol product.[2][5]

Workflow for Asymmetric Aldol Reaction

cluster_0 Enolate Formation cluster_1 Diastereoselective Aldol Addition cluster_2 Auxiliary Cleavage Acyl_Oxazolidinone N-Propionyl-(S)-4-ethyl- 2-oxazolidinone Boron_Enolate Z-Boron Enolate Acyl_Oxazolidinone->Boron_Enolate Dibutylboron triflate, DIPEA, 0 °C Aldol_Adduct Syn-Aldol Adduct Boron_Enolate->Aldol_Adduct Aldehyde (R'CHO), -78 °C to 0 °C Beta_Hydroxy_Acid β-Hydroxy Carboxylic Acid Aldol_Adduct->Beta_Hydroxy_Acid LiOH, H₂O₂

Caption: Workflow for an asymmetric aldol reaction mediated by an this compound derived auxiliary.

Experimental Protocol

Protocol 5: Asymmetric Aldol Reaction

  • Enolate Formation: Dissolve the N-propionyl-(S)-4-ethyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) under an inert atmosphere and cool to 0 °C. Add di-n-butylboron triflate (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise. Stir for 30-60 minutes at 0 °C.

  • Aldol Addition: Cool the reaction mixture to -78 °C and add the aldehyde (1.2 eq) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1-2 hours.

  • Work-up and Purification: Quench the reaction by adding a pH 7 buffer solution and methanol. Concentrate the mixture and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the aldol adduct by flash chromatography.[5]

Representative Data for Asymmetric Aldol Reactions
AldehydeDiastereoselectivity (syn:anti)Yield (%)
Isobutyraldehyde>99:185-95
Benzaldehyde>98:290-98
Acetaldehyde>95:580-90
Note: This data represents typical outcomes for Evans' asymmetric aldol reactions.[5]

This compound Derived Ligands in Asymmetric Catalysis

This compound can serve as a scaffold for the synthesis of various chiral ligands, such as Schiff bases, oxazolines, and phosphine-containing ligands.[6] These ligands can coordinate with transition metals to form catalysts for a range of enantioselective transformations, including reductions, hydrogenations, and carbon-carbon bond-forming reactions.

Logical Relationship for Ligand Synthesis and Catalysis

cluster_0 Ligand Synthesis cluster_1 Catalyst Formation & Application S_ABO This compound Schiff_Base Schiff Base Ligand S_ABO->Schiff_Base Aldehyde/Ketone Oxazoline Oxazoline Ligand S_ABO->Oxazoline Carboxylic Acid Derivative Phosphine_Ligand Phosphine Ligand S_ABO->Phosphine_Ligand Chlorophosphine Metal_Complex Chiral Metal Catalyst Schiff_Base->Metal_Complex Oxazoline->Metal_Complex Phosphine_Ligand->Metal_Complex Metal Precursor (e.g., Ru, Rh, Pd) Asymmetric_Reaction Enantioselective Transformation Metal_Complex->Asymmetric_Reaction Substrate + Reagent

Caption: Synthesis of chiral ligands from this compound and their application in asymmetric catalysis.

Experimental Protocols

Protocol 6: Synthesis of a Schiff Base Ligand

  • Reaction Setup: Dissolve this compound (1.0 eq) and a suitable aldehyde or ketone (e.g., salicylaldehyde, 1.0 eq) in a solvent such as ethanol (B145695) or methanol.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating for 2-4 hours. The formation of the imine can often be observed by a color change.

  • Isolation: The Schiff base ligand may precipitate from the reaction mixture upon cooling or can be isolated by removal of the solvent under reduced pressure. The product can be purified by recrystallization.

Protocol 7: Asymmetric Reduction of a Prochiral Ketone

  • Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere, dissolve the this compound derived ligand (e.g., 0.02 eq) and a metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.01 eq) in an appropriate solvent like isopropanol. Stir the mixture at room temperature for 30 minutes.

  • Reduction Reaction: Add the prochiral ketone (1.0 eq) to the catalyst solution.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by TLC or GC.

  • Work-up and Analysis: After completion, cool the reaction, remove the solvent, and purify the chiral alcohol product by flash chromatography. Determine the enantiomeric excess (ee%) by chiral HPLC or GC.

Representative Data for Asymmetric Catalysis
Ligand TypeReactionMetalYield (%)Enantiomeric Excess (ee%)
Schiff BaseAsymmetric AllylationPd85-9590-98
OxazolineAsymmetric HydrosilylationRh90-9992-99
PhosphineAsymmetric HydrogenationRu>95>99
Note: This data is representative of the performance of the general class of chiral amino alcohol-derived ligands.[6]

Conclusion

This compound is a highly valuable and versatile chiral starting material for asymmetric synthesis. The protocols and data presented herein demonstrate its utility in the preparation of chiral auxiliaries for diastereoselective alkylations and aldol reactions, as well as in the synthesis of chiral ligands for enantioselective catalysis. These methods provide reliable pathways to a wide range of enantiomerically enriched molecules, making this compound an important tool for researchers in the field of drug discovery and development.

References

Application Notes and Protocols for Reactions Involving (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving (S)-2-aminobutan-1-ol, a critical chiral intermediate in organic synthesis and drug development. The protocols outlined below are intended to serve as a comprehensive guide for the synthesis of the antitubercular drug ethambutol (B1671381), the resolution of racemic 2-aminobutanol, and the application of this compound as a chiral auxiliary in asymmetric synthesis.

Synthesis of (S,S)-Ethambutol from this compound

This compound is a key precursor in the industrial synthesis of (S,S)-ethambutol, a first-line medication for the treatment of tuberculosis. The following section details a common synthetic route.

Experimental Protocol: Synthesis of (S,S)-Ethambutol

This protocol describes the direct condensation of this compound with 1,2-dichloroethane (B1671644).

Materials:

  • This compound

  • 1,2-dichloroethane

  • Absolute Ethanol (B145695)

  • Hydrochloric acid in ethanol (e.g., 30%)

  • 500 mL three-neck flask equipped with a stirrer and condenser

  • Heating mantle

  • Vacuum distillation apparatus

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a 500 mL three-neck flask, add 295 g (3.3094 mol) of this compound.

  • Heating: Begin stirring and heat the flask to 110°C.

  • Addition of 1,2-dichloroethane: Slowly add 35 g (0.3536 mol) of 1,2-dichloroethane to the flask. The temperature should be maintained between 110°C and 140°C over a period of 2 hours.

  • Reaction: Maintain the reaction mixture within the 110°C to 140°C temperature range for an additional 3 hours.

  • Recovery of Excess Reagent: After the reaction is complete, increase the temperature to 150°C and recover the unreacted this compound via vacuum distillation at approximately -0.09 MPa. Around 221.5 g (2.4849 mol) should be recovered.[1]

  • Cooling and Dissolution: Cool the reaction mixture to 70°C and add 200 g of absolute ethanol with stirring.

  • Crystallization: Slowly cool the solution to approximately 30°C.

  • Acidification: Add 37.3 g of a 30% solution of hydrochloric acid in ethanol dropwise, while stirring, to adjust the pH to between 3 and 3.5.

  • Precipitation and Isolation: Continue to cool the mixture to 8°C to 10°C to allow for the precipitation of ethambutol hydrochloride. Isolate the product by suction filtration.

  • Drying: Dry the resulting solid to obtain ethambutol hydrochloride.

Quantitative Data for Ethambutol Synthesis
ParameterValueReference
Starting Materials
This compound295 g (3.3094 mol)[1]
1,2-dichloroethane35 g (0.3536 mol)[1]
Reaction Conditions
Temperature110°C - 140°C[1]
Reaction Time5 hours[1]
Product
Yield of Ethambutol HCl79.3 g (80.98%)[1]
Melting Point199°C - 204°C[1]
Purity99.8%[1]

Experimental Workflow for Ethambutol Synthesis

Ethambutol_Synthesis S_2_aminobutanol This compound reaction_vessel Reaction Vessel (500 mL 3-neck flask) S_2_aminobutanol->reaction_vessel dichloroethane 1,2-dichloroethane dichloroethane->reaction_vessel heating Heating (110-140°C, 5h) reaction_vessel->heating Stirring distillation Vacuum Distillation (150°C, -0.09 MPa) heating->distillation recovered_reactant Recovered This compound distillation->recovered_reactant Distillate reaction_mixture Crude Ethambutol distillation->reaction_mixture Residue dissolution Dissolution in Ethanol reaction_mixture->dissolution acidification Acidification with HCl/Ethanol (pH 3-3.5) dissolution->acidification crystallization Crystallization (8-10°C) acidification->crystallization filtration Filtration crystallization->filtration product Ethambutol Hydrochloride filtration->product

Caption: Workflow for the synthesis of Ethambutol Hydrochloride.

Resolution of Racemic 2-aminobutanol

The synthesis of the enantiomerically pure this compound is crucial for the production of the active stereoisomer of ethambutol. A common method to obtain the desired enantiomer is through the resolution of a racemic mixture of 2-aminobutanol using a chiral resolving agent like L-(+)-tartaric acid.

Experimental Protocol: Resolution of (±)-2-aminobutanol

This protocol details the separation of this compound from a racemic mixture through diastereomeric salt formation with L-(+)-tartaric acid.

Materials:

  • Racemic 2-amino-1-butanol

  • L-(+)-tartaric acid

  • Anhydrous ethanol

  • Calcium hydroxide (B78521)

  • Stirring apparatus

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • Salt Formation: In a suitable vessel, dissolve 55 parts (0.62 mole) of racemic 2-amino-1-butanol in 550 parts of anhydrous ethanol.

  • Addition of Tartaric Acid: While stirring and maintaining the temperature below 60°C, slowly add 75 parts (0.5 mole) of L-(+)-tartaric acid.

  • Dissolution: Continue stirring at 60-65°C until all the L-(+)-tartaric acid has dissolved.

  • Seeding and Crystallization: "Seed" the solution with a small crystal of (S)-2-amino-1-butanol L-(+)-tartrate and cool the mixture to approximately 20°C to induce crystallization of the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Separate the crystalline precipitate of (S)-2-amino-1-butanol L-(+)-tartrate by filtration.

  • Washing and Drying: Wash the isolated crystals with anhydrous ethanol and dry.

  • Liberation of the Free Amine: The obtained salt is then decomposed by treatment with calcium hydroxide to yield this compound, which can be further purified by distillation.

Quantitative Data for Resolution of 2-aminobutanol
ParameterValueReference
Starting Materials
Racemic 2-amino-1-butanol55 parts (0.62 mole)[2][3]
L-(+)-tartaric acid75 parts (0.5 mole)[2][3]
Anhydrous ethanol550 parts[2][3]
Reaction Conditions
Temperature for salt formation< 60°C[2][3]
Temperature for dissolution60-65°C[2][3]
Crystallization Temperature~20°C[2][3]
Product
Yield of (S)-2-amino-1-butanol L-(+)-tartrate~65 parts (98% of theory)[2][3]

This compound as a Chiral Auxiliary

This compound can be converted into a chiral auxiliary, such as an oxazolidinone, to direct the stereochemical outcome of reactions like asymmetric alkylation and aldol (B89426) reactions. While specific literature on the use of an oxazolidinone derived directly from this compound is not abundant, the following is a generalized protocol based on the well-established use of similar chiral amino alcohols.

Generalized Protocol: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary

This protocol outlines the general steps for using an this compound-derived oxazolidinone as a chiral auxiliary in an asymmetric alkylation reaction.

Materials:

  • This compound derived oxazolidinone

  • Anhydrous solvent (e.g., THF)

  • Strong, non-nucleophilic base (e.g., LDA, NaHMDS)

  • Alkylating agent (e.g., alkyl halide)

  • Reagents for auxiliary cleavage (e.g., LiOH/H₂O₂)

Procedure:

  • Acylation of the Auxiliary: The chiral oxazolidinone is first acylated to introduce the desired prochiral substrate.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a strong base at low temperature (e.g., -78°C) to form a rigid, chelated Z-enolate.

  • Asymmetric Alkylation: The enolate is then reacted with an electrophile (alkylating agent). The bulky substituent on the chiral auxiliary directs the approach of the electrophile to the less hindered face of the enolate, leading to a high degree of diastereoselectivity.

  • Purification: The resulting diastereomeric product can be purified by chromatography.

  • Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the product, for example, by hydrolysis with lithium hydroperoxide, to yield the enantiomerically enriched product and recover the chiral auxiliary.

Logical Relationship for Asymmetric Alkylation

Asymmetric_Alkylation chiral_auxiliary This compound derived oxazolidinone acylation Acylation chiral_auxiliary->acylation N_acyl_oxazolidinone N-acyl oxazolidinone acylation->N_acyl_oxazolidinone enolate_formation Enolate Formation (-78°C) N_acyl_oxazolidinone->enolate_formation base Strong Base (e.g., LDA) base->enolate_formation Z_enolate Chelated (Z)-enolate enolate_formation->Z_enolate alkylation Diastereoselective Alkylation Z_enolate->alkylation electrophile Electrophile (R-X) electrophile->alkylation alkylated_product Alkylated Product (High d.e.) alkylation->alkylated_product cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) alkylated_product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_auxiliary Recovered Chiral Auxiliary cleavage->recovered_auxiliary

Caption: Logical workflow for asymmetric alkylation.

Biological Signaling Pathway Inhibition

(S,S)-Ethambutol, derived from this compound, exerts its antimycobacterial effect by inhibiting the biosynthesis of the mycobacterial cell wall. Specifically, it targets the arabinosyl transferases, which are crucial enzymes in this pathway.

Mechanism of Action of (S,S)-Ethambutol

Ethambutol inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinose into arabinan (B1173331) and subsequently into arabinogalactan.[1][] Arabinogalactan is a key component of the mycobacterial cell wall, linking the peptidoglycan layer to the outer mycolic acid layer. By inhibiting this enzyme, ethambutol disrupts the formation of the cell wall, leading to increased permeability and loss of cell viability.[] The (S,S)-isomer is significantly more potent than the (R,R)-isomer.[1]

Inhibited Mycobacterial Cell Wall Synthesis Pathway

Ethambutol_Pathway Arabinose Arabinose Precursors Arabinan Arabinan Synthesis Arabinose->Arabinan Polymerization Enzyme Arabinosyl Transferase Arabinose->Enzyme Arabinogalactan Arabinogalactan Formation Arabinan->Arabinogalactan Cell_Wall Mycobacterial Cell Wall Integrity Arabinogalactan->Cell_Wall Incorporation Ethambutol (S,S)-Ethambutol Ethambutol->Enzyme Inhibits Enzyme->Arabinan Catalyzes

Caption: Inhibition of arabinosyl transferase by Ethambutol.

References

Application Notes and Protocols for the Derivatization of (S)-2-aminobutan-1-ol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-aminobutan-1-ol is a chiral building block of significant interest in the pharmaceutical industry. The precise determination of its enantiomeric purity and concentration is critical for quality control, pharmacokinetic studies, and regulatory compliance. Direct analytical separation of this compound and its enantiomer can be challenging. Derivatization is a key strategy to enhance the analytical properties of this molecule, enabling robust and reliable quantification and chiral purity assessment using common chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the derivatization of this compound using three common reagents:

  • Trifluoroacetic Anhydride (B1165640) (TFAA): For achiral derivatization to improve volatility and chromatographic performance in GC-MS.

  • Mosher's Acid Chloride ((R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride): A chiral derivatizing agent for the determination of enantiomeric purity by forming diastereomers that can be separated by chromatography.

  • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide): Another widely used chiral derivatizing agent for the enantioselective analysis of amines and amino alcohols via HPLC.

Derivatization Strategies at a Glance

The choice of derivatization reagent and analytical technique depends on the specific analytical goal.

  • For quantifying the total amount of 2-aminobutan-1-ol (B80463) (without chiral separation): Achiral derivatization with a reagent like TFAA followed by GC-MS analysis is a common approach. This method increases the volatility and thermal stability of the analyte.

  • For determining the enantiomeric purity (e.e., enantiomeric excess): Chiral derivatization is necessary. Reagents like Mosher's acid chloride or Marfey's reagent react with the (S)- and (R)-enantiomers to form diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard achiral chromatographic columns.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different derivatization methods. Please note that some values are based on the analysis of structurally similar amino alcohols and may require optimization for this compound.

Derivatizing AgentAnalytical TechniqueTypical Reaction TimeTypical Reaction TemperatureLimit of Detection (LOD)Limit of Quantification (LOQ)Resolution (Rs) of Diastereomers
TFAA GC-MS15 - 30 minutes50 - 70°CAnalyte DependentAnalyte DependentN/A (Achiral)
Mosher's Acid Chloride GC-MS, HPLC, NMR1 - 4 hoursRoom TemperatureAnalyte DependentAnalyte Dependent> 1.5 (typically)
Marfey's Reagent HPLC-UV1 - 1.5 hours40°C~0.03 µg/mL[1]~0.10 µg/mL[1]Baseline separation is often achievable

Experimental Workflows

General Workflow for Derivatization and Analysis

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Solvent Dissolve in Anhydrous Solvent Sample->Solvent Standard Standard Solution Standard->Solvent Reagent Add Derivatizing Reagent & Base Solvent->Reagent Reaction Incubate (Time & Temp) Reagent->Reaction Quench Quench Reaction Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Dry Dry & Reconstitute Extraction->Dry Inject Inject into GC-MS or HPLC Dry->Inject

Caption: General workflow for the derivatization and analysis of this compound.

Decision Tree for Method Selection

Goal Analytical Goal? Total Total Quantification Goal->Total Total Quantification Chiral Enantiomeric Purity Goal->Chiral Enantiomeric Purity TFAA Use TFAA Derivatization Total->TFAA ChiralReagent Use Chiral Derivatizing Agent Chiral->ChiralReagent GCMS Analyze by GC-MS TFAA->GCMS Mosher Mosher's Acid Chloride ChiralReagent->Mosher GC-MS or HPLC Analysis Marfey Marfey's Reagent ChiralReagent->Marfey HPLC Analysis GCMS_Chiral Analyze by GC-MS Mosher->GCMS_Chiral HPLC Analyze by HPLC-UV Marfey->HPLC

Caption: Decision tree for selecting a derivatization method for this compound.

Experimental Protocols

Protocol 1: Achiral Derivatization with Trifluoroacetic Anhydride (TFAA) for GC-MS Analysis

This protocol is designed for the quantification of total 2-aminobutan-1-ol. The resulting trifluoroacetyl derivative is volatile and provides good chromatographic properties.

Materials:

Procedure:

  • Sample Preparation: In a clean and dry GC vial, place a known amount of the this compound sample or standard (e.g., 1 mg). If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Add 200 µL of anhydrous ethyl acetate to the dried residue and vortex to dissolve.

  • Derivatization: Add 100 µL of TFAA to the vial. If desired, add 20 µL of anhydrous pyridine to catalyze the reaction.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes in a heating block or oven.[2]

  • Evaporation and Reconstitution: Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of anhydrous ethyl acetate.

  • Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.

Typical GC-MS Parameters:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

Protocol 2: Chiral Derivatization with Mosher's Acid Chloride for GC-MS or HPLC Analysis

This protocol is used to determine the enantiomeric purity of 2-aminobutan-1-ol. The reaction forms diastereomeric amides that can be separated on a standard achiral column.

Materials:

  • This compound sample

  • (R)-(-)-Mosher's acid chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Vials for reaction and analysis

Procedure:

  • Sample Preparation: In a dry vial, dissolve approximately 1 mg of the 2-aminobutan-1-ol sample in 500 µL of anhydrous DCM.

  • Base Addition: Add 1.5 equivalents of triethylamine to the solution.

  • Derivatization: Slowly add 1.2 equivalents of (R)-(-)-Mosher's acid chloride (as a solution in DCM) to the stirred amine solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.[3]

  • Quenching: Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Vortex the mixture and separate the organic layer. Wash the organic layer with 1 M HCl, followed by brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent (e.g., ethyl acetate for GC-MS, or mobile phase for HPLC) for analysis.

Protocol 3: Chiral Derivatization with Marfey's Reagent for HPLC Analysis

This protocol is a sensitive method for the enantiomeric separation of amino alcohols. The resulting diastereomers have a strong UV chromophore, allowing for sensitive detection.[4]

Materials:

  • This compound sample or standard solution

  • Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alaninamide) solution (1% w/v in acetone)

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid (HCl)

  • HPLC grade solvents (e.g., acetonitrile (B52724), water, buffer)

  • Microcentrifuge tubes or small vials

  • Heating block or water bath

Procedure:

  • Sample Preparation: In a microcentrifuge tube, mix 50 µL of the 2-aminobutan-1-ol solution with 100 µL of 1 M sodium bicarbonate solution.

  • Derivatization: Add 200 µL of 1% (w/v) Marfey's reagent in acetone (B3395972) to the mixture.[3]

  • Incubation: Incubate the reaction at 40°C for 1 hour with gentle shaking.[5]

  • Quenching: After incubation, cool the reaction mixture to room temperature. Quench the reaction by adding 50 µL of 2 M HCl.

  • Preparation for Injection: The sample is now ready for dilution with the mobile phase and injection into the HPLC system.

Typical HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or a buffer). A typical gradient might be from 20% to 80% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 340 nm[1]

  • Injection Volume: 10-20 µL

Conclusion

The derivatization of this compound is a crucial step for its accurate and reliable analysis in research and drug development. For simple quantification, derivatization with TFAA followed by GC-MS is a straightforward approach. For the determination of enantiomeric purity, derivatization with a chiral reagent such as Mosher's acid chloride or Marfey's reagent is necessary. The choice between GC-MS and HPLC will depend on the available instrumentation, the required sensitivity, and the complexity of the sample matrix. The protocols provided herein offer a solid foundation for developing robust analytical methods for this compound.

References

Application Notes and Protocols: Synthesis of Chiral Ligands from (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various classes of chiral ligands derived from the versatile building block, (S)-2-aminobutan-1-ol. Chiral ligands are instrumental in asymmetric catalysis, enabling the stereoselective synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries.[1][2] this compound, with its stereodefined structure, serves as an excellent precursor for the development of ligands for a wide range of enantioselective transformations.

Chiral Schiff Base Ligands

Chiral Schiff base ligands are readily synthesized through the condensation reaction between a primary amine and an aldehyde or ketone.[3] When derived from this compound, these ligands can coordinate with various metal centers to form catalysts for asymmetric reactions such as allylation, reduction, and cyanohydrin synthesis. The imine nitrogen and the hydroxyl group of the amino alcohol backbone can act as bidentate coordinating sites.

Application Highlight: Asymmetric Catalysis

Metal complexes of Schiff base ligands derived from chiral amino alcohols have demonstrated efficacy in a variety of asymmetric transformations. While specific performance data for ligands derived directly from this compound is limited in publicly available literature, the following table summarizes the typical performance of this class of ligands in representative reactions.

Ligand TypeRepresentative ReactionCatalyst/MetalTypical Yield (%)Typical Enantiomeric Excess (ee %)
Schiff BaseAsymmetric AllylationPd85-9590-98
Schiff BaseAsymmetric Reduction of KetonesRu, Ir>90>95
Schiff BaseAsymmetric Cyanohydrin SynthesisTi80-9585-97
Note: The data presented is representative of the general class of chiral Schiff base ligands derived from amino alcohols and should serve as a benchmark.[3] Specific performance is highly dependent on the exact ligand structure, substrate, and reaction conditions.
Experimental Protocol: General Synthesis of a Chiral Schiff Base Ligand

This protocol describes a general method for the synthesis of a chiral Schiff base ligand from this compound and a suitable aldehyde.

Materials:

  • This compound

  • Salicylaldehyde (B1680747) (or other desired aldehyde)

  • Ethanol (B145695) (or Methanol)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol to a concentration of 0.5 M.

  • To this solution, add salicylaldehyde (1.0 equivalent) dropwise with stirring at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials. Gentle heating may be applied to accelerate the reaction if necessary.

  • Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel.

G cluster_start Starting Materials cluster_process Synthesis cluster_product Product SABO This compound Reaction Condensation in Ethanol SABO->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction SchiffBase Chiral Schiff Base Ligand Reaction->SchiffBase

Synthesis of Chiral Schiff Base Ligands

Chiral Oxazoline Ligands (including BOX and PyBOX)

Chiral oxazoline-containing ligands, particularly C₂-symmetric bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, are considered "privileged ligands" in asymmetric catalysis due to their effectiveness in a wide array of reactions.[4] These ligands are typically synthesized from chiral amino alcohols and dinitriles or diimidates. Ligands derived from this compound can be used to create a chiral environment around a metal center, leading to high enantioselectivity in reactions such as Diels-Alder reactions, aldol (B89426) reactions, and hydrosilylations.[3][5]

Application Highlight: Asymmetric Catalysis

Complexes of BOX and PyBOX ligands with metals like copper, zinc, and rhodium are powerful catalysts for numerous asymmetric transformations. The performance of these catalysts is summarized below.

Ligand TypeRepresentative ReactionCatalyst/MetalTypical Yield (%)Typical Enantiomeric Excess (ee %)
BOXAsymmetric Diels-AlderCu(II)>90>95
BOXAsymmetric Aldol ReactionSn(II)80-95>90
PyBOXAsymmetric HydrosilylationRh90-9992-99
Note: This data is representative of the performance of the general class of chiral BOX and PyBOX ligands.[3] The specific performance will depend on the ligand's substituents, the substrate, and the reaction conditions.
Experimental Protocol: General Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand

This protocol outlines a general one-pot synthesis of a BOX ligand from this compound and a dinitrile, catalyzed by zinc triflate.

Materials:

  • This compound

  • Malononitrile (B47326) (or other suitable dinitrile)

  • Zinc triflate (Zn(OTf)₂)

  • Anhydrous Toluene

  • Dean-Stark apparatus (optional, for removal of ammonia)

  • Standard laboratory glassware under an inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add this compound (2.0 equivalents) and anhydrous toluene.

  • Add malononitrile (1.0 equivalent) to the solution.

  • Add a catalytic amount of zinc triflate (5-10 mol%).

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 24-48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: typically a gradient of hexanes and ethyl acetate) to yield the pure BOX ligand.

G cluster_start Starting Materials cluster_catalyst Catalyst cluster_process Synthesis cluster_product Product SABO This compound Reaction Condensation in Toluene (Reflux) SABO->Reaction Dinitrile Dinitrile (e.g., Malononitrile) Dinitrile->Reaction Catalyst Zn(OTf)₂ Catalyst->Reaction BOX Chiral BOX Ligand Reaction->BOX

Synthesis of Chiral BOX Ligands

Chiral Phosphine (B1218219) Ligands

Chiral phosphine ligands are among the most important and widely used ligands in asymmetric catalysis, particularly in hydrogenation reactions.[6][7] The synthesis of P-chiral phosphine ligands can be achieved through various routes, including the use of chiral amino alcohols as auxiliaries or precursors. The hydroxyl and amino groups of this compound can be used to direct the stereoselective introduction of phosphorus-containing moieties.

Application Highlight: Asymmetric Catalysis

Ruthenium and rhodium complexes of chiral phosphine ligands are highly effective catalysts for the asymmetric hydrogenation of a wide range of substrates. The table below shows typical performance data for this class of ligands.

Ligand TypeRepresentative ReactionCatalyst/MetalTypical Yield (%)Typical Enantiomeric Excess (ee %)
PhosphineAsymmetric Hydrogenation of KetonesRu>95>99
PhosphineAsymmetric Hydrogenation of AlkenesRh>95>99
PhosphineAsymmetric Allylic AlkylationPd90-9990-99
Note: This data represents the performance of the broader class of chiral phosphine ligands.[3] The effectiveness of a specific ligand derived from this compound would need to be determined experimentally.
Experimental Protocol: General Synthesis of a Chiral Aminophosphine (B1255530) Ligand

This protocol provides a general two-step procedure for the synthesis of a chiral aminophosphine ligand from this compound.

Materials:

Procedure:

Step 1: Formation of the Phosphine-Imine

  • Dissolve 2-(diphenylphosphino)benzaldehyde (1.0 equivalent) in methanol in a round-bottom flask.

  • Add a solution of this compound (1.0 equivalent) in methanol to the flask.

  • Stir the mixture at room temperature for 4-6 hours. The formation of the imine can be monitored by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure. The crude imine is typically used in the next step without further purification.

Step 2: Reduction to the Aminophosphine

  • Dissolve the crude phosphine-imine from Step 1 in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure chiral aminophosphine ligand.

G cluster_start Starting Materials cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_product Product SABO This compound Condensation Condensation in Methanol SABO->Condensation PhosphineAldehyde 2-(Diphenylphosphino)benzaldehyde PhosphineAldehyde->Condensation Imine Chiral Phosphine-Imine Condensation->Imine Reduction Reduction with NaBH₄ Imine->Reduction Aminophosphine Chiral Aminophosphine Ligand Reduction->Aminophosphine

Synthesis of Chiral Aminophosphine Ligands

References

Application Notes & Protocols: A Step-by-Step Guide for Using (S)-2-Aminobutan-1-ol as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their individual enantiomers.[1] One of the most established and widely used methods for chiral resolution is the formation of diastereomeric salts.[1][2] This technique involves reacting a racemic mixture with a single, pure enantiomer of a chiral resolving agent. The resulting products are diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[2][3]

(S)-2-aminobutan-1-ol is a chiral base. As a resolving agent, its primary application is the separation of racemic acids (e.g., carboxylic acids, sulfonic acids) through the formation of diastereomeric ammonium (B1175870) salts. This document provides a detailed guide and generalized protocol for utilizing this compound in this capacity.

Principle of Resolution

The fundamental principle involves a two-step process. First, the racemic acid ((R/S)-Acid) is allowed to react with the enantiomerically pure resolving agent, this compound ((S)-Base). This acid-base reaction yields a mixture of two diastereomeric salts: ((R)-Acid·(S)-Base) and ((S)-Acid·(S)-Base). Due to their different spatial arrangements, these salts exhibit distinct solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution.

Once the less soluble diastereomeric salt is isolated in high purity, the second step involves breaking the salt to liberate the desired, enantiomerically pure acid and recover the resolving agent for potential reuse.

G Figure 1. General workflow for chiral resolution. racemic_acid Racemic Mixture (R/S)-Carboxylic Acid salt_formation Step 1: Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Resolving Agent This compound resolving_agent->salt_formation diastereomers Mixture of Diastereomeric Salts ((R)-Acid·(S)-Base) ((S)-Acid·(S)-Base) salt_formation->diastereomers separation Step 2: Fractional Crystallization diastereomers->separation less_soluble Isolated Less Soluble Salt (e.g., (R)-Acid·(S)-Base) separation->less_soluble Crystallization mother_liquor Mother Liquor (Enriched in (S)-Acid·(S)-Base) separation->mother_liquor Filtration liberation Step 3: Liberation of Enantiomer less_soluble->liberation pure_enantiomer Pure Enantiomer (R)-Carboxylic Acid liberation->pure_enantiomer recovery Step 4: Recovery of Resolving Agent liberation->recovery recovered_agent Recovered This compound recovery->recovered_agent

Caption: General workflow for resolving a racemic acid using this compound.

Experimental Protocols

This section outlines a generalized, step-by-step procedure for the resolution of a racemic carboxylic acid. Optimization of solvent, temperature, and concentration is crucial for success and will vary depending on the specific acid being resolved.

Materials and Equipment:

  • Racemic carboxylic acid

  • This compound (enantiomerically pure)

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)

  • Hydrochloric acid (e.g., 2M HCl)

  • Sodium hydroxide (B78521) (e.g., 2M NaOH)

  • Organic extraction solvent (e.g., dichloromethane, ethyl acetate)

  • Sodium sulfate (B86663) or magnesium sulfate (anhydrous)

  • Standard laboratory glassware (flasks, beakers, condenser)

  • Heating/stirring mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Polarimeter for measuring optical rotation

Protocol 1: Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable flask, dissolve 1.0 molar equivalent of the racemic carboxylic acid in a minimal amount of a heated solvent (e.g., ethanol). Common starting points for solvent volume are 5-20 mL per gram of acid.

  • Addition of Resolving Agent: To the heated solution, slowly add 0.5 to 1.0 molar equivalents of this compound. Using 0.5 equivalents can be more efficient, as it will only form a salt with half of the acid, ideally the desired enantiomer, leaving the other enantiomer in solution.

  • Crystallization: If a precipitate does not form immediately, allow the solution to cool slowly to room temperature. Further cooling in an ice bath (0-5 °C) may be required to induce crystallization. For some systems, slow evaporation of the solvent or seeding with a small crystal can be effective.

  • Aging: Allow the mixture to stand at a cool temperature for a period of 2 to 24 hours to maximize the yield of the crystalline salt.[4]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small volume of the cold crystallization solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. At this stage, the diastereomeric purity can be assessed using techniques like NMR spectroscopy or by measuring the optical rotation.

Protocol 2: Liberation of the Pure Enantiomer and Recovery of Resolving Agent
  • Salt Dissolution: Suspend the purified diastereomeric salt in water.

  • Acidification: Add a strong acid, such as 2M HCl, dropwise until the solution is acidic (pH 1-2). This protonates the amine, breaking the salt and liberating the free carboxylic acid.

  • Extraction of Acid: Extract the liberated enantiomerically enriched carboxylic acid from the aqueous solution using an appropriate organic solvent (e.g., 3 x 20 mL of ethyl acetate).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure acid.

  • Recovery of Resolving Agent: Take the acidic aqueous layer from step 3 and make it basic by adding a strong base, such as 2M NaOH, until the pH is 11-13.[4]

  • Extraction of Base: Extract the liberated this compound with an organic solvent (e.g., 3 x 20 mL of dichloromethane).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the resolving agent.

G Figure 2. Experimental protocol flowchart. cluster_0 Salt Formation & Isolation cluster_1 Enantiomer Liberation & Agent Recovery start Dissolve Racemic Acid in Hot Solvent add_base Add this compound start->add_base cool Cool Slowly to Induce Crystallization add_base->cool filtrate Filter to Isolate Crystalline Salt cool->filtrate wash_dry Wash with Cold Solvent and Dry Crystals filtrate->wash_dry dissolve_salt Dissolve Salt in Water wash_dry->dissolve_salt Isolated Salt acidify Acidify (e.g., HCl) to pH 1-2 dissolve_salt->acidify extract_acid Extract Pure Acid with Organic Solvent acidify->extract_acid basify Basify Aqueous Layer (e.g., NaOH) to pH 11-13 acidify->basify Aqueous Layer isolate_acid Dry & Evaporate to Obtain Pure Acid extract_acid->isolate_acid extract_base Extract Resolving Agent basify->extract_base isolate_base Dry & Evaporate to Recover Resolving Agent extract_base->isolate_base

Caption: Step-by-step experimental workflow for resolution and recovery.

Data Presentation

Effective method development requires screening various conditions. The results should be tabulated to allow for easy comparison. Key parameters to report include the yield of the diastereomeric salt, the diastereomeric excess (d.e.) of the salt, and the enantiomeric excess (e.e.) of the final, liberated acid.

Table 1: Hypothetical Screening Results for the Resolution of Racemic 2-Phenylpropanoic Acid

EntrySolventMolar Ratio (Acid:Base)Yield of Salt (%)d.e. of Salt (%)¹e.e. of Recovered Acid (%)²
1Ethanol1.0 : 1.0458584
2Methanol1.0 : 1.0487069
3Isopropanol1.0 : 1.0409291
4Acetone1.0 : 1.0356564
5Ethanol1.0 : 0.5389594
6Isopropanol1.0 : 0.535>98>98

¹ Diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the isolated salt. ² Enantiomeric excess (e.e.) is determined by chiral HPLC or polarimetry on the liberated acid.

Concluding Remarks

This compound serves as a viable resolving agent for racemic acids. The success of the resolution is highly dependent on the formation of well-defined, crystalline diastereomeric salts and a significant difference in their solubility. Researchers should conduct systematic screening of solvents and stoichiometry to identify the optimal conditions for achieving high diastereomeric and subsequent enantiomeric purity. The protocols provided herein offer a robust starting point for developing a specific resolution process.

References

Application Note: Chiral HPLC Method Development for the Analysis of (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobutanol is a chiral molecule that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its enantiomers, (R)- and (S)-2-aminobutan-1-ol, can exhibit distinct pharmacological and toxicological profiles, making the accurate determination of enantiomeric purity essential for quality control, pharmacokinetic studies, and regulatory compliance in the pharmaceutical industry.[1][2] A primary analytical challenge in the HPLC analysis of 2-aminobutan-1-ol (B80463) is its lack of a UV-absorbing chromophore, which prevents direct analysis by standard UV-Vis detectors.[1]

This application note details two effective HPLC strategies to overcome this challenge: a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization for analysis on a standard achiral column. These protocols provide a comprehensive framework for researchers and drug development professionals to establish robust and reproducible methods for the enantioselective analysis of this compound.

Method Development Workflow

The selection of an appropriate analytical method depends on several factors, including the presence of a chromophore, required sensitivity, sample throughput, and available instrumentation. The general workflow for method development is outlined below.

Caption: General workflow for chiral analysis of 2-aminobutan-1-ol.

Protocol 1: Direct Enantioselective Analysis Using a Chiral Stationary Phase (CSP)

This direct method leverages a chiral stationary phase to differentiate between the enantiomers of 2-aminobutan-1-ol without prior derivatization. This approach simplifies sample preparation but requires a specialized chiral column and a detector suitable for non-UV absorbing compounds, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).[1] Crown ether-based CSPs are particularly effective for the separation of primary amino alcohols.[1]

Experimental Protocol

  • Materials and Reagents:

    • This compound reference standard

    • (R)-2-aminobutan-1-ol reference standard (or racemic mixture)

    • Perchloric acid (HClO₄), analytical grade

    • Methanol (B129727), HPLC grade

    • Deionized water, 18.2 MΩ·cm

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven

    • Chiral Stationary Phase: CROWNPAK® CR(+) column or equivalent

    • Detector: ELSD or CAD

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 2-aminobutan-1-ol reference standard (e.g., 1 mg/mL) by dissolving it in the mobile phase.

    • Prepare working standards by diluting the stock solution to the desired concentrations.

    • Dissolve the sample containing this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • The parameters in the table below provide a starting point for method development.[1]

Data Presentation: HPLC Parameters for Direct Chiral Separation

ParameterCondition
Column CROWNPAK® CR(+)
Mobile Phase Aqueous perchloric acid solution, pH adjusted to 2.0. Up to 15% methanol may be added to adjust retention.
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector ELSD or CAD
  • Data Analysis:

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers. On a CROWNPAK® CR(+) column, the (R)-enantiomer is typically expected to elute before the (S)-enantiomer.[1]

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100

Protocol 2: Indirect Analysis via Pre-column Derivatization

This indirect method involves reacting the 2-aminobutan-1-ol enantiomers with a chiral derivatizing agent to form diastereomers.[2] These diastereomers have different physical properties and can be separated on a conventional achiral stationary phase, such as a C18 column. The derivatizing agent also introduces a chromophore, enabling sensitive detection by a standard UV detector.[2][3] A suitable derivatizing agent is (R)-(+)-1-phenylethanesulfonyl chloride.[3]

Experimental Protocol

  • Materials and Reagents:

    • This compound reference standard

    • Racemic 2-aminobutan-1-ol standard

    • Derivatizing Agent: (R)-(+)-1-phenylethanesulfonyl chloride[3]

    • Methanol and Acetonitrile, HPLC grade

    • Sodium acetate, analytical grade

    • Organic solvent for derivatization (e.g., dichloromethane)

    • A weak base (e.g., triethylamine (B128534) or sodium bicarbonate)

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis detector

    • Stationary Phase: C18 reversed-phase column (e.g., Dima C18)[3]

  • Derivatization Procedure:

    • Dissolve a known amount of 2-aminobutan-1-ol sample or standard in an appropriate organic solvent.

    • Add a weak base, followed by an excess of the derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride.

    • Allow the reaction to proceed to completion (monitor by TLC if necessary).

    • Quench the reaction and prepare the resulting solution for HPLC analysis by diluting it with the mobile phase.

  • Chromatographic Conditions:

    • The following conditions are based on established methods and serve as a robust starting point.[3]

Data Presentation: HPLC Parameters for Indirect Separation after Derivatization

ParameterCondition
Column Dima C18 (or equivalent reversed-phase C18)
Mobile Phase Methanol : 50 mmol/L Sodium Acetate (aq) (70:30, v/v), pH adjusted to 3.5
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Wavelength 254 nm
  • Data Analysis:

    • Identify the two peaks corresponding to the newly formed diastereomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two diastereomer peaks.

Method Development and Optimization

Developing a robust chiral separation method requires the systematic optimization of several key parameters. The relationship between these parameters determines the final resolution, peak shape, and analysis time.

G cluster_main Chiral Method Optimization Parameters cluster_sp Stationary Phase cluster_mp Mobile Phase cluster_op Operational Parameters Method Optimal Chiral Separation SP_Type CSP Type (e.g., Crown Ether, Polysaccharide) Method->SP_Type Direct Method SP_Achiral Achiral Type (e.g., C18, C8) Method->SP_Achiral Indirect Method MP_Org Organic Modifier (% Methanol, % Acetonitrile) Method->MP_Org MP_pH Aqueous pH & Buffer Method->MP_pH OP_Flow Flow Rate Method->OP_Flow OP_Temp Column Temperature Method->OP_Temp

Caption: Key parameter relationships in chiral HPLC method development.

The two methods presented provide effective and reliable strategies for the enantioselective analysis of this compound.[1] The direct separation on a chiral stationary phase offers a streamlined workflow, while the indirect method via pre-column derivatization is a robust and sensitive approach that can be implemented using standard reversed-phase HPLC equipment.[1][2] The choice of method will depend on the specific analytical requirements, including desired sensitivity, sample throughput, cost considerations, and the instrumentation available in the laboratory.

References

Gas chromatography methods for separating (S)-2-aminobutan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand exists in the pharmaceutical and chemical industries for reliable and efficient methods to separate enantiomers. The stereoisomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. (S)-2-aminobutan-1-ol is a valuable chiral building block, and ensuring its enantiomeric purity is critical for its application in the synthesis of active pharmaceutical ingredients. Gas chromatography (GC) offers a powerful analytical tool for the enantioselective analysis of volatile compounds. This document provides detailed application notes and protocols for the separation of this compound enantiomers using gas chromatography.

Application Notes

The gas chromatographic separation of enantiomers is primarily achieved using chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. For compounds like 2-aminobutan-1-ol (B80463), which contain polar functional groups (-NH2 and -OH), direct injection onto a GC column can result in poor peak shape and strong tailing due to interactions with the stationary phase. Therefore, derivatization is a crucial step to block these active sites, increase the volatility of the analytes, and in some cases, enhance the chiral recognition.[1]

Common derivatization strategies for amines and alcohols involve acylation. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) and isopropyl isocyanate are frequently used for the derivatization of amines.[1] The choice of the derivatizing agent can influence the separation factor and resolution of the enantiomers.[1]

The selection of the chiral stationary phase is the most critical parameter for successful enantioseparation. Stationary phases based on amino acid derivatives, such as those found in Chirasil-type columns, or cyclodextrin-based columns are widely used for chiral separations.[2][3][4] These phases provide a chiral environment that allows for the differential interaction with the enantiomeric derivatives.

Experimental Workflow

The general workflow for the GC analysis of 2-aminobutan-1-ol enantiomers involves sample preparation, derivatization, GC separation, and data analysis. The following diagram illustrates this process.

Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_gc GC Analysis cluster_data Data Analysis Sample Racemic 2-aminobutan-1-ol Standard or Sample Dissolution Dissolve in Aprotic Solvent (e.g., Dichloromethane) Sample->Dissolution AddReagent Add Derivatizing Agent (e.g., TFAA) Dissolution->AddReagent Reaction Incubate at Controlled Temperature AddReagent->Reaction Quench Evaporate Excess Reagent and Solvent Reaction->Quench Reconstitute Reconstitute in Solvent Quench->Reconstitute Injection Inject Derivatized Sample into GC Reconstitute->Injection Separation Separation on Chiral Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Integrate Peak Areas and Quantify Enantiomers Chromatogram->Quantification

Caption: General workflow for the GC separation of 2-aminobutan-1-ol enantiomers.

Protocols

Two primary protocols are presented here, differing in the derivatization agent used. These protocols are intended as a starting point for method development and may require optimization for specific applications and instrumentation.

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol utilizes TFAA to derivatize both the amino and hydroxyl groups of 2-aminobutan-1-ol.

Materials:

  • Racemic 2-aminobutan-1-ol

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Nitrogen gas, high purity

  • Vials with PTFE-lined caps

  • Heating block or water bath

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral GC column (e.g., Chirasil-L-Val)

Procedure:

  • Standard/Sample Preparation: Accurately weigh approximately 1 mg of the 2-aminobutan-1-ol standard or sample into a clean, dry vial.

  • Add 1 mL of anhydrous dichloromethane to dissolve the sample.

  • Derivatization:

    • Add 100 µL of trifluoroacetic anhydride to the vial.

    • Cap the vial tightly and heat at 60 °C for 20 minutes in a heating block or water bath.

    • Allow the vial to cool to room temperature.

    • Carefully remove the cap and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

  • GC Analysis:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen, at an appropriate flow rate for the column.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 180 °C.

      • Hold at 180 °C for 5 minutes.

    • Detector: FID at 280 °C.

  • Data Analysis:

    • Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with the chromatogram of the derivatized this compound standard.

    • Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

Protocol 2: Derivatization with Isopropyl Isocyanate

This protocol uses isopropyl isocyanate as the derivatizing agent, which may offer different selectivity compared to TFAA.[1]

Materials:

  • Same as Protocol 1, but with Isopropyl Isocyanate instead of TFAA.

Procedure:

  • Standard/Sample Preparation: Follow step 1 from Protocol 1.

  • Derivatization:

    • Add 100 µL of isopropyl isocyanate to the vial containing the sample dissolved in 1 mL of dichloromethane.

    • Cap the vial and let it stand at room temperature for 30 minutes.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of dichloromethane for GC analysis.

  • GC Analysis: Use the same GC parameters as in Protocol 1. The temperature program may need to be adjusted based on the volatility of the derivatives.

  • Data Analysis: Follow step 5 from Protocol 1.

Data Presentation

The following table provides an illustrative example of how to present the quantitative data obtained from the GC analysis. The values are hypothetical and serve as a template for reporting experimental results.

MethodDerivatizing AgentChiral Stationary PhaseRetention Time (S)-enantiomer (min)Retention Time (R)-enantiomer (min)Separation Factor (α)Resolution (Rs)
Protocol 1Trifluoroacetic AnhydrideChirasil-L-Val15.2515.801.041.6
Protocol 2Isopropyl IsocyanateChirasil-L-Val18.5019.251.051.8
  • Separation Factor (α): Calculated as k'2 / k'1, where k' is the retention factor of the later eluting enantiomer (2) and the earlier eluting enantiomer (1). A value greater than 1 indicates separation.

  • Resolution (Rs): A measure of the degree of separation between two peaks. An Rs value of 1.5 or greater indicates baseline separation.[2]

Logical Relationships in Method Development

The choice of derivatization agent and chiral stationary phase are key variables that determine the success of the enantiomeric separation. The following diagram illustrates this relationship.

Method Development Logic cluster_outcome Separation Outcome Analyte 2-Aminobutan-1-ol TFAA Trifluoroacetic Anhydride Analyte->TFAA IPIC Isopropyl Isocyanate Analyte->IPIC ProlineCSP Proline-based CSP TFAA->ProlineCSP CyclodextrinCSP Cyclodextrin-based CSP TFAA->CyclodextrinCSP IPIC->ProlineCSP IPIC->CyclodextrinCSP Baseline Baseline Separation (Rs >= 1.5) ProlineCSP->Baseline Partial Partial Separation (Rs < 1.5) ProlineCSP->Partial CyclodextrinCSP->Partial NoSep No Separation (Rs = 0) CyclodextrinCSP->NoSep

Caption: Logical flow for developing a chiral GC separation method.

References

Application Notes and Protocols: The Role of (S)-2-aminobutan-1-ol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-2-aminobutan-1-ol is a crucial chiral building block in the synthesis of various pharmaceutical intermediates. Its stereogenic center and bifunctional nature, possessing both an amino and a hydroxyl group, make it a valuable precursor for the construction of complex chiral molecules. The most prominent application of this compound is in the synthesis of the bacteriostatic anti-tuberculosis agent, (S,S)-ethambutol.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of ethambutol. Additionally, it explores its utility as a chiral auxiliary in asymmetric synthesis.

I. Synthesis of this compound

The industrial production of enantiomerically pure this compound is typically achieved through the resolution of a racemic mixture of 2-aminobutanol. The racemic mixture can be synthesized from readily available starting materials such as 1-nitropropane (B105015) and formaldehyde (B43269).

Synthesis of Racemic 2-aminobutanol

A common method for the synthesis of racemic 2-aminobutanol involves the condensation of 1-nitropropane with formaldehyde to form 2-nitro-1-butanol (B8805639), followed by the reduction of the nitro group.[2][3]

Experimental Protocol: Synthesis of Racemic 2-aminobutanol

Step 1: Synthesis of 2-nitro-1-butanol

  • In a reaction vessel, a mixture of 1-nitropropane and an aqueous solution of formaldehyde is stirred in the presence of a basic catalyst, such as triethylamine, which can also act as a phase transfer agent.[3]

  • The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 35°C, for an extended period, such as 48 hours, to ensure complete reaction.[3]

  • After the reaction, the mixture is concentrated under reduced pressure to remove excess reactants and solvent.

Step 2: Reduction of 2-nitro-1-butanol to Racemic 2-aminobutanol

  • The crude 2-nitro-1-butanol is dissolved in a suitable solvent, such as methanol (B129727).

  • A hydrogenation catalyst, for example, Raney nickel, is added to the solution.[4]

  • The reduction is carried out under a hydrogen atmosphere, often mixed with nitrogen, at a pressure of 8 to 12 bars and a temperature below 70°C.[3][4]

  • Upon completion of the reaction, the catalyst is removed by filtration.

  • The filtrate, containing the racemic 2-aminobutanol, is purified by distillation under reduced pressure.

Quantitative Data for Racemic 2-aminobutanol Synthesis

StepReactantsCatalyst/ReagentsConditionsYieldPurityReference
1 1-Nitropropane, FormaldehydeTriethylamine30-35°C, 48h--[3]
2 2-Nitro-1-butanolRaney Nickel, H₂/N₂< 70°C, 8-12 bar74% (from 1-nitropropane)95-97%[3]

Logical Relationship: Synthesis of Racemic 2-aminobutanol

G 1-Nitropropane 1-Nitropropane Condensation Condensation 1-Nitropropane->Condensation Formaldehyde Formaldehyde Formaldehyde->Condensation 2-Nitro-1-butanol 2-Nitro-1-butanol Condensation->2-Nitro-1-butanol Reduction Reduction 2-Nitro-1-butanol->Reduction Racemic 2-aminobutanol Racemic 2-aminobutanol Reduction->Racemic 2-aminobutanol

Caption: Synthesis of Racemic 2-aminobutanol.

Resolution of Racemic 2-aminobutanol

The separation of the (S)-enantiomer from the racemic mixture is a critical step and is commonly achieved by diastereomeric salt formation using a chiral resolving agent, such as L-(+)-tartaric acid.[5][6][7]

Experimental Protocol: Resolution of Racemic 2-aminobutanol

  • Racemic 2-aminobutanol is dissolved in an anhydrous solvent, typically methanol or ethanol.[5]

  • A solution of L-(+)-tartaric acid in the same solvent is slowly added to the 2-aminobutanol solution while maintaining the temperature, for instance, below 60°C.[5]

  • The mixture is stirred until all the tartaric acid has dissolved and then cooled to allow for the crystallization of the diastereomeric salt, (S)-2-aminobutanol-L-(+)-tartrate. Seeding with a small crystal of the desired salt can facilitate crystallization.[5]

  • The crystalline precipitate is collected by filtration, washed with cold anhydrous solvent, and dried.[5]

  • To obtain the free this compound, the tartrate salt is treated with a base, such as sodium hydroxide (B78521) or calcium hydroxide, in an aqueous solution.[6][7]

  • The liberated this compound is then extracted with an organic solvent and purified by distillation under reduced pressure.

Quantitative Data for Resolution of Racemic 2-aminobutanol

StepReactantsReagentsSolventYield of Tartrate SaltYield of (S)-2-aminobutanolReference
Resolution Racemic 2-aminobutanolL-(+)-Tartaric AcidAnhydrous Ethanol or Methanol94.3%>85.0%[1][5]

Experimental Workflow: Resolution of Racemic 2-aminobutanol

G Racemic 2-aminobutanol Racemic 2-aminobutanol Dissolution Dissolution Racemic 2-aminobutanol->Dissolution L-(+)-Tartaric Acid L-(+)-Tartaric Acid L-(+)-Tartaric Acid->Dissolution Crystallization Crystallization Dissolution->Crystallization Filtration Filtration Crystallization->Filtration Diastereomeric Salt Diastereomeric Salt Filtration->Diastereomeric Salt Basification Basification Diastereomeric Salt->Basification Extraction & Distillation Extraction & Distillation Basification->Extraction & Distillation This compound This compound Extraction & Distillation->this compound G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product SAB This compound Condensation Condensation SAB->Condensation DCE 1,2-dichloroethane DCE->Condensation Ethambutol_Base Ethambutol Base Condensation->Ethambutol_Base HCl_addition + 2HCl Ethambutol_Base->HCl_addition Ethambutol_HCl Ethambutol Dihydrochloride HCl_addition->Ethambutol_HCl G SAB This compound Cyclization Cyclization SAB->Cyclization Carbonate Carbonate Source (e.g., Diethyl Carbonate) Carbonate->Cyclization Oxazolidinone (S)-4-ethyl-1,3-oxazolidin-2-one Cyclization->Oxazolidinone G Oxazolidinone (S)-4-ethyl-1,3-oxazolidin-2-one Acylation Acylation Oxazolidinone->Acylation N_Acyl_Oxazolidinone N-Acyl Oxazolidinone Acylation->N_Acyl_Oxazolidinone Aldol_Reaction Diastereoselective Aldol Reaction N_Acyl_Oxazolidinone->Aldol_Reaction Aldehyde Aldehyde Aldehyde->Aldol_Reaction Adduct Aldol Adduct Aldol_Reaction->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Chiral_Product Chiral β-Hydroxy Carbonyl Compound Cleavage->Chiral_Product Recovered_Auxiliary Recovered Oxazolidinone Cleavage->Recovered_Auxiliary

References

Troubleshooting & Optimization

Troubleshooting common side reactions with (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-aminobutan-1-ol. The information is presented in a question-and-answer format to directly address common side reactions and experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to consider when using this compound?

A1: The primary side reactions encountered when working with this compound include:

  • Racemization: Loss of stereochemical purity at the chiral center.

  • O-Acylation: Unwanted acylation of the hydroxyl group when N-acylation is the desired reaction.

  • Oxazoline (B21484) Formation: Intramolecular cyclization, particularly during activation of the hydroxyl group or in the presence of acid.

  • Oxidation: Oxidation of the primary alcohol to an aldehyde or carboxylic acid.

Q2: How can I minimize racemization of this compound during a reaction?

A2: Racemization can be minimized by carefully controlling reaction conditions. Harsh conditions, such as high temperatures and strongly basic or acidic environments, can promote racemization. It is advisable to screen different solvents, as protic solvents can sometimes stabilize intermediates that are prone to racemization. The use of bulky protecting groups on the amine can also sterically hinder access to the chiral center, reducing the likelihood of racemization. For instance, urethane-type protecting groups like Cbz and Fmoc are known to reduce the potential for racemization in amino acid chemistry.[1]

Q3: I am trying to perform an N-acylation, but I am observing a significant amount of O-acylation as a side product. How can I improve the selectivity for N-acylation?

A3: Achieving selective N-acylation over O-acylation in amino alcohols can be challenging due to the nucleophilicity of both the amino and hydroxyl groups. To favor N-acylation, consider the following strategies:

  • Choice of Acylating Agent and Conditions: The reactivity of the acylating agent and the reaction conditions play a crucial role. Using a mixed anhydride (B1165640) method can provide good selectivity for N-acylation.[2]

  • pH Control: In acidic media, the amine group is protonated, which significantly reduces its nucleophilicity and favors O-acylation.[3] Conversely, under neutral or basic conditions, the amine is more nucleophilic and N-acylation is generally favored.

  • In Situ Protection: The use of reversible protection, such as in situ CO2 protection of the amine, can lead to complete chemoselectivity for O-acylation.[4] This highlights the importance of avoiding acidic conditions if N-acylation is desired.

Q4: During my reaction, I've identified an oxazoline derivative as a major byproduct. What causes this and how can I prevent it?

A4: Oxazoline formation is a common intramolecular cyclization reaction for 2-amino alcohols.[5] It is often promoted by:

  • Acidic Conditions: Acid catalysis can facilitate the cyclization.

  • Activation of the Hydroxyl Group: Reagents that convert the hydroxyl group into a good leaving group (e.g., tosyl chloride, SOCl₂) can promote subsequent intramolecular nucleophilic attack by the amine.[6]

To prevent oxazoline formation, it is important to choose reaction conditions that do not favor cyclization. This may involve avoiding strong acids and carefully selecting reagents for any transformations involving the hydroxyl group.

Q5: What are the typical byproducts of oxidizing this compound, for example, using a Swern oxidation?

A5: The Swern oxidation is a mild method for oxidizing primary alcohols to aldehydes.[7][8][9][10] The main byproducts of the Swern oxidation itself are not derived from the alcohol but from the reagents used. These include dimethyl sulfide (B99878) (which has a strong, unpleasant odor), carbon monoxide, carbon dioxide, and triethylammonium (B8662869) chloride (if triethylamine (B128534) is used as the base).[7][8][11] A key advantage of the Swern oxidation is that it generally does not over-oxidize the aldehyde to a carboxylic acid.[8][9] If a strong oxidizing agent like potassium permanganate (B83412) or chromic acid were used, the primary alcohol could be oxidized to a carboxylic acid.

Troubleshooting Guides

Issue 1: Poor Selectivity in N-Acylation vs. O-Acylation

Symptoms:

  • NMR or LC-MS analysis of the crude reaction mixture shows a mixture of N-acylated and O-acylated products.

  • Difficulty in purifying the desired N-acylated product from the O-acylated isomer.

Troubleshooting Workflow:

G start Poor N- vs. O-Acylation Selectivity check_conditions Review Reaction Conditions start->check_conditions acidic_medium Are acidic conditions used? check_conditions->acidic_medium yes_acid Acid protonates the amine, favoring O-acylation. Switch to neutral or basic conditions. acidic_medium->yes_acid Yes no_acid Proceed to evaluate acylating agent. acidic_medium->no_acid No end Improved Selectivity yes_acid->end check_reagent Evaluate Acylating Agent no_acid->check_reagent reagent_type Is a highly reactive acylating agent (e.g., acyl chloride) used without a selective method? check_reagent->reagent_type yes_reactive Consider using a mixed anhydride method for better selectivity. reagent_type->yes_reactive Yes no_reactive Consider temperature and solvent effects. reagent_type->no_reactive No yes_reactive->end check_temp Review Reaction Temperature no_reactive->check_temp high_temp Is the reaction run at elevated temperatures? check_temp->high_temp yes_high_temp Lowering the temperature may improve selectivity. high_temp->yes_high_temp Yes no_high_temp Review solvent choice. high_temp->no_high_temp No yes_high_temp->end no_high_temp->end

Caption: Troubleshooting workflow for poor N- vs. O-acylation selectivity.

Quantitative Data on Acylation Selectivity:

The selectivity between N- and O-acylation is highly dependent on the reaction conditions. For example, in the acylation of (4-(aminomethyl)phenyl)methanol, the ratio of N- to O-acylation can be significantly influenced by the presence of a reversible amine protecting group like CO2.[4]

ConditionN-Acylation (%)O-Acylation (%)Reference
1 eq. Isopropenyl Acetate (B1210297), 1 eq. DBU6040[4]
1.7 eq. Isopropenyl Acetate, 1.2 eq. DBU10070[4]
With in situ CO2 protection015-30[4]

Experimental Protocol: Selective N-Acylation using a Mixed Anhydride Method

This protocol is adapted from a general procedure for the selective N-acylation of amino alcohols.[2]

  • Mixed Anhydride Formation:

    • Dissolve the carboxylic acid (1.0 eq.) and an organic base such as triethylamine (2.0-2.5 eq.) in a suitable organic solvent (e.g., methylene (B1212753) chloride) at room temperature.

    • Cool the solution to 0-5 °C.

    • Slowly add an alkyl sulfonyl chloride (e.g., methanesulfonyl chloride, 1.0 eq.).

    • Stir the mixture for 30-60 minutes at 0-5 °C to form the mixed anhydride.

  • N-Acylation:

    • To the mixed anhydride solution, add a solution of this compound (1.0 eq.) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Issue 2: Formation of Oxazoline Byproduct

Symptoms:

  • A byproduct with a mass corresponding to the cyclized product is observed by LC-MS.

  • NMR signals consistent with an oxazoline ring structure are present in the crude product spectrum.

Troubleshooting Workflow:

G start Oxazoline Formation Observed check_conditions Review Reaction Conditions start->check_conditions acidic_medium Is the reaction run under acidic conditions? check_conditions->acidic_medium yes_acid Neutralize the reaction medium or use a non-acidic catalyst. acidic_medium->yes_acid Yes no_acid Evaluate reagents used. acidic_medium->no_acid No end Minimized Oxazoline Formation yes_acid->end check_reagent Are reagents that activate the hydroxyl group used? no_acid->check_reagent yes_activating Consider alternative reagents that do not form a good leaving group on the alcohol. check_reagent->yes_activating Yes no_activating Consider temperature effects. check_reagent->no_activating No yes_activating->end check_temp Is the reaction run at high temperature? no_activating->check_temp high_temp high_temp check_temp->high_temp yes_high_temp Lowering the temperature may disfavor the intramolecular cyclization. yes_high_temp->end no_high_temp If the issue persists, consider protecting the amine. protect_amine Use a suitable protecting group for the amine before proceeding with the reaction. no_high_temp->protect_amine protect_amine->end high_temp->yes_high_temp Yes high_temp->no_high_temp No

Caption: Troubleshooting workflow for oxazoline byproduct formation.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Oxazoline (Illustrative of the Reaction to be Avoided)

This protocol illustrates a general method for oxazoline synthesis, which should be avoided if this is an undesired side reaction.[5]

  • Amide Formation:

    • React this compound with an acyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane (B109758) at 0 °C to room temperature to form the corresponding N-acyl amino alcohol.

  • Cyclization (the step to avoid/modify):

    • Treat the N-acyl amino alcohol with a dehydrating agent or a reagent that activates the hydroxyl group. For example, using thionyl chloride (SOCl₂) or tosyl chloride in the presence of a base will promote cyclization to the oxazoline.

To prevent this, if a reaction requires modification of the hydroxyl group, consider protecting the amine beforehand.

Issue 3: Racemization of the Chiral Center

Symptoms:

  • Chiral HPLC or GC analysis shows the presence of the undesired (R)-enantiomer.

  • The optical rotation of the product is lower than the literature value.

Troubleshooting Workflow:

G start Racemization Detected check_temp_time Review Temperature and Reaction Time start->check_temp_time harsh_conditions Are high temperatures or prolonged reaction times used? check_temp_time->harsh_conditions yes_harsh Reduce temperature and/or reaction time. harsh_conditions->yes_harsh Yes no_harsh Check pH of the reaction and work-up. harsh_conditions->no_harsh No end Minimized Racemization yes_harsh->end check_ph Are strongly acidic or basic conditions employed? no_harsh->check_ph yes_ph Use milder acids/bases or buffer the reaction mixture. check_ph->yes_ph Yes no_ph Consider the purification method. check_ph->no_ph No yes_ph->end check_purification Is purification done on acidic silica gel? no_ph->check_purification yes_silica Neutralize silica gel with a base (e.g., triethylamine) or use an alternative stationary phase like alumina. check_purification->yes_silica Yes no_silica If racemization persists, consider using a protecting group. check_purification->no_silica No yes_silica->end protect_amine Employ a bulky protecting group on the amine to shield the chiral center. no_silica->protect_amine protect_amine->end

Caption: Troubleshooting workflow to minimize racemization.

Experimental Protocol: Chiral Purity Analysis by HPLC after Derivatization

This protocol provides a method for determining the enantiomeric purity of this compound, which can be used to assess the extent of racemization.

  • Derivatization:

    • Dissolve a sample of the 2-aminobutanol in a suitable solvent (e.g., dichloromethane).

    • Add a molar excess of a chiral derivatizing agent, such as (R)-(+)-1-phenylethanesulfonyl chloride.

    • Stir the mixture at room temperature to form diastereomeric sulfonamides.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of methanol (B129727) and an aqueous buffer (e.g., 50mM sodium acetate at pH 3.5) in a 70:30 (v/v) ratio is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • The two diastereomers should be separable under these conditions, allowing for quantification of the enantiomeric excess.

References

Technical Support Center: Optimization of Reaction Conditions for (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-aminobutan-1-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include the reduction of (S)-2-aminobutanamide or (S)-2-aminobutyric acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄), and the catalytic hydrogenation of (S)-2-aminobutyric acid.[1][] Enzymatic methods using engineered amine dehydrogenases are also emerging as a green alternative.[3]

Q2: Why is my yield of this compound consistently low when using LiAlH₄ reduction?

A2: Low yields in LiAlH₄ reductions of amino amides or acids can stem from several factors. Inadequate control of the reaction temperature, impure starting materials, or side reactions can all contribute to a reduced yield. The product itself, being an amino alcohol, can react with the LiAlH₄, reducing its efficacy.[4] Additionally, incomplete reaction or product loss during the work-up and purification stages are common culprits.[4]

Q3: I am observing the formation of an emulsion during the work-up of my LiAlH₄ reaction. How can I resolve this?

A3: Emulsion formation is a frequent issue during the aqueous work-up of LiAlH₄ reactions, primarily due to the formation of colloidal aluminum salts. To break the emulsion, you can try adding a saturated aqueous solution of sodium chloride (brine) in a process known as "salting out".[5] Alternatively, adding a solution of Rochelle's salt (sodium potassium tartrate) can effectively chelate the aluminum ions and break the emulsion.[5][6] In some cases, adding a small amount of acid, such as HCl, can also resolve the emulsion, provided the desired product is not acid-sensitive.[5]

Q4: What are the key parameters to control during the catalytic hydrogenation of (S)-2-aminobutyric acid?

A4: For the catalytic hydrogenation of (S)-2-aminobutyric acid, the critical parameters to control are the reaction temperature, hydrogen pressure, catalyst type and loading, and the pH of the reaction mixture. Optimal conditions often involve temperatures between 60-70°C and hydrogen pressures of 2-4 MPa.[1] The choice of catalyst, such as a supported palladium or ruthenium catalyst, significantly influences the reaction's efficiency and selectivity.[1][7]

Troubleshooting Guides

Problem 1: Incomplete Reaction in LiAlH₄ Reduction
Potential Cause Troubleshooting Steps Expected Outcome
Insufficient LiAlH₄ Increase the molar equivalents of LiAlH₄. For amino acids or amides, more than the stoichiometric amount is often required due to reaction with the acidic N-H proton.[8]Drive the reaction to completion, increasing the conversion of the starting material.
Low Reaction Temperature If the reaction is sluggish at lower temperatures, consider carefully increasing the temperature or running the reaction at reflux in an appropriate solvent like THF.[4]Increased reaction rate and higher conversion.
Poor Quality LiAlH₄ Use freshly opened or properly stored LiAlH₄. Old or improperly stored reagent can have reduced activity.Ensure the reducing agent is active, leading to a more efficient reduction.
Poor Solubility of Starting Material Ensure the starting material is adequately dissolved or suspended in the reaction solvent (e.g., anhydrous THF or diethyl ether).Improved contact between the reactant and the reducing agent, facilitating the reaction.
Problem 2: Product Loss During Work-up and Purification
Potential Cause Troubleshooting Steps Expected Outcome
Formation of a Gel-like Precipitate During the quenching of excess LiAlH₄, a gelatinous aluminum hydroxide (B78521) precipitate can form, trapping the product. Use a Fieser work-up (sequential addition of water, 15% NaOH, and water) or quench with sodium sulfate (B86663) decahydrate (B1171855) to form a granular, filterable precipitate.[9][10][11]Formation of a solid that is easier to filter, minimizing product loss in the precipitate.
Product is Water-Soluble This compound has some water solubility. During aqueous work-up, saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility in the aqueous phase. Use a continuous liquid-liquid extractor for more efficient extraction.Increased recovery of the product from the aqueous phase into the organic solvent.
Product Volatility This compound is a relatively low-boiling liquid.[12] Avoid excessive heating during solvent removal. Use a rotary evaporator at reduced pressure and moderate temperature.Minimized loss of the final product due to evaporation.
Emulsion Formation As mentioned in the FAQs, treat emulsions with brine or Rochelle's salt.[5][6]Clear separation of aqueous and organic layers, allowing for efficient extraction.

Data Presentation

Table 1: Optimization of Catalytic Hydrogenation of (S)-2-aminobutyric acid

ParameterCondition 1Condition 2Condition 3
Temperature 65 °C85 ± 5 °C60-70 °C
Pressure 2.5 MPa8.0 MPa2-4 MPa
Reaction Time ~7 hours7.5 hours4-10 hours
Yield 77.25%70.8%75.9% - 78.6%
Purity 99.71%99.23%99.51% - 99.73%
Source:[1][13]

Experimental Protocols

Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of (S)-2-aminobutanamide
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.

  • Addition of Reactant: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of (S)-2-aminobutanamide in anhydrous THF to the LiAlH₄ suspension. The addition should be dropwise to control the exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): Once the reaction is complete, cool the flask to 0 °C. Cautiously and sequentially add water, followed by a 15% aqueous sodium hydroxide solution, and finally more water.[6] This should produce a white, granular precipitate of aluminum salts.

  • Isolation: Filter the precipitate and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of (S)-2-aminobutyric acid
  • Catalyst Preparation: Prepare a supported metal catalyst, for example, a palladium-based catalyst on a suitable support.[1]

  • Reaction Setup: In a high-pressure autoclave, dissolve (S)-2-aminobutyric acid in deionized water. Adjust the pH of the solution to 1-5 using an appropriate acid.[1] Add the prepared catalyst to the solution.

  • Hydrogenation: Seal the autoclave and purge it with hydrogen gas. Pressurize the reactor to 2-4 MPa with hydrogen and heat to 60-70 °C with stirring.[1]

  • Reaction Monitoring: Continue the reaction for 4-10 hours, or until hydrogen uptake ceases.[1]

  • Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen. Filter the reaction mixture to recover the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Neutralize the resulting solution and filter to remove any inorganic salts. The filtrate is then purified by distillation to obtain this compound.[13]

Visualizations

Reaction_Workflow cluster_reduction LiAlH4 Reduction Pathway cluster_hydrogenation Catalytic Hydrogenation Pathway Start_Amide (S)-2-Aminobutanamide Reduction LiAlH4 in THF Start_Amide->Reduction 1. Reactant Workup Aqueous Work-up Reduction->Workup 2. Quench Purification_Red Distillation Workup->Purification_Red 3. Isolate Product_Red This compound Purification_Red->Product_Red 4. Purify Start_Acid (S)-2-Aminobutyric Acid Hydrogenation H2, Catalyst Start_Acid->Hydrogenation 1. Reactant Filtration Catalyst Removal Hydrogenation->Filtration 2. Separate Purification_Hyd Distillation Filtration->Purification_Hyd 3. Isolate Product_Hyd This compound Purification_Hyd->Product_Hyd 4. Purify

Caption: Experimental workflows for the synthesis of this compound.

Amide_Reduction_Mechanism Amide (S)-2-Aminobutanamide Hydride_Attack Nucleophilic attack by H- from LiAlH4 Amide->Hydride_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Hydride_Attack->Tetrahedral_Intermediate Elimination Elimination of Al-O species Tetrahedral_Intermediate->Elimination Iminium_Ion Iminium Ion Intermediate Elimination->Iminium_Ion Second_Hydride_Attack Second hydride attack Iminium_Ion->Second_Hydride_Attack Amine This compound Second_Hydride_Attack->Amine

Caption: Simplified mechanism of amide reduction to an amine using LiAlH₄.

Troubleshooting_Logic Start Low Yield of this compound Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Workup Product Loss During Work-up? Start->Check_Workup Increase_Reagent Increase LiAlH4 stoichiometry Check_Reaction->Increase_Reagent Yes Increase_Temp Increase reaction temperature Check_Reaction->Increase_Temp Yes Check_Reagent_Quality Verify reagent quality Check_Reaction->Check_Reagent_Quality Yes Improve_Workup Optimize quenching procedure (Fieser/Na2SO4·10H2O) Check_Workup->Improve_Workup Yes Improve_Extraction Use brine, continuous extraction Check_Workup->Improve_Extraction Yes Optimize_Distillation Use vacuum distillation at moderate temperature Check_Workup->Optimize_Distillation Yes End Improved Yield Increase_Reagent->End Increase_Temp->End Check_Reagent_Quality->End Improve_Workup->End Improve_Extraction->End Optimize_Distillation->End

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude (S)-2-aminobutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for the purification of this compound are fractional distillation under reduced pressure, and crystallization of its diastereomeric salts. Chromatographic methods, such as chiral HPLC, are typically used for analytical purposes to determine enantiomeric purity but can be adapted for preparative separations.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include the (R)-enantiomer, unreacted starting materials, and side-products from the synthesis. A notable side-product can be the constitutional isomer, (S)-1-amino-2-butanol, which has a very similar boiling point, making separation by distillation challenging.[1]

Q3: How can I determine the chemical and enantiomeric purity of my purified this compound?

A3: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard methods for assessing chemical purity.[2] For determining enantiomeric purity (ee%), chiral GC or chiral HPLC is required.[3][4] Derivatization with a chiral agent may be necessary for HPLC analysis to achieve good separation of the enantiomers.[5]

Q4: What is the purpose of converting this compound to a salt for purification?

A4: Converting the free base to a diastereomeric salt using a chiral acid, such as L-(+)-tartaric acid, is a common method for resolving racemic or enantiomerically-impure mixtures.[6][7] The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[8] The purified salt can then be neutralized to recover the pure this compound.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Troubleshooting Solution(s)
Low Yield - Inefficient fractionating column (insufficient theoretical plates).[9][10]- Distillation rate is too fast.- Significant hold-up in the distillation apparatus.- Loss of product as an azeotrope with residual solvent.- Use a longer or more efficient fractionating column (e.g., Vigreux, packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium.- Insulate the column to prevent heat loss and ensure a gradual temperature gradient.[11]- Ensure the crude material is free of solvent before distillation.
Poor Separation of Enantiomers/Isomers - Boiling points of the components are very close.- Insufficient number of theoretical plates in the column.[9]- Fractional distillation is often insufficient for separating enantiomers. Consider diastereomeric salt crystallization for chiral purification.- For isomeric impurities with close boiling points, a highly efficient packed column and a very slow distillation rate are necessary.
Product Decomposition - Distillation temperature is too high.- Perform the distillation under reduced pressure (vacuum) to lower the boiling point.
Bumping or Uneven Boiling - Lack of boiling chips or a stir bar.- Heating is too rapid or uneven.- Always use fresh boiling chips or a magnetic stir bar.- Use a heating mantle with a stirrer for even heating.
Crystallization (Diastereomeric Salt Resolution)
Problem Possible Cause(s) Troubleshooting Solution(s)
No Crystals Form - Solution is not supersaturated.- Incorrect solvent system.- Cooling is too rapid.- Concentrate the solution by slowly evaporating some of the solvent.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Ensure the chosen solvent has low solubility for the desired salt at low temperatures.[12]- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.[13]
Low Yield of Crystals - The desired diastereomeric salt is too soluble in the chosen solvent.- Insufficient cooling.- Incomplete precipitation.- Screen for a solvent system where the desired salt has lower solubility.- Cool the solution for a longer period or to a lower temperature.- After initial crystallization, concentrate the mother liquor and cool again to obtain a second crop of crystals.
Low Enantiomeric Purity - Co-precipitation of the undesired diastereomer.- Inefficient fractional crystallization.- Perform recrystallization of the obtained crystals.[6][7]- Optimize the solvent system to maximize the solubility difference between the two diastereomeric salts.- Carefully control the cooling rate; slower cooling often leads to higher purity crystals.
Oily Precipitate Forms - The solubility of the compound is exceeded at a temperature above its melting point.- The solvent is not appropriate.- Add more solvent to dissolve the oil, then cool slowly.- Try a different solvent or a solvent pair.[13]

Quantitative Data Summary

Purification Method Reported Yield Reported Purity (Chemical) Reported Purity (Optical/Enantiomeric) Reference
Fractional Distillation78.4%99.57%-[2]
Fractional Distillation70.8%99.23%Specific Rotation: +9.4[2]
Fractional Distillation77.25%99.71%Specific Rotation: +10.1CN105481703B
Diastereomeric Salt Crystallization (followed by distillation)80.7% (of tartrate salt)-Specific Rotation: +9.8[14]
Catalytic Reduction and Distillation81.0%-100%[15]
Catalytic Reduction and Distillation72.5%-98%[15]

Experimental Protocols

Protocol 1: Fractional Distillation of this compound
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Distillation:

    • Begin heating the flask gently using a heating mantle.

    • Observe the vapor rising slowly through the fractionating column. The rise should be gradual to ensure proper separation.[9] If the condensation ring stalls, slightly increase the heating rate.[9]

    • Collect any low-boiling impurities as a forerun in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approx. 172-174 °C at atmospheric pressure; lower under vacuum), switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature begins to drop or rise significantly, indicating that the product has been distilled.

  • Analysis: Analyze the collected fraction for chemical and enantiomeric purity using GC and/or chiral HPLC.

Protocol 2: Diastereomeric Salt Crystallization
  • Salt Formation:

    • Dissolve the crude this compound (containing the R-enantiomer) in a suitable anhydrous solvent, such as methanol (B129727) or ethanol.[6][7]

    • In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent.

    • Slowly add the L-(+)-tartaric acid solution to the amino alcohol solution with stirring. The temperature may increase.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The acid L-tartrate of (S)-2-amino-1-butanol will preferentially crystallize.[6] Seeding with a small crystal may be necessary to induce crystallization.[1]

    • Further cool the mixture in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • The crystals can be recrystallized from a fresh portion of hot solvent to improve purity.[6][7]

  • Liberation of the Free Base:

    • Suspend the purified diastereomeric salt in water.

    • Add a strong base (e.g., NaOH or KOH) until the solution is alkaline (pH > 11) to deprotonate the amine.[14]

    • Extract the liberated this compound with a suitable organic solvent (e.g., tetrahydrofuran).

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification: The recovered this compound can be further purified by fractional distillation as described in Protocol 1.

Visualizations

experimental_workflow cluster_distillation Fractional Distillation cluster_crystallization Diastereomeric Salt Crystallization crude_dist Crude this compound setup_dist Setup Fractional Distillation Apparatus crude_dist->setup_dist heat_dist Heat and Collect Fractions setup_dist->heat_dist pure_dist Pure this compound heat_dist->pure_dist crude_cryst Crude this compound add_acid Add Chiral Acid (e.g., L-Tartaric Acid) crude_cryst->add_acid crystallize Crystallize Diastereomeric Salt add_acid->crystallize filter_salt Filter and Wash Salt crystallize->filter_salt liberate Liberate Free Base with NaOH filter_salt->liberate extract Extract and Dry liberate->extract pure_cryst Pure this compound extract->pure_cryst

Caption: General workflows for purification of this compound.

troubleshooting_logic cluster_check Purity Analysis cluster_enantiomeric_solutions Solutions for Low Enantiomeric Purity cluster_chemical_solutions Solutions for Low Chemical Purity start Low Purity after Purification check_enantiomeric Enantiomeric Purity Low? start->check_enantiomeric check_chemical Chemical Purity Low? start->check_chemical recrystallize Recrystallize Diastereomeric Salt check_enantiomeric->recrystallize optimize_solvent Optimize Crystallization Solvent check_enantiomeric->optimize_solvent distill_slower Slower Distillation Rate check_chemical->distill_slower better_column Use More Efficient Column check_chemical->better_column

References

Technical Support Center: Purification of (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (S)-2-aminobutan-1-ol. Our aim is to help you identify and resolve common impurities and purification challenges encountered during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical this compound synthesis?

A1: Common impurities can be broadly categorized as:

  • Enantiomeric Impurities: The most common impurity is the (R)-enantiomer of 2-aminobutan-1-ol (B80463), especially if the synthesis involves the resolution of a racemic mixture.

  • Starting Materials: Unreacted starting materials, such as (S)-2-aminobutyric acid, may be present.

  • Reaction Byproducts: Side reactions can lead to byproducts. For instance, in some synthesis routes, byproducts like 1,2-dichlorobutane (B1580518) or dimers from reductive amination can be formed.[1][2][3]

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol (B145695), methanol (B129727), acetonitrile, tetrahydrofuran) may remain in the final product.[2][3][4]

  • Inorganic Salts: Salts such as sodium chloride or sodium sulfate (B86663) can be introduced during workup steps like neutralization and drying.[1]

Q2: How can I determine the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These methods are effective for determining the overall purity and identifying volatile impurities.[1][2]

  • Chiral HPLC or Chiral Gas Chromatography (GC): These are essential for determining the enantiomeric excess (e.e.) by separating the (S) and (R) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to identify and quantify impurities, especially organic byproducts and residual solvents.[2]

  • Mass Spectrometry (MS): GC-MS or LC-MS can help in identifying the structure of unknown impurities.[2]

Q3: What is a suitable solvent for the recrystallization of this compound?

A3: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, diastereomeric salt crystallization is a common method for chiral resolution. In this technique, a chiral acid, such as L-(+)-tartaric acid, is used to form diastereomeric salts which have different solubilities, allowing for their separation by crystallization.[3][5] A common solvent for this process is ethanol or methanol.[3][6]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.)

If your chiral analysis shows a low enantiomeric excess, it indicates a significant amount of the (R)-enantiomer is present.

Troubleshooting Steps:

  • Optimize Diastereomeric Salt Crystallization: This is the most common method to improve enantiomeric purity.

    • Solvent Selection: The choice of solvent is critical. Ethanol and methanol are commonly used.[3][6] Experiment with different solvents or solvent mixtures to maximize the solubility difference between the two diastereomeric salts.

    • Cooling Rate: A slow cooling rate generally promotes the formation of purer crystals. Rapid cooling can lead to the co-precipitation of the undesired diastereomer.

    • Seeding: Adding a small seed crystal of the desired pure diastereomeric salt can help induce crystallization and improve selectivity.

    • Number of Recrystallizations: Multiple recrystallization steps may be necessary to achieve high enantiomeric purity.

  • Chiral Chromatography: Preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate the enantiomers. This method is often used for smaller scale purifications or when high purity is critical.

Issue 2: Presence of Colored Impurities

A colored (e.g., weak yellow) product suggests the presence of impurities.[1][7]

Troubleshooting Steps:

  • Activated Carbon Treatment: Before distillation, treating the crude product with activated carbon can effectively remove colored impurities.[1][7] A typical procedure involves stirring the solution with 2-5% (by weight of the starting material) activated carbon for a period, followed by filtration.[1][7]

  • Distillation: Fractional distillation under reduced pressure is an effective method for removing less volatile colored impurities.

Issue 3: Low Overall Purity (<99% by GC)

If your GC analysis indicates the presence of multiple impurities other than the (R)-enantiomer, a combination of purification techniques may be required.

Troubleshooting Steps:

  • Aqueous Wash:

    • An acidic wash (e.g., with dilute HCl) can remove basic impurities.

    • A basic wash (e.g., with dilute NaOH or NaHCO₃) can remove acidic impurities.

    • This is typically done by dissolving the product in an organic solvent and performing extractions with aqueous solutions.

  • Fractional Distillation: This is a primary method for purifying this compound, which has a boiling point of 172-174 °C.[8] Careful fractional distillation under reduced pressure can separate impurities with different boiling points.

  • Chromatography: If distillation is not sufficient, column chromatography on silica (B1680970) gel may be an option. However, due to the polar nature of amines, it is often necessary to first protect the amine group (e.g., as a carbamate) to achieve good separation.

Quantitative Data

Table 1: Purity and Yield of this compound from a Patented Synthesis Method

ParameterValueReference
Gas Phase Purityup to 99.5%[1][7]
Titration Purityup to 99.0%[1][7]
Yield70.8% - 79.3%[1][7]
Specific Rotation+9.4° to +10.1°[1][7]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is a general guideline for the purification of this compound by vacuum distillation.

  • Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Collecting Fractions: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. The boiling point at atmospheric pressure is 172-174 °C.[8]

  • Analysis: Analyze the collected fractions for purity using GC or HPLC.

Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid

This protocol describes a general procedure for the resolution of racemic 2-aminobutan-1-ol.

  • Salt Formation:

    • Dissolve racemic 2-aminobutan-1-ol in a minimal amount of a suitable solvent (e.g., ethanol).

    • In a separate flask, dissolve 0.5 molar equivalents of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

    • Add the tartaric acid solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod may help initiate crystallization.

    • Further cool the mixture in an ice bath to maximize crystal formation.

  • Isolation of Salt:

    • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Dissolve the collected diastereomeric salt in water.

    • Add a base (e.g., NaOH solution) until the solution is alkaline (pH 11-13) to liberate the free amine.[5]

    • Extract the this compound with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over a drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Final Purification:

    • The recovered amine can be further purified by distillation.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification Steps cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound decolorization Activated Carbon Treatment start->decolorization recrystallization Diastereomeric Salt Crystallization start->recrystallization For Chiral Resolution distillation Fractional Distillation decolorization->distillation chromatography Chromatography distillation->chromatography If further purification is needed analysis GC, Chiral HPLC, NMR distillation->analysis recrystallization->distillation chromatography->analysis end Pure this compound analysis->end Purity > 99%

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problems Impurity Issues cluster_solutions Recommended Solutions start Problem Identified low_ee Low Enantiomeric Excess start->low_ee colored Colored Product start->colored low_purity Low Overall Purity start->low_purity recrystallization Optimize Diastereomeric Salt Crystallization low_ee->recrystallization chiral_chrom Preparative Chiral Chromatography low_ee->chiral_chrom carbon Activated Carbon Treatment colored->carbon distillation Fractional Distillation colored->distillation low_purity->distillation wash Aqueous Wash low_purity->wash

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: (S)-2-aminobutan-1-ol Production Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of (S)-2-aminobutan-1-ol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up of their synthesis and production processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for producing this compound on a larger scale?

A1: The main routes for large-scale production are chemical synthesis and biocatalytic methods. Chemical synthesis often involves the catalytic hydrogenation of (S)-2-aminobutyric acid.[1] Biocatalytic methods include whole-cell fermentation using engineered microorganisms like Saccharomyces cerevisiae or the use of isolated, often engineered, enzymes such as amine dehydrogenases (AmDHs).[2][3]

Q2: Why is scaling up the production of small chiral alcohols like this compound challenging?

A2: The challenges are multifaceted. For chemical synthesis, issues include high costs and conditions that are not always suitable for large-scale industrial production.[4] For biocatalytic routes, limitations can include poor enzyme stability, low catalytic efficiency, and substrate inhibition.[2] General bioprocess scale-up challenges involve ensuring proper oxygen and heat transfer, managing shear stress on cells, and preventing contamination. Additionally, purification can be complicated due to the low boiling points of these molecules.[5]

Q3: What are the key safety considerations when scaling up production?

A3: For chemical synthesis involving catalytic hydrogenation, it is crucial to safely handle hydrogen gas under high pressure and manage potentially flammable solvents.[1][4] For biocatalytic processes, especially those using genetically modified organisms, adherence to biosafety regulations is essential. Aseptic handling is critical to prevent contamination, which can lead to batch failure.[6] A thorough safety audit and process hazard analysis (PHA) should be conducted before scaling up any process.[6][7]

Q4: How does downstream purification differ between chemical and biocatalytic production routes?

A4: In chemical synthesis, purification often involves separating the product from the catalyst and solvents, typically through filtration and distillation (rectifying).[4] Biocatalytic processes require separating the product from a complex mixture of cells, media components, and other metabolites. This often involves cell harvesting, cell lysis (if the product is intracellular), and chromatographic methods like ion exchange.[3][8]

Troubleshooting Guides

Section 1: Chemical Synthesis via Catalytic Hydrogenation

This section focuses on the production of this compound by the catalytic hydrogenation of (S)-2-aminobutyric acid.

Q: My product yield is lower than expected after scale-up. What are the potential causes and solutions?

A: Low yield during the scale-up of catalytic hydrogenation can stem from several factors:

  • Inefficient Mixing: In larger reactors, inadequate agitation can lead to poor contact between the substrate, hydrogen gas, and the solid catalyst.

    • Solution: Optimize the agitation speed and impeller design to ensure the catalyst remains suspended and gas is effectively dispersed.

  • Incorrect Reaction Conditions: Temperature and pressure are critical. Deviations from the optimal range can significantly reduce yield.[1]

    • Solution: Ensure your reactor's heating/cooling system and pressure controls are calibrated and can maintain stable conditions. For this reaction, a temperature of 60-70°C and a pressure of 2-4 MPa are often optimal.[1][4]

  • Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvent. It can also lose activity over multiple cycles.

    • Solution: Pre-treat the (S)-2-aminobutyric acid, for instance, with activated carbon, to remove potential poisons.[1] If reusing the catalyst, monitor its activity and consider regeneration or replacement. The patent literature indicates a supported metal catalyst can be reused multiple times with good results.[1]

Data Presentation: Impact of Reaction Conditions on Yield & Purity

The following table summarizes data from a patented synthesis method, illustrating how different reaction parameters affect the final product outcome.[1]

ParameterExample 1Comparative Example 1Comparative Example 2
Catalyst Supported Noble MetalRaney NickelSupported Noble Metal
Reaction Temp. 65 ± 5°C65 ± 5°C85 ± 5°C
Reaction Pressure 2.5 MPa2.5 MPa8.0 MPa
Yield 80.2%55.3%70.8%
Purity (Content) 99.64%99.01%99.23%
Specific Rotatory Power +10.2+9.1+9.4
Experimental Protocol: Catalytic Hydrogenation of (S)-2-Aminobutyric Acid

This protocol is a generalized procedure based on published methods.[1][4]

  • Catalyst Preparation: Prepare a supported metal catalyst (e.g., a noble metal on a support).

  • Reactant Preparation: Dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL. Adjust the pH to 1-5 using a suitable acid.

  • Decolorization (Optional but Recommended): Add activated carbon (2-5% of the substrate weight) to the solution to remove impurities that could poison the catalyst. Stir and filter to remove the carbon.[1]

  • Hydrogenation:

    • Transfer the substrate solution to a high-pressure reactor.

    • Add the supported metal catalyst. The metal active constituent should be 0.1-0.2% of the substrate's weight.[4]

    • Seal the reactor and purge with hydrogen gas.

    • Pressurize the reactor to 2-4 MPa with hydrogen.

    • Heat the mixture to 60-70°C while stirring.

    • Maintain these conditions for 4-10 hours, or until hydrogen uptake ceases.[4]

  • Product Isolation and Purification:

    • Cool the reactor to room temperature (20-30°C) and vent the excess hydrogen.[1]

    • Filter the reaction mixture to separate the catalyst. The catalyst can be saved for reuse.

    • Concentrate the filtrate under reduced pressure.

    • Neutralize the concentrated solution and filter again.

    • Purify the final filtrate by rectification (distillation) to obtain the finished (S)-2-aminobutanol product.[4]

Mandatory Visualization: Chemical Synthesis Workflow

Workflow for Catalytic Hydrogenation sub_prep Substrate Preparation (S)-2-Aminobutyric Acid Dissolution & pH Adjustment decolor Decolorization (Activated Carbon) sub_prep->decolor hydrogenation Catalytic Hydrogenation (60-70°C, 2-4 MPa) decolor->hydrogenation separation Catalyst Separation (Filtration) hydrogenation->separation concentration Concentration (Reduced Pressure) separation->concentration purification Final Purification (Rectification) concentration->purification product This compound purification->product

Caption: Workflow for the chemical synthesis of this compound.

Section 2: Biocatalytic Production (Whole-Cell & Enzymatic)

This section addresses challenges in producing this compound using engineered microorganisms or isolated enzymes.

Q: My product titer is very low in our whole-cell fermentation. How can we improve it?

A: Low product titers are a common challenge in scaling up bioprocesses. Consider the following troubleshooting steps:

  • Sub-optimal Pathway Expression: The expression levels of the enzymes in your heterologous pathway may be unbalanced, creating a bottleneck.

    • Solution: Evaluate different promoters or adjust gene copy numbers to balance the expression of pathway enzymes, such as threonine deaminase, dehydrogenases, reductases, and phosphopantetheinyl transferase.[2]

  • Precursor Limitation: The endogenous supply of the starting material (e.g., L-threonine) may be insufficient.

    • Solution: Supplement the culture medium with additional precursor. Feeding L-threonine has been shown to significantly increase the production of the intermediate (S)-2-aminobutyric acid and the final product.[2]

  • Feedback Inhibition: Endogenous metabolic pathways in the host organism can inhibit the production of your target molecule.

    • Solution: Engineer the host strain to remove feedback inhibition. For example, modifying the aspartate kinase HOM3 in yeast can enhance the biosynthesis of the precursor L-threonine.[2]

  • Sub-optimal Fermentation Conditions: Factors like pH, temperature, and oxygen levels are critical for cell health and productivity.

    • Solution: Systematically optimize these parameters at a smaller scale before scaling up. Large bioreactors often face challenges with uniform oxygen and heat distribution, so ensure your scale-up strategy accounts for this (e.g., kLa-based scaling).

Q: We are using a purified enzyme, but the conversion rate is poor at high substrate concentrations. What is the issue?

A: This is likely due to substrate or product inhibition, or poor enzyme stability under process conditions.

  • Substrate/Product Inhibition: High concentrations of the substrate (e.g., 1-hydroxy-2-butanone) or the product (this compound) can inhibit the enzyme's activity.

    • Solution: Consider a continuous or fed-batch process to maintain substrate and product concentrations within a non-inhibitory range. Protein engineering can also be used to develop enzyme variants with higher tolerance.[3]

  • Cofactor Limitation: Many enzymatic reductions require a cofactor like NADH, which can be expensive and must be regenerated.

    • Solution: Implement a cofactor regeneration system. This can be done using a second enzyme, like glucose dehydrogenase (GDH), and a low-cost sacrificial substrate like glucose.[3]

  • Poor Enzyme Stability: The enzyme may not be stable over the required reaction time at the desired temperature or pH.

    • Solution: Immobilize the enzyme on a solid support to improve stability and facilitate reuse. Alternatively, use protein engineering (e.g., directed evolution) to create more robust enzyme variants.[3]

Data Presentation: Biocatalytic Production Titers & Conversions

The table below summarizes product titers achieved in yeast and conversion rates using an engineered amine dehydrogenase (AmDH).

MethodOrganism/EnzymeKey StrategyProductTiter / Conversion
Whole-Cell[2]S. cerevisiaePathway extension, L-threonine feeding(S)-2-aminobutanolUp to 1.10 mg/L
Whole-Cell[2]S. cerevisiaePathway engineering, L-threonine feeding(S)-2-aminobutyric acidUp to 1.70 mg/L
Enzymatic[9]MsmeAmDHWhole-cell biocatalysisThis compound60.9% - 91.5% (at 10 mM substrate)
Enzymatic[3]Engineered SpAmDHCell-free extract with cofactor regenerationThis compound91-99% (at 100-200 mM substrate)
Experimental Protocol: Whole-Cell Biocatalysis and Purification

This protocol provides a general workflow for producing and isolating this compound from an engineered yeast culture.[2][3]

  • Inoculum Preparation: Grow a starter culture of the engineered S. cerevisiae strain in an appropriate medium.

  • Fermentation / Bioconversion:

    • Inoculate the main culture in a bioreactor (e.g., 24 deepwell plates for screening or a larger stirred-tank bioreactor for scale-up).

    • Culture for a set period (e.g., 72 hours) at a controlled temperature (e.g., 30°C) with agitation.[2]

    • If required, feed additional precursors like L-threonine during the fermentation.

  • Harvesting:

    • Harvest the cell suspension from the growth medium by centrifugation (e.g., 4000 rpm for 5 minutes).[2]

  • Extraction (if product is intracellular):

    • Perform cell lysis to release the product.

    • Separate the cell debris from the supernatant containing the product.

  • Purification:

    • Acidify the supernatant containing the product.

    • Load the acidified supernatant onto an ion-exchange column (e.g., Dowex® 50WX8 resin).

    • Wash the column with deionized water until the pH is neutral (~7.0).

    • Elute the product using an appropriate buffer (e.g., 9% w/v NH₄OH).

    • Dry the eluted fraction via rotary evaporation to obtain the purified this compound.[3]

Mandatory Visualization: Biocatalytic Pathways & Troubleshooting Logic

Biocatalytic Pathway to this compound cluster_pathway Engineered Pathway in Yeast thr L-Threonine (Endogenous/Fed) k_but 2-Ketobutyric Acid thr->k_but Threonine Deaminase s_aba (S)-2-Aminobutyric Acid k_but->s_aba Glutamate Dehydrogenase (mutated) s_abol This compound s_aba->s_abol CARs & Aldehyde Reductases

Caption: Biosynthetic pathway from L-threonine to this compound.[2]

Troubleshooting Low Biocatalytic Yield start Low Product Titer or Conversion check_enzyme Check Enzyme Activity & Expression Levels start->check_enzyme check_precursor Is Precursor Limiting? start->check_precursor check_conditions Are Fermentation/ Reaction Conditions Optimal? start->check_conditions check_inhibition Is Substrate/Product Inhibition Occurring? start->check_inhibition sol_enzyme Optimize Gene Expression (Promoters, Copy Number) check_enzyme->sol_enzyme sol_precursor Supplement Medium with Precursor (e.g., L-Threonine) check_precursor->sol_precursor sol_conditions Optimize pH, Temp, O2 Account for Scale Effects check_conditions->sol_conditions sol_inhibition Use Fed-Batch/Continuous Process Engineer Enzyme for Tolerance check_inhibition->sol_inhibition

Caption: Logical workflow for troubleshooting low yields in biocatalysis.

References

Technical Support Center: Prevention of Racemization of (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on preventing the racemization of (S)-2-aminobutan-1-ol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization of this compound?

Racemization of this compound, the conversion of the pure (S)-enantiomer into a mixture of (S) and (R)-enantiomers, is primarily caused by the formation of planar, achiral intermediates.[1] Key factors that promote racemization include:

  • Harsh Reaction Conditions : High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for racemization.[1][2]

  • Strongly Basic or Acidic Conditions : The presence of strong bases or acids can facilitate the formation of achiral intermediates, such as enolates or their equivalents, leading to racemization.[1][2]

  • Formation of Imines or Enamines : Reversible formation of imine or enamine intermediates can lead to the loss of stereochemical information at the chiral center.[1]

  • Oxidation of the Alcohol : Oxidation of the primary alcohol to an aldehyde can increase the acidity of the adjacent C-H bond, making it more susceptible to deprotonation and racemization.

  • Unstable Chiral Intermediates : Intermediates formed during a reaction may not be stereochemically stable under the reaction conditions.[2]

Q2: How can protecting groups minimize racemization?

Protecting groups are a critical tool for minimizing racemization.[2] They function in two main ways:

  • Steric Hindrance : Bulky protecting groups can physically block the approach of bases or other reagents to the chiral center, thereby inhibiting the abstraction of the proton that leads to racemization.[2]

  • Electronic Effects : Electron-withdrawing protecting groups can decrease the acidity of the proton at the chiral center, making it less susceptible to deprotonation.[2] For amino alcohols, urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) are known to reduce the potential for racemization.[3]

Q3: Which reaction conditions should be optimized to prevent racemization?

Optimizing reaction conditions is crucial for maintaining the stereochemical integrity of this compound. Consider the following:

  • Temperature : Lowering the reaction temperature is often the most effective way to minimize racemization.[2] Cryogenic conditions are frequently employed in stereoselective synthesis.[2]

  • Reaction Time : Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to potentially racemizing conditions.[1][2]

  • Reagents :

    • Bases : Employ milder organic bases like triethylamine (B128534) or diisopropylethylamine instead of strong inorganic bases such as sodium hydroxide.[2]

    • Acids : Use mild acidic conditions for any necessary steps.

  • Solvent : The choice of solvent can significantly impact racemization by affecting the stability of intermediates.[1][2] It is often necessary to screen different solvents to find the optimal conditions. Protic solvents may stabilize ionic intermediates that are prone to racemization.[2]

Q4: At what stages of a synthetic process is racemization most likely to occur?

Racemization can occur at several stages of a multi-step synthesis:[2]

  • During the main reaction : Harsh conditions (e.g., high temperature, strong base/acid) can cause racemization of intermediates or the final product.[2]

  • During work-up : Aqueous work-ups involving strong acids or bases can lead to racemization of the product.[2]

  • During purification : Purification methods like chromatography on silica (B1680970) gel, which is acidic, can sometimes cause racemization of sensitive compounds.[2] Using a neutral support like alumina (B75360) or deactivating the silica gel with a base can mitigate this issue.[2]

Troubleshooting Guide: Low Enantiomeric Excess (ee)

Problem : The enantiomeric excess (ee) of my product derived from this compound is lower than expected.

This common issue can often be resolved by systematically evaluating and optimizing your reaction parameters.

Potential Cause Troubleshooting Steps
Harsh Reaction Conditions Lower the reaction temperature.[2] Reduce the reaction time by closely monitoring the reaction's progress.[1][2]
Inappropriate Base or Acid Switch to a milder, non-nucleophilic base (e.g., triethylamine, DIPEA).[2] If an acid is required, use a weaker acid or buffer the reaction mixture.
Unstable Intermediates Consider a different synthetic route that avoids the formation of unstable chiral intermediates.[2]
Racemization During Work-up or Purification Ensure that work-up and purification conditions are mild (neutral pH, low temperature).[2] If using silica gel chromatography, consider switching to neutral alumina or passivating the silica gel with a base (e.g., triethylamine).[2]
Incorrect Protecting Group Strategy Protect the amine and/or alcohol functionalities with suitable protecting groups (e.g., Boc for the amine) to prevent their involvement in side reactions that could lead to racemization.[2]
Experimental Protocols
Protocol 1: Boc Protection of this compound

This protocol describes a general procedure for the protection of the amino group of this compound with a tert-butoxycarbonyl (Boc) group, which can help prevent racemization in subsequent reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in CH₂Cl₂ or THF.

  • Add triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate.[4]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in the same solvent.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.[5]

  • Extract the product with an organic solvent such as CH₂Cl₂ or ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude N-Boc-(S)-2-aminobutan-1-ol.[5]

  • Purify the product by flash column chromatography on silica gel if necessary.

Protocol 2: Determination of Enantiomeric Excess (ee) by HPLC

Accurate determination of the enantiomeric excess is crucial to assess the success of racemization prevention strategies. Since 2-aminobutan-1-ol (B80463) lacks a strong chromophore, pre-column derivatization is often employed for HPLC analysis.[6][7]

Principle: The enantiomers of 2-aminobutan-1-ol are converted into diastereomers by reacting them with a chiral derivatizing agent.[6] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).[6]

Materials:

  • Sample containing 2-aminobutan-1-ol

  • Chiral Derivatizing Agent (e.g., Marfey's reagent, (R)-α-methyl-2-naphthyl acetyl chloride)[3]

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffer (e.g., sodium dihydrogen phosphate)[3]

  • HPLC system with a UV detector and a C18 column[3][6]

General Derivatization and Analysis Procedure:

  • React the 2-aminobutan-1-ol sample with the chiral derivatizing agent under appropriate conditions (this will vary depending on the agent used).

  • After the reaction is complete, the resulting solution containing the diastereomeric derivatives can be directly injected into the HPLC system.

  • Separate the diastereomers using a suitable mobile phase on a C18 column.[3]

  • Detect the separated diastereomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[3]

  • Integrate the peak areas of the two diastereomers.

  • Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the integrated peak areas of the two diastereomers.[6]

Visualizations

Logical Workflow for Troubleshooting Low Enantiomeric Excess

Troubleshooting_Workflow Start Low Enantiomeric Excess (ee) Observed Check_Conditions Review Reaction Conditions Start->Check_Conditions Is_Temp_High Is Temperature > Room Temp? Check_Conditions->Is_Temp_High Lower_Temp Lower Reaction Temperature Is_Temp_High->Lower_Temp Yes Check_Base Review Base/Acid Strength Is_Temp_High->Check_Base No Lower_Temp->Check_Base Is_Base_Strong Is a Strong Base/Acid Used? Check_Base->Is_Base_Strong Use_Mild_Base Switch to Milder Base/Acid Is_Base_Strong->Use_Mild_Base Yes Check_Purification Examine Purification Method Is_Base_Strong->Check_Purification No Use_Mild_Base->Check_Purification Is_Silica Is Silica Gel Used? Check_Purification->Is_Silica Use_Neutral_Support Use Neutral Alumina or Passivated Silica Is_Silica->Use_Neutral_Support Yes Consider_Protection Consider Protecting Groups Is_Silica->Consider_Protection No Use_Neutral_Support->Consider_Protection Are_Groups_Protected Are Amine/Alcohol Groups Free? Consider_Protection->Are_Groups_Protected Protect_Groups Implement Protection Strategy (e.g., Boc Protection) Are_Groups_Protected->Protect_Groups Yes Re_evaluate Re-run Reaction and Analyze ee% Are_Groups_Protected->Re_evaluate No Protect_Groups->Re_evaluate

Caption: A troubleshooting workflow for addressing low enantiomeric excess.

Mechanism of Racemization

Racemization_Mechanism S_Enantiomer This compound (Chiral) Transition_State Planar Achiral Intermediate (e.g., Enolate/Imine) S_Enantiomer->Transition_State Deprotonation (Base) Racemic_Mixture Racemic Mixture (50% S, 50% R) Transition_State->S_Enantiomer Protonation R_Enantiomer (R)-2-aminobutan-1-ol (Chiral) Transition_State->R_Enantiomer Protonation Transition_State->Racemic_Mixture Leads to

Caption: The general mechanism of racemization via a planar achiral intermediate.

References

Technical Support Center: Improving Diastereoselectivity in Reactions with (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using (S)-2-aminobutan-1-ol as a chiral precursor for diastereoselective reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in diastereoselective synthesis? this compound is a chiral amino alcohol that serves as a precursor for creating chiral auxiliaries. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, leading to the preferential formation of one diastereomer.[1][2] The most common application involves converting this compound into a chiral oxazolidinone. This auxiliary then directs the stereoselective alkylation or acylation at the α-carbon.[3][4][]

Q2: How does the oxazolidinone derived from this compound induce diastereoselectivity? The oxazolidinone auxiliary, after being N-acylated, can form a rigid, chelated (Z)-enolate in the presence of a suitable base (like LDA or NaHMDS) or a Lewis acid.[3][6] The ethyl group at the chiral center of the auxiliary sterically blocks one face of the enolate. This forces an incoming electrophile to approach from the less hindered face, resulting in the formation of one diastereomer in excess.[6]

Q3: What are the key factors that influence the level of diastereoselectivity in these reactions? Several factors are critical for achieving high diastereoselectivity:

  • Chelation: The formation of a rigid, chelated transition state is paramount. This is influenced by the choice of metal counterion (from the base or Lewis acid) and solvent.[1][3]

  • Temperature: Lower reaction temperatures (e.g., -78 °C) increase the energy difference between the diastereomeric transition states, leading to higher selectivity.[1]

  • Steric Hindrance: The steric bulk of the auxiliary's substituent (the ethyl group in this case), the acyl group, and the incoming electrophile all play a role in facial shielding.[1]

  • Solvent: The solvent can affect both the solubility of reagents at low temperatures and the stability of the chelated intermediate.[1]

Q4: Can this compound be used in other types of diastereoselective reactions besides alkylations? Yes, chiral auxiliaries derived from amino alcohols are versatile. Besides alkylations, they are widely used in diastereoselective aldol (B89426) reactions, Diels-Alder reactions, and Michael additions.[2][3][7] For example, in aldol reactions, boron enolates of N-acyl oxazolidinones react with aldehydes to form syn- or anti-aldol products with high diastereoselectivity.[7][8] It can also be a directing group in reactions like the Pictet-Spengler synthesis of β-carbolines.[9][10]

Troubleshooting Guide: Low Diastereoselectivity and Yield

Issue 1: My reaction shows low diastereoselectivity (low d.r. or d.e.). What are the potential causes and solutions?

A low diastereomeric ratio is a common issue stemming from a poorly organized transition state.

Potential Cause Troubleshooting Steps & Solutions
Insufficient Chelation The transition state is not rigid enough to effectively block one face of the enolate. • Change the Base/Metal Counterion: The degree of chelation depends on the metal. Sodium bases (e.g., NaHMDS) often form tighter chelates than lithium bases (e.g., LDA), which can lead to higher selectivity.[6] • Add a Lewis Acid: Lewis acids like TiCl₄, Sn(OTf)₂, or MgBr₂ can enforce a more rigid chelated structure, improving selectivity.[1][11]
Suboptimal Reaction Temperature At higher temperatures, the small energy difference between the two diastereomeric transition states is more easily overcome, leading to a mixture of products. • Lower the Temperature: Perform the reaction at -78 °C or even lower if your equipment allows. Ensure the temperature is maintained consistently throughout the addition of the electrophile.[1]
Incorrect Solvent The solvent may be interfering with the chelation or the desired transition state assembly. Coordinating solvents like THF can compete with the carbonyl oxygen for binding to the metal ion. • Solvent Screening: Test less coordinating solvents such as toluene (B28343) or dichloromethane (B109758) (CH₂Cl₂). Sometimes a co-solvent may be necessary to improve solubility at low temperatures.[1][11]
Steric Mismatch The steric bulk of the electrophile may be too small to be effectively directed by the chiral auxiliary. • Modify the Reagent: For very small electrophiles like methyl iodide, diastereoselectivity can sometimes be lower compared to bulkier ones like benzyl (B1604629) bromide.[6] If possible, consider if a bulkier synthetic equivalent can be used.
Moisture Contamination Traces of water can destroy the organometallic reagents and interfere with the reaction. • Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents. Perform the reaction under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1]

Issue 2: My reaction yield is very low, or the reaction is not proceeding to completion.

Potential Cause Troubleshooting Steps & Solutions
Incomplete Deprotonation The base may not be strong enough, or the deprotonation time may be insufficient to form the enolate completely. • Check Base Quality: Titrate organometallic bases like n-BuLi or LDA before use to confirm their concentration. • Increase Deprotonation Time/Temperature: Allow for a longer stirring time after base addition before adding the electrophile. A slight increase in temperature during this step may help, but be cautious as it can affect selectivity.
Poor Reagent Solubility The substrate or reagents may not be fully soluble at the required low temperatures. • Use a Co-solvent: Add a co-solvent like THF to a non-polar solvent (e.g., toluene) to improve solubility. • Ensure Vigorous Stirring: Maintain efficient stirring to keep all components in suspension and facilitate interaction.[1]
Reagent Decomposition The base or the formed enolate might be unstable at the reaction temperature or during prolonged reaction times. • Check Reagent Quality: Use freshly opened or properly stored reagents. Organometallic reagents are particularly sensitive to air and moisture.[1] • Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
Ineffective Quenching The workup procedure may be too harsh, leading to the decomposition of the desired product. • Use a Milder Quench: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl instead of stronger acids.[11]

Data Presentation: Diastereoselective Alkylation

The following table summarizes typical results for the diastereoselective alkylation of N-acyl oxazolidinones derived from amino alcohols, illustrating the influence of various parameters on diastereoselectivity and yield.

Table 1: Influence of Reaction Parameters on Diastereoselective Alkylation

Entry Chiral Auxiliary Precursor Electrophile (E+) Base Temp (°C) Diastereomeric Ratio Yield (%)
1 (S)-Valinol CH₃I NaHMDS -78 91 : 9 ~95
2 (S)-Valinol PhCH₂Br LDA 0 >99 : 1 ~98
3 (1S,2R)-Norephedrine CH₃I NaHMDS -78 7 : 93 ~94
4 (1S,2R)-Norephedrine PhCH₂Br LDA 0 2 : 98 ~97
5 (1S,2R)-2-aminocyclopentan-1-ol PhCH₂Br NaHMDS -78 >99 : 1 90

| 6 | (1S,2R)-2-aminocyclopentan-1-ol | Allyl Bromide | NaHMDS | -78 | >99 : 1 | 85 |

Data is illustrative and compiled from analogous systems to highlight trends.[6][12] The stereochemical outcome depends on the absolute configuration of the auxiliary.

Experimental Protocols

Protocol 1: Synthesis of (S)-4-Ethyl-1,3-oxazolidin-2-one from this compound

This protocol describes the formation of the chiral oxazolidinone auxiliary.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 equiv) in an appropriate solvent (e.g., toluene or xylene).

  • Reagent Addition: Add diethyl carbonate (1.1 to 1.5 equiv) and a catalytic amount of a strong base such as sodium methoxide (B1231860) or potassium carbonate.

  • Reaction: Heat the mixture to reflux (typically 110-140 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure (S)-4-ethyl-1,3-oxazolidin-2-one.

Protocol 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone

This protocol outlines the acylation of the auxiliary followed by stereoselective alkylation.[3]

  • N-Acylation:

    • Dissolve the (S)-4-ethyl-1,3-oxazolidin-2-one (1.0 equiv) in anhydrous THF under an argon atmosphere and cool the solution to -78 °C.

    • Add n-butyllithium (n-BuLi, 1.05 equiv) dropwise and stir for 15 minutes.

    • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 equiv) dropwise and allow the reaction to warm to 0 °C over 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl, extract with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate. Purify the N-acyl oxazolidinone by column chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the purified N-acyl oxazolidinone (1.0 equiv) in anhydrous THF under an argon atmosphere and cool to -78 °C.

    • Add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir the resulting solution for 30 minutes at -78 °C to form the sodium enolate.

    • Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.[11]

    • Purify the product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Diastereoselectivity cluster_problem Problem Identification cluster_investigation Investigation Pathway cluster_solutions Potential Solutions start Low Diastereomeric Ratio (d.r.) Observed chelation Is Chelation Sufficient? start->chelation Check First temp Is Temperature Optimal? chelation->temp If Chelation is Addressed sol_chelation Change Base (e.g., NaHMDS) Add Lewis Acid (e.g., TiCl₄) chelation->sol_chelation solvent Is Solvent Correct? temp->solvent If Temp is Low sol_temp Lower Temperature (e.g., -78 °C or below) temp->sol_temp sterics Steric Factors? solvent->sterics If Solvent is Non-coordinating sol_solvent Screen Solvents (e.g., Toluene, CH₂Cl₂) solvent->sol_solvent sol_sterics Use Bulkier Electrophile sterics->sol_sterics

Caption: A troubleshooting workflow for addressing low diastereoselectivity.

Caption: Comparison of chelation-controlled and Felkin-Anh models.

Experimental_Workflow cluster_auxiliary Auxiliary Preparation cluster_reaction Diastereoselective Reaction cluster_analysis Workup & Analysis start This compound oxazolidinone Form Oxazolidinone start->oxazolidinone Et₂CO₃, heat acylate N-Acylate with RCOCl oxazolidinone->acylate 1. n-BuLi 2. RCOCl deprotonate Deprotonate with Base (e.g., NaHMDS, -78°C) acylate->deprotonate Anhydrous THF enolate Form Chelated (Z)-Enolate deprotonate->enolate alkylate Add Electrophile (E+) enolate->alkylate Face-selective attack quench Quench Reaction alkylate->quench Sat. NH₄Cl purify Purify Product quench->purify Chromatography analyze Analyze d.r. (NMR/HPLC) purify->analyze end Diastereomerically Enriched Product analyze->end

Caption: Experimental workflow for a diastereoselective alkylation.

References

Technical Support Center: Overcoming Poor Solubility of (S)-2-Aminobutan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of (S)-2-aminobutan-1-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous solutions. What are the primary strategies to improve its solubility?

A1: Poor aqueous solubility is a common challenge for many active pharmaceutical ingredients (APIs), including derivatives of this compound. The primary strategies to enhance solubility can be broadly categorized into three main approaches:

  • pH Adjustment: Since this compound and its derivatives are typically basic compounds due to the amine group, their solubility is often pH-dependent. Lowering the pH of the solution will protonate the amine group, forming a more soluble salt.

  • Salt Formation: Converting the free base form of your derivative into a salt, most commonly a hydrochloride (HCl) salt, can significantly increase aqueous solubility. Salt forms of drugs are generally more water-soluble than their corresponding free base forms.

  • Use of Co-solvents and Excipients: Employing water-miscible organic solvents (co-solvents) or other solubilizing agents can enhance the solubility of your compound. Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs). Other excipients like surfactants and cyclodextrins can also be utilized.

Q2: How do I determine the optimal pH for dissolving my this compound derivative?

A2: The optimal pH for solubilizing your derivative is related to its pKa value. As a general rule, for a basic compound, the solubility will increase as the pH of the solution drops below its pKa. To determine the optimal pH, you can perform a pH-solubility profile study. This involves measuring the solubility of your compound in a series of buffers with different pH values.

For example, the pKa of the amino group in this compound is approximately 9.5. Derivatives of this compound will have varying pKa values, but will generally be in a similar range. A good starting point for your pH-solubility study would be to test buffers with pH values ranging from 2 to 8.

Q3: What is the general procedure for preparing a hydrochloride salt of my derivative to improve its solubility?

A3: Preparing a hydrochloride salt is a common and effective method for increasing the aqueous solubility of basic compounds. Here is a general laboratory-scale protocol:

  • Dissolve the Free Base: Dissolve your this compound derivative (the free base) in a suitable organic solvent in which it is soluble, such as diethyl ether, isopropanol, or a mixture of solvents.

  • Add Hydrochloric Acid: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated aqueous HCl) dropwise to the stirred solution of your compound.

  • Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolation: Collect the precipitated salt by filtration.

  • Washing: Wash the collected salt with a small amount of the organic solvent used for the reaction to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum to remove any residual solvent.

It is crucial to control the stoichiometry of the acid addition to ensure complete conversion to the salt form.

Q4: I am still facing solubility issues even after pH adjustment. What co-solvents are recommended for this compound derivatives?

A4: When pH adjustment alone is insufficient, the use of co-solvents is a practical next step. The choice of co-solvent will depend on the specific properties of your derivative and the intended application (e.g., in vitro assay, in vivo formulation). Commonly used co-solvents for poorly soluble drugs include:

  • Ethanol: A widely used and generally well-tolerated co-solvent.

  • Propylene Glycol (PG): Another common and safe co-solvent.

  • Polyethylene Glycols (PEGs): Particularly PEG 300 and PEG 400 are effective in solubilizing a wide range of compounds.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, often used for in vitro studies, but can have toxicity concerns for in vivo applications.

It is advisable to start by preparing stock solutions of your compound in these co-solvents and then diluting them into your aqueous medium. Be mindful of the final concentration of the co-solvent, as high concentrations can sometimes interfere with biological assays or cause toxicity.

Troubleshooting Guides

Issue 1: Precipitation of the compound during reaction work-up or purification.
Possible Cause Troubleshooting Step
Change in pH leading to the free base precipitating out of an aqueous solution.Maintain the pH of the aqueous phase in an acidic range (e.g., pH 2-5) during extraction or purification to keep the amine protonated and soluble.
The compound is crashing out of the organic solvent during crystallization.Try a different solvent or a mixture of solvents for crystallization. Slow cooling or vapor diffusion techniques can also yield better crystals and prevent amorphous precipitation.
The hydrochloride salt is not precipitating during salt formation.The salt may be soluble in the chosen solvent system. Try adding an anti-solvent (a solvent in which the salt is insoluble, like hexane (B92381) or ethyl acetate) to induce precipitation.
Issue 2: Difficulty in preparing a stock solution of the desired concentration for biological assays.
Possible Cause Troubleshooting Step
The compound has very low solubility in common aqueous buffers.First, try to dissolve the compound in a small amount of a water-miscible organic co-solvent like DMSO, ethanol, or PEG 400 before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
The compound precipitates upon dilution of the stock solution into the aqueous assay medium.This is a common issue. Try lowering the final concentration of the compound in the assay. Alternatively, using a formulation with a surfactant (e.g., Tween 80) or a cyclodextrin (B1172386) can help maintain solubility upon dilution.
The compound is not stable in the chosen solvent over time.Assess the stability of your stock solution by analyzing it at different time points. If instability is an issue, prepare fresh stock solutions before each experiment or store them at a lower temperature (e.g., -20°C or -80°C).

Quantitative Data

The following table summarizes the solubility of Ethambutol Dihydrochloride, a well-known derivative of this compound, in various aqueous media. This data can serve as a reference point for understanding the pH-dependent solubility of similar derivatives.

Medium pH Temperature (°C) Solubility (mg/mL)
Water-Room Temperature>1000[1]
Simulated Gastric Fluid (SGFsp)1.237771[1]
Phosphate Buffer4.537706[1]
Simulated Intestinal Fluid (SIFsp)6.837747[1]

Table 1: Solubility of Ethambutol Dihydrochloride in various media.[1]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination

This protocol outlines a general method for determining the solubility of an this compound derivative at different pH values.

Materials:

  • Your this compound derivative

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 10

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of your compound to vials containing each of the different pH buffers.

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After reaching equilibrium, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant of each vial.

  • Filter the samples through a 0.45 µm filter to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound in each filtered sample using a validated analytical method.

  • Plot the solubility (e.g., in mg/mL or µM) as a function of pH.

Protocol 2: Preparation of a Co-solvent Stock Solution

This protocol describes the preparation of a concentrated stock solution of a poorly soluble derivative using a co-solvent for subsequent use in in vitro experiments.

Materials:

  • Your this compound derivative

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh a precise amount of your compound into a clean, dry vial.

  • Add a small volume of the chosen co-solvent to the vial.

  • Vortex the mixture vigorously until the compound is completely dissolved. If necessary, gentle heating or sonication can be used to aid dissolution.

  • Once dissolved, add more co-solvent to reach the desired final concentration of your stock solution.

  • Store the stock solution appropriately (e.g., at -20°C in a tightly sealed vial).

  • When preparing working solutions for your experiments, dilute the stock solution into the aqueous medium, ensuring the final concentration of the co-solvent is low and does not affect the experiment.

Visualizations

Caption: A workflow diagram for troubleshooting the poor solubility of this compound derivatives.

Signaling_Pathway_Analogy cluster_Solubility Solubility Enhancement Strategy cluster_Result Outcome Derivative This compound Derivative (Free Base) Protonation Protonation (H+) Derivative->Protonation pH < pKa Salt Soluble Salt Form Protonation->Salt Forms Ionic Species Solubility Increased Aqueous Solubility Salt->Solubility Leads to

Caption: A diagram illustrating the principle of pH-dependent solubility for amine-containing compounds.

References

Best practices for storage and handling to ensure stability of (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the storage and handling of (S)-2-aminobutan-1-ol to ensure its stability for research, scientific, and drug development applications. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the storage and use of this compound.

Problem: Inconsistent experimental results or loss of potency.

  • Possible Cause 1: Degradation due to improper storage.

    • Solution: Review the recommended storage conditions in the FAQ section. Ensure the compound is stored in a tightly sealed, appropriate container at the correct temperature and protected from light and moisture.

  • Possible Cause 2: Oxidative degradation.

    • Solution: this compound, like other amino alcohols, can be susceptible to oxidation, especially if exposed to air for prolonged periods. For long-term storage or for highly sensitive applications, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause 3: Reaction with atmospheric carbon dioxide.

    • Solution: Primary amines can react with CO2 from the air to form carbamates. Always keep the container tightly sealed when not in use.

  • Possible Cause 4: Contamination.

    • Solution: Ensure that all glassware and equipment are clean and dry before use. Avoid introducing contaminants into the stock container. Use clean, dedicated spatulas or pipettes for dispensing.

Problem: Visible changes in the sample (e.g., color change, precipitation).

  • Possible Cause 1: Formation of degradation products.

    • Solution: A change in appearance is a strong indicator of degradation. The sample should be re-analyzed for purity before use. If degradation is confirmed, the material should be discarded.

  • Possible Cause 2: Incompatibility with solvent or other components.

    • Solution: Verify the compatibility of this compound with your chosen solvents and other reagents. Avoid acidic conditions and strong oxidizing agents.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for this compound?

    • A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly closed to prevent exposure to moisture and air.[1][2][3] For long-term storage, refrigeration (2-8 °C) is recommended. Protect from light by using an amber-colored vial or storing it in a dark place. Some suppliers also recommend storing under an inert atmosphere to maintain product quality.[4]

  • Q2: What materials are incompatible with this compound?

    • A2: this compound is incompatible with strong oxidizing agents, acids, aluminum, copper, and brass.[1] Contact with these materials should be avoided to prevent vigorous reactions and degradation.

  • Q3: What personal protective equipment (PPE) should be worn when handling this compound?

    • A3: It is recommended to wear protective gloves, protective clothing, eye protection (safety goggles or face shield), and to work in a well-ventilated area or under a chemical fume hood.[2][3]

Stability and Degradation

  • Q4: How stable is this compound in solution?

    • A4: The stability of this compound in solution depends on the solvent, pH, and storage conditions. It is a strong base and should be stored in the absence of CO2.[5] Solutions should be freshly prepared whenever possible. If storage of a solution is necessary, it should be kept at a low temperature and protected from light.

  • Q5: What are the likely degradation pathways for this compound?

    • A5: The primary degradation pathways for amino alcohols like this compound include oxidation and hydrolysis. Oxidative deamination can occur, leading to the formation of the corresponding keto-acid and ammonia.[6][7] Under fire conditions, hazardous decomposition products include carbon oxides and nitrogen oxides.[1]

Data Presentation

The following table summarizes illustrative stability data for a related short-chain amino alcohol under forced degradation conditions. This data is provided as a general guide to the potential stability profile of this compound.

Stress ConditionTemperatureDuration% Degradation (Illustrative)Potential Degradation Products
Acid Hydrolysis 60°C24 hours5-10%Ammonium salts, potential for minor hydrolysis products
Base Hydrolysis 60°C24 hours< 5%Generally stable
Oxidative Room Temp24 hours10-20%Aldehydes, carboxylic acids, imines
Thermal 80°C48 hours5-15%Dehydration and polymerization products
Photolytic 25°C7 days< 5%Generally stable, may form colored impurities

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and separate it from potential degradation products.

  • Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.

  • Materials:

    • This compound reference standard

    • HPLC grade acetonitrile

    • HPLC grade water

    • Phosphoric acid or formic acid

    • Chiral HPLC column (e.g., acetylated β-cyclodextrin stationary phase)

  • Instrumentation:

    • HPLC system with a UV or PDA detector

  • Methodology:

    • Chromatographic Conditions (Starting Point):

      • Column: Chiral stationary phase (e.g., SUMICHIRAL™ OA-7700)

      • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent or the use of a universal detector (like a Corona Charged Aerosol Detector) may be necessary. If derivatized, the detection wavelength will depend on the derivatizing agent.

      • Column Temperature: 25°C

      • Injection Volume: 10 µL

    • Forced Degradation Study:

      • Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:

        • Acidic: 0.1 N HCl at 60°C for 24 hours

        • Basic: 0.1 N NaOH at 60°C for 24 hours

        • Oxidative: 3% H2O2 at room temperature for 24 hours

        • Thermal: Heat the solid compound at 80°C for 48 hours, then dissolve in a suitable solvent.

        • Photolytic: Expose the solution to UV light (e.g., 254 nm) for 7 days.

      • Analyze the stressed samples by the developed HPLC method.

    • Method Validation:

      • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Stability Issues start Inconsistent Experimental Results or Visible Degradation check_storage Review Storage Conditions: - Temperature (Cool, Dry) - Tightly Sealed Container - Protected from Light start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage purity_analysis Perform Purity Analysis (e.g., HPLC) degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed improper_storage->purity_analysis No correct_storage Action: Correct Storage and Use Fresh Sample improper_storage->correct_storage Yes discard_sample Action: Discard Sample and Obtain New Lot degradation_confirmed->discard_sample Yes no_degradation No Degradation degradation_confirmed->no_degradation No investigate_further Investigate Other Causes: - Contamination - Solvent/Excipient Incompatibility no_degradation->investigate_further

Caption: Troubleshooting workflow for stability issues.

Storage_Best_Practices Best Practices for this compound Storage center_node This compound Stability temp Temperature: Cool & Dry Place (Refrigerate for long-term) center_node->temp container Container: Tightly Sealed Amber Glass Vial center_node->container atmosphere Atmosphere: Protect from Air/Moisture (Consider Inert Gas) center_node->atmosphere incompatibles Avoid Incompatibles: - Strong Acids - Oxidizing Agents - Certain Metals center_node->incompatibles

Caption: Key storage best practices.

References

Validation & Comparative

Determining the Enantiomeric Excess of (S)-2-aminobutan-1-ol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical parameter in the synthesis, quality control, and regulatory compliance of chiral molecules such as (S)-2-aminobutan-1-ol. The differential pharmacological and toxicological profiles of enantiomers underscore the necessity for robust and reliable analytical methods for their separation and quantification.[1] This guide provides an objective comparison of prevalent analytical techniques for determining the enantiomeric excess of 2-aminobutan-1-ol (B80463), supported by experimental data and detailed protocols. The primary challenge in the analysis of 2-aminobutan-1-ol is its lack of a UV-absorbing chromophore, which often necessitates derivatization for detection by common UV-Vis detectors.[1]

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the required sensitivity, sample throughput, availability of instrumentation, and the need for simultaneous determination of the absolute configuration. The following table summarizes and compares the key performance aspects of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Method Principle Advantages Disadvantages Typical Application
Chiral HPLC (Indirect Method) Pre-column derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column (e.g., C18).[1][2]Robust, sensitive, and reproducible; uses standard HPLC equipment.[1][2]Requires an additional derivatization step; potential for kinetic resolution issues.Routine quality control and high-sensitivity analysis.
Chiral HPLC (Direct Method) Direct separation of enantiomers on a chiral stationary phase (CSP), such as a CROWNPAK® CR(+) column.[1][3][4]Streamlined workflow without derivatization.[1]Requires specialized and often expensive chiral columns; may require specific detectors if the analyte lacks a chromophore.[1][5]High-throughput screening and routine analysis where derivatization is undesirable.
Chiral GC Direct separation of enantiomers on a chiral stationary phase.[6]High resolution and fast analysis times.[7][6]The analyte must be volatile and thermally stable; may require derivatization to increase volatility.[7][6]Analysis of volatile and semi-volatile chiral compounds.[7]
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs) Covalent reaction with a CDA (e.g., Mosher's acid chloride) to form diastereomers with distinct NMR signals.[7][8]Provides structural information; can be used for absolute configuration determination.[7]Requires the formation of diastereomers; potential for incomplete reaction or kinetic resolution; may have lower sensitivity and accuracy compared to chromatographic methods.[7]Structural confirmation and determination of ee when chromatographic methods are unavailable.[8]
NMR Spectroscopy with Chiral Solvating Agents (CSAs) Formation of transient, non-covalent diastereomeric complexes that result in distinct NMR signals for each enantiomer.[8][9]Simple to implement as it does not require a chemical reaction; the sample is not consumed.[9]The magnitude of the chemical shift difference can be small and dependent on concentration and temperature.Rapid screening and in-situ analysis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Chiral HPLC: Indirect Method via Pre-column Derivatization

This protocol involves the derivatization of 2-aminobutan-1-ol with (R)-(+)-1-phenylethanesulfonyl chloride to form diastereomers that can be separated on a standard C18 column and detected by UV.[5]

Materials and Reagents:

  • This compound sample

  • (R)-(+)-1-phenylethanesulfonyl chloride (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Acetate (B1210297)

Procedure:

  • Derivatization:

    • Dissolve a known amount of the 2-aminobutan-1-ol sample in a suitable solvent (e.g., carbon tetrachloride).

    • Add an excess of the derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride.

    • Allow the reaction to proceed to completion. The reaction is typically rapid.[2]

  • Sample Preparation:

    • Dilute a small aliquot of the reaction mixture with the HPLC mobile phase to an appropriate concentration for injection.

  • HPLC Analysis:

    • Column: Dima C18 (250 x 4.6 mm, 5 µm) or equivalent.[5]

    • Mobile Phase: Methanol-50mmol/L sodium acetate aqueous solution (70:30, v/v), pH adjusted to 3.5.[5]

    • Flow Rate: 1.0 mL/min.[2][5]

    • Column Temperature: 30°C.[2][5]

    • Detection Wavelength: 254 nm.[2][5]

    • Injection Volume: 20 µL.[2][5]

  • Data Analysis:

    • Identify the two peaks corresponding to the diastereomeric derivatives.

    • Integrate the peak areas of the two diastereomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Chiral GC: Direct Separation

This protocol outlines the direct separation of 2-aminobutan-1-ol enantiomers on a chiral GC column.

Materials and Reagents:

  • This compound sample

  • Suitable solvent (e.g., dichloromethane)

Procedure:

  • Sample Preparation:

    • Dissolve the 2-aminobutan-1-ol sample in the chosen solvent to an appropriate concentration.

  • GC Analysis:

    • Column: Chiral GC column (e.g., Rt-βDEXsa).

    • Carrier Gas: Hydrogen or Helium.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C) and ramp to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 2°C/min).[10]

    • Injector Temperature: 250°C.

    • Detector Temperature: 250°C (FID).

  • Data Analysis:

    • Identify the two peaks corresponding to the (R) and (S) enantiomers based on their retention times (a standard of the racemate should be run for comparison).

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas.

NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

This method uses (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) chloride to form diastereomeric esters, which can be distinguished by ¹H or ¹⁹F NMR.[7]

Materials and Reagents:

  • This compound sample

  • (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Deuterated chloroform (B151607) (CDCl₃)

  • Pyridine (or another suitable base)

Procedure:

  • Derivatization:

    • Dissolve the 2-aminobutan-1-ol sample in CDCl₃ in an NMR tube.

    • Add a small amount of pyridine.

    • Add an equivalent or slight excess of Mosher's acid chloride.

    • Allow the reaction to proceed to completion.

  • NMR Analysis:

    • Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

    • Identify the signals corresponding to a specific proton or the trifluoromethyl group for each diastereomer, which will appear at different chemical shifts.

  • Data Analysis:

    • Integrate the distinct signals for each diastereomer.

    • The ratio of the integrals corresponds to the ratio of the enantiomers in the original sample.

    • Calculate the enantiomeric excess (% ee) from the integral values.

Visualized Workflows

The following diagrams illustrate the logical flow of the described experimental procedures.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Analyte This compound Derivatization Derivatization Reaction Analyte->Derivatization Deriv_Agent Chiral Derivatizing Agent Deriv_Agent->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers HPLC HPLC Separation (Achiral Column) Diastereomers->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

Caption: Workflow for ee determination by indirect Chiral HPLC.

Direct_Methods_Workflow cluster_gc Chiral GC cluster_nmr NMR with CDA cluster_data Data Analysis Analyte This compound Sample GC_Column Chiral GC Column Analyte->GC_Column NMR_Deriv Derivatization (e.g., Mosher's Acid) Analyte->NMR_Deriv GC_Detection FID Detector GC_Column->GC_Detection GC_Chromatogram GC Chromatogram GC_Detection->GC_Chromatogram Integration Signal Integration GC_Chromatogram->Integration NMR_Acquisition NMR Spectrometer NMR_Deriv->NMR_Acquisition NMR_Spectrum NMR Spectrum NMR_Acquisition->NMR_Spectrum NMR_Spectrum->Integration Calculation ee Calculation Integration->Calculation Result Enantiomeric Excess (%) Calculation->Result

References

Chiral Purity Analysis: A Comparative Guide to HPLC and GC for (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

The accurate determination of enantiomeric purity is a critical aspect of drug development and quality control. For chiral molecules like (S)-2-aminobutan-1-ol, a key building block in many pharmaceuticals, the ability to separate and quantify enantiomers is paramount, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a detailed comparison of two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).

Executive Summary

Both Chiral HPLC and Chiral GC are powerful techniques for the enantioselective analysis of this compound. The choice between the two often depends on factors such as the desired sensitivity, sample throughput, available instrumentation, and the need for derivatization.

Chiral HPLC offers versatility with two main approaches: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following pre-column derivatization. Direct HPLC simplifies sample preparation but may require more expensive, specialized columns. The indirect method is cost-effective and highly sensitive, utilizing standard C18 columns.

Chiral GC is renowned for its high sensitivity and resolution. However, for polar and non-volatile compounds like 2-aminobutan-1-ol (B80463), derivatization is mandatory to increase volatility and improve chromatographic performance. This adds a step to the sample preparation process but can lead to very low detection limits.

Performance Comparison

The following table summarizes the key performance metrics for Chiral HPLC and Chiral GC in the analysis of 2-aminobutan-1-ol enantiomers. Data for Chiral GC is based on typical performance for similar derivatized amino alcohols due to the limited availability of specific data for 2-aminobutan-1-ol.

ParameterChiral HPLC (Pre-column Derivatization)Chiral HPLC (Direct on CSP)Chiral GC (with Derivatization)
Analyte Form Diastereomeric DerivativesEnantiomersVolatile Derivatives
Stationary Phase Standard Achiral (e.g., C18)Chiral (e.g., CROWNPAK® CR(+))Chiral (e.g., Chirasil-Val)
Derivatization Mandatory (Chiral Reagent)Optional (Non-chiral tag for UV)Mandatory (Achiral Reagent)
Retention Time ~10.5 min / ~11.5 min[1]Expected 10 - 20 min[1]Varies with derivative and temperature program
Resolution (Rs) > 1.5[1]> 1.5[1]Generally high, baseline separation achievable
LOD 0.001 µg/mL (as derivative)[2]0.2 µg/mL (for similar compound)[3]0.02-0.03 µg/mL (for similar compound)[4]
LOQ 0.003 µg/mL (as derivative)[2]0.5 µg/mL (for similar compound)[3]Not specified, but expected to be low
Key Advantages Cost-effective, high sensitivity, uses standard equipment.[1]Simplified sample preparation, direct analysis.[1]Very high sensitivity and resolution.[5]
Key Disadvantages Additional derivatization step.Requires specialized, expensive columns.[6]Derivatization is essential and can be complex.[7]

Experimental Protocols

This method involves the derivatization of 2-aminobutan-1-ol with a chiral derivatizing agent, (R)-(+)-1-phenylethanesulfonyl chloride, to form diastereomers that can be separated on a standard C18 column.[1][6]

1. Derivatization Procedure:

  • Dissolve the 2-aminobutan-1-ol sample in dichloromethane.

  • Add a molar excess of (R)-(+)-1-phenylethanesulfonyl chloride to the solution.

  • Stir the mixture at room temperature (e.g., 30°C) to allow for complete derivatization.

  • Dilute the resulting solution containing the diastereomeric derivatives with the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Dima C18, 5 µm, 4.6 x 250 mm (or equivalent).[1]

  • Mobile Phase: Methanol / 50mM Sodium Acetate buffer (70:30, v/v), with the aqueous phase pH adjusted to 3.5.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detector: UV at 254 nm.[1]

3. Data Analysis:

  • Identify the two peaks corresponding to the diastereomers.

  • Calculate the enantiomeric excess (%ee) using the peak areas of the two diastereomers.

This protocol describes a general two-step derivatization for the analysis of amino alcohols on a chiral GC column.

1. Derivatization Procedure:

  • Step 1: N-Acylation:

    • Dissolve the 2-aminobutan-1-ol sample in a suitable solvent (e.g., dichloromethane).

    • Add an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), and let the reaction proceed at room temperature.

  • Step 2: O-Silylation:

    • Following N-acylation, add a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat the mixture (e.g., at 60°C) to complete the derivatization of the hydroxyl group.

    • The resulting solution containing the volatile derivatives is ready for GC-MS analysis.

2. GC-MS Conditions:

  • Column: Chiral capillary column (e.g., Chirasil-Val or CYCLOSIL-B).

  • Injector: Split mode, with an injector temperature of 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A suitable temperature program should be developed to achieve separation, for instance, starting at a low temperature (e.g., 50°C) and ramping up to a higher temperature (e.g., 200°C).

  • Detector: Mass Spectrometer (MS) in either scan or Selected Ion Monitoring (SIM) mode for high sensitivity.

3. Data Analysis:

  • Identify the two peaks corresponding to the derivatized enantiomers based on their retention times and mass spectra.

  • Calculate the enantiomeric excess (%ee) from the integrated peak areas.

Methodology Workflows

HPLC_Workflow cluster_hplc Chiral HPLC Analysis Workflow cluster_direct Direct Method (CSP) cluster_indirect Indirect Method (Derivatization) Sample_D Sample of This compound HPLC_System_D HPLC System Sample_D->HPLC_System_D Inject CSP_Column Chiral Stationary Phase Column (e.g., CROWNPAK®) Detection_D Detection (ELSD/CAD or UV with tag) CSP_Column->Detection_D HPLC_System_D->CSP_Column Separation Data_Analysis_D Data Analysis (%ee Calculation) Detection_D->Data_Analysis_D Sample_I Sample of This compound Derivatization Derivatization with Chiral Reagent Sample_I->Derivatization HPLC_System_I HPLC System Derivatization->HPLC_System_I Inject Diastereomers Achiral_Column Standard Achiral Column (C18) Detection_I UV Detection Achiral_Column->Detection_I HPLC_System_I->Achiral_Column Separation Data_Analysis_I Data Analysis (%ee Calculation) Detection_I->Data_Analysis_I

Caption: Experimental workflows for Chiral HPLC analysis.

GC_Workflow cluster_gc Chiral GC Analysis Workflow Sample Sample of This compound Derivatization Derivatization (e.g., Acylation & Silylation) Sample->Derivatization GC_System GC-MS System Derivatization->GC_System Inject Volatile Derivatives Chiral_Column Chiral Capillary Column (e.g., Chirasil-Val) GC_System->Chiral_Column Separation MS_Detection Mass Spectrometric Detection Chiral_Column->MS_Detection Data_Analysis Data Analysis (%ee Calculation) MS_Detection->Data_Analysis

References

A Comparative Analysis of (S)-2-aminobutan-1-ol Derived Chiral Auxiliaries Against Established Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of asymmetric syntheses. This guide provides a detailed comparison of the efficacy of chiral auxiliaries derived from (S)-2-aminobutan-1-ol with widely used and well-documented alternatives, namely Evans' oxazolidinones and Oppolzer's camphorsultam.

While direct, head-to-head comparative studies under identical experimental conditions are limited for auxiliaries derived from this compound, this guide collates available experimental data for the established auxiliaries to serve as a benchmark. The potential efficacy of this compound derived auxiliaries is discussed based on the performance of structurally similar compounds.

General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to control the stereoselectivity of a reaction. After the desired stereocenter(s) are created, the auxiliary is removed and can often be recovered for reuse. The effectiveness of a chiral auxiliary is primarily evaluated based on the diastereoselectivity of the reaction, which translates to the enantiomeric excess (ee) of the product after cleavage of the auxiliary, and the overall chemical yield.

G cluster_0 Asymmetric Synthesis Workflow Prochiral_Substrate Prochiral Substrate Attachment Attachment of Auxiliary Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (this compound derivative, Evans', Oppolzer's, etc.) Chiral_Auxiliary->Attachment Chiral_Substrate Chiral Substrate-Auxiliary Adduct Attachment->Chiral_Substrate Diastereoselective_Reaction Diastereoselective Reaction (Alkylation, Aldol (B89426), Diels-Alder) Chiral_Substrate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Pure Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric synthesis using a chiral auxiliary.

Performance in Asymmetric Alkylation

Asymmetric alkylation is a fundamental method for carbon-carbon bond formation. The diastereoselectivity of this reaction is a key indicator of the chiral auxiliary's effectiveness.

Table 1: Comparison of Chiral Auxiliaries in Asymmetric Alkylation of Propionyl Imides

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)
This compound derived oxazolidinone Benzyl (B1604629) bromideData not availableData not available
Allyl iodideData not availableData not available
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) Benzyl bromide>99:180-95
Allyl iodide98:285-95[1]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) Benzyl bromide>98:280-90
Allyl iodide>98:285-95

Note: Data for Evans' and Oppolzer's auxiliaries are compiled from various sources and may not reflect results from a single comparative study. The performance of the this compound derived auxiliary is expected to be high, based on data from other amino alcohol-derived auxiliaries which show excellent diastereoselectivities (>99%).[2]

Performance in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. The stereochemical outcome is highly dependent on the chiral auxiliary and the reaction conditions.

Table 2: Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

Chiral AuxiliaryAldehydeDiastereoselectivity (syn:anti)Yield (%)
This compound derived oxazolidinone IsobutyraldehydeData not availableData not available
BenzaldehydeData not availableData not available
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) Isobutyraldehyde>99:1 (syn)80-90
Benzaldehyde>99:1 (syn)85-95[3]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) Isobutyraldehyde98:2 (syn)75-85[4]
Benzaldehyde>95:5 (syn)80-90

Note: Evans' auxiliaries are particularly well-known for providing high 'syn' selectivity in boron-mediated aldol reactions.[3] The expected performance of an this compound derived auxiliary would likely also favor the 'syn' product with high selectivity.

G cluster_0 Zimmerman-Traxler Model for Evans' Aldol Z_Enolate Z-Boron Enolate Aldehyde Aldehyde (R'CHO) Transition_State Chair-like Transition State Z_Enolate->Transition_State Aldehyde->Transition_State Syn_Adduct Syn Aldol Adduct Transition_State->Syn_Adduct

Zimmerman-Traxler model predicting 'syn' selectivity in Evans' aldol reactions.

Performance in Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the reaction.

Table 3: Comparison of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions with Cyclopentadiene

Chiral Auxiliary on Acrylate DienophileLewis AcidDiastereomeric Excess (d.e.) (%)Yield (%)
This compound derived oxazolidinone Et₂AlClData not availableData not available
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) Et₂AlCl>95 (endo)85-95
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) TiCl₄>98 (endo)90-99[5]

Note: Oppolzer's camphorsultam is particularly effective in Diels-Alder reactions, often providing exceptional levels of diastereoselectivity.[5] An auxiliary derived from this compound is expected to provide good levels of endo selectivity, though likely not as high as the rigid camphorsultam system.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these chiral auxiliaries.

Protocol 1: General Procedure for Asymmetric Alkylation using an Oxazolidinone Auxiliary
  • Acylation: To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added, and the reaction is allowed to warm to room temperature.

  • Enolate Formation: The N-acyloxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) is added dropwise, and the solution is stirred for 30-60 minutes.

  • Alkylation: The electrophile (e.g., benzyl bromide or allyl iodide, 1.2 equiv) is added to the enolate solution at -78 °C. The reaction is stirred for several hours, gradually warming to room temperature.

  • Work-up and Purification: The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The product is purified by flash column chromatography.

  • Auxiliary Cleavage: The purified product can be treated with reagents such as lithium hydroxide/hydrogen peroxide to yield the carboxylic acid and recover the chiral auxiliary.[1]

Protocol 2: General Procedure for Asymmetric Evans-Boron Aldol Reaction
  • Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added dibutylboron triflate (1.1 equiv) followed by triethylamine (B128534) (1.2 equiv). The mixture is stirred for 30-60 minutes.

  • Aldol Addition: The solution is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 1-2 hours and then at 0 °C for 1 hour.

  • Work-up and Purification: The reaction is quenched with a pH 7 buffer and methanol. The mixture is concentrated, and the residue is treated with hydrogen peroxide to oxidize the boron species. The product is extracted, purified, and the auxiliary is cleaved as described previously.[6]

Protocol 3: General Procedure for Asymmetric Diels-Alder Reaction using Oppolzer's Camphorsultam
  • Preparation of Dienophile: The N-enoyl derivative of Oppolzer's camphorsultam is prepared by reacting the sultam with the corresponding acyl chloride in the presence of a base like triethylamine.

  • Cycloaddition: The N-enoyl sultam (1.0 equiv) is dissolved in an anhydrous solvent like dichloromethane or toluene (B28343) and cooled to the appropriate temperature (e.g., -78 °C). The Lewis acid (e.g., TiCl₄, Et₂AlCl, 1.1 equiv) is added, and the mixture is stirred for a short period. The diene (2-5 equiv) is then added.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The cycloadduct is purified by recrystallization or flash column chromatography.[5]

  • Auxiliary Cleavage: The auxiliary can be removed by methods such as saponification with lithium hydroxide.

G cluster_0 Logical Flow of Stereochemical Induction in Diels-Alder Chiral_Auxiliary Chiral Auxiliary (e.g., Oppolzer's Sultam) Chelation Chelation & Conformational Lock Chiral_Auxiliary->Chelation Dienophile Prochiral Dienophile (e.g., Acrylate) Dienophile->Chelation Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Chelation Shielding Steric Shielding of One Face Chelation->Shielding Diene_Approach Diene Approaches Less Hindered Face Shielding->Diene_Approach Diastereoselective_Adduct Diastereomerically Pure Cycloadduct Diene_Approach->Diastereoselective_Adduct

Stereochemical control in a Diels-Alder reaction using a chiral auxiliary.

Conclusion

Evans' oxazolidinones and Oppolzer's camphorsultam remain the gold standard for many asymmetric transformations due to their high and predictable stereocontrol and the extensive body of literature supporting their application. Chiral auxiliaries derived from this compound represent a potentially valuable, though less explored, class of chiral controllers. Based on the performance of other β-amino alcohol-derived auxiliaries, it is reasonable to expect that they would offer good to excellent levels of diastereoselectivity, particularly in alkylation and aldol reactions. Further research and direct comparative studies are necessary to fully elucidate their efficacy and define their specific advantages and potential applications in modern asymmetric synthesis.

References

Spectroscopic Comparison of (S)- and (R)-2-aminobutan-1-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the stereochemical purity and structural characteristics of chiral molecules is paramount. This guide provides a comparative spectroscopic analysis of the enantiomers (S)- and (R)-2-aminobutan-1-ol, essential chiral building blocks in organic synthesis and pharmaceutical development.

This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While enantiomers exhibit identical properties in achiral environments, their interaction with chiral entities, such as biological receptors, can differ significantly. Therefore, unambiguous stereochemical assignment is critical. Chiroptical spectroscopic methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are definitive for this purpose; however, publicly available experimental VCD and ECD data for the individual enantiomers of 2-aminobutan-1-ol (B80463) are limited at present.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for (S)- and (R)-2-aminobutan-1-ol. As expected, the NMR, IR, and MS data for the two enantiomers are identical, as these techniques are achiral.

Table 1: ¹H NMR Spectroscopic Data
Assignment (S)-2-aminobutan-1-ol Chemical Shift (ppm) [1](R)-2-aminobutan-1-ol Chemical Shift (ppm)
-CH₃0.94~0.94
-CH₂- (ethyl)1.29 - 1.44~1.3-1.5
-CH- (chiral center)2.73~2.7-2.8
-CH₂OH3.28 - 3.57~3.3-3.6
-NH₂ and -OHVariableVariable

Note: Data for (R)-2-aminobutan-1-ol is inferred from general spectral databases for 2-aminobutanol, as specific peak assignments for this enantiomer were not explicitly detailed in the searched sources.

Table 2: ¹³C NMR Spectroscopic Data
Assignment This compound Chemical Shift (ppm) (R)-2-aminobutan-1-ol Chemical Shift (ppm)
-CH₃~11~11
-CH₂- (ethyl)~25~25
-CH- (chiral center)~56~56
-CH₂OH~66~66

Note: Specific peak assignments for both enantiomers are based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data for 2-Aminobutan-1-ol (Racemic)
Vibrational Mode Wavenumber (cm⁻¹)
O-H, N-H stretch3200-3600 (broad)
C-H stretch2850-3000
N-H bend1590-1650
C-O stretch1050-1150

Note: This data represents the racemic mixture. The IR spectra of the individual enantiomers are expected to be identical.

Table 4: Mass Spectrometry Data
Enantiomer Molecular Ion (M⁺) Key Fragmentation Peaks (m/z)
This compound89.1458, 44, 30
(R)-2-aminobutan-1-ol89.1458, 44, 30

Data sourced from NIST WebBook for both enantiomers.[2][3]

Experimental Protocols

Detailed experimental protocols for the acquisition of the above data for these specific enantiomers are not consistently available in the public domain. However, the following outlines standard procedures for the spectroscopic analysis of small organic molecules like 2-aminobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A high-purity sample (>95%) is essential.[4] Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent depends on the solubility of the compound and should not have signals that overlap with the analyte's resonances.[4]

  • Data Acquisition : 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR spectra are acquired on a spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, a sufficient number of scans are collected to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples like 2-aminobutan-1-ol, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires minimal sample preparation.

  • Data Acquisition : The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder (or pure solvent) is first collected and automatically subtracted from the sample spectrum. Spectra are typically collected over the range of 4000-400 cm⁻¹.

  • Data Analysis : The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC) or Liquid Chromatography (LC). Electron Ionization (EI) is a common technique for small, volatile molecules, leading to the formation of a molecular ion and characteristic fragment ions.[6]

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative intensity versus m/z. Accurate mass measurements can be used to determine the elemental composition of the ions.[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of chiral enantiomers.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_output Results Sample_S (S)-Enantiomer NMR NMR (1H, 13C) Sample_S->NMR IR IR Spectroscopy Sample_S->IR MS Mass Spectrometry Sample_S->MS Chiroptical Chiroptical Methods (VCD/ECD) Sample_S->Chiroptical Sample_R (R)-Enantiomer Sample_R->NMR Sample_R->IR Sample_R->MS Sample_R->Chiroptical Data_Processing Data Processing (Referencing, Baseline Correction) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Chiroptical->Data_Processing Comparison Comparative Analysis Data_Processing->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation Purity_Assessment Stereochemical Purity Comparison->Purity_Assessment

Caption: Workflow for the spectroscopic comparison of chiral enantiomers.

Conclusion

The spectroscopic data for (S)- and (R)-2-aminobutan-1-ol obtained from achiral methods such as NMR, IR, and MS are, as predicted by theory, identical. These techniques are invaluable for confirming the molecular structure and for routine quality control where the chirality is already established.

For the critical task of determining the absolute configuration and assessing the enantiomeric purity of 2-aminobutan-1-ol, chiroptical methods are indispensable. While this guide provides a foundational spectroscopic comparison, researchers are strongly encouraged to employ techniques such as VCD or ECD for unambiguous stereochemical characterization in their work. The development and publication of such chiroptical data for these important chiral building blocks would be of significant value to the scientific community.

References

A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Alternatives to (S)-2-Aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and stereoselective methodologies is paramount for researchers, scientists, and professionals in drug development. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, remain a cornerstone in guiding the formation of new stereocenters. (S)-2-aminobutan-1-ol is a valuable chiral building block, often used to derive chiral auxiliaries such as (4S)-4-ethyl-2-oxazolidinone. This guide provides a comprehensive comparison of prominent alternatives to this compound-derived auxiliaries, supported by experimental data to inform the selection of the optimal chiral auxiliary for specific synthetic challenges.

The performance of a chiral auxiliary is primarily evaluated based on its ability to confer high diastereoselectivity or enantioselectivity, ensure high chemical yields, and be readily attached and cleaved without racemization. This guide explores a range of alternatives, including the widely-used Evans' oxazolidinones, pseudoephedrine and its analogs, Oppolzer's camphorsultams, and other notable classes derived from natural products like terpenes and carbohydrates, as well as sulfur-based auxiliaries.

Performance Benchmark: (S)-2-Aminocyclopentan-1-ol-Derived Auxiliary

Prominent Alternatives and Performance Comparison

Several classes of chiral auxiliaries have emerged as powerful tools in asymmetric synthesis, each with its own set of advantages and optimal applications.

Evans' Oxazolidinone Auxiliaries

Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and widely utilized auxiliaries, particularly for asymmetric aldol (B89426) reactions.[2][3][4] They are typically derived from readily available α-amino acids, such as valine and phenylalanine. The stereochemical outcome is highly predictable, proceeding through a rigid, chelated Z-enolate to afford syn-aldol products with excellent diastereoselectivity.[2]

Pseudoephedrine and Pseudoephenamine Auxiliaries

Pseudoephedrine serves as an inexpensive and highly practical chiral auxiliary for asymmetric alkylations.[5] Amides derived from pseudoephedrine undergo highly diastereoselective alkylation to produce a wide range of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[5] A key advantage is that the alkylated products are often crystalline, facilitating purification by recrystallization. Due to regulations on pseudoephedrine, pseudoephenamine has been introduced as a practical and, in some cases, superior alternative.

Oppolzer's Camphorsultams

Based on the rigid bicyclic structure of camphor (B46023), Oppolzer's camphorsultams are exceptionally effective in a variety of asymmetric transformations, including Diels-Alder reactions, alkylations, and conjugate additions.[2][6] The well-defined steric environment provided by the sultam leads to high levels of facial selectivity. Both enantiomers are commercially available, adding to their versatility.

Sulfur-Based Chiral Auxiliaries

Chiral auxiliaries containing sulfur, such as thiazolidinethiones, have demonstrated unique reactivity and high stereocontrol, particularly in acetate (B1210297) aldol reactions where traditional oxazolidinones can be less effective.[7] These auxiliaries are readily prepared from amino acids and are known for their high degree of diastereoselectivity and ease of removal.[7]

Terpene- and Carbohydrate-Based Auxiliaries

Nature's chiral pool offers a vast array of inexpensive and structurally diverse starting materials for the synthesis of chiral auxiliaries. Terpenes, such as camphor and pinene, provide rigid scaffolds that can effectively control the stereochemical course of reactions.[8] Similarly, carbohydrates, with their multiple stereocenters, can be converted into efficient chiral auxiliaries for various asymmetric transformations, including reductive coupling and Michael additions.[9][10]

Quantitative Performance Data

The following tables summarize the performance of various chiral auxiliaries in key asymmetric reactions, providing a direct comparison of their efficacy.

Table 1: Performance in Asymmetric Aldol Reactions

Chiral Auxiliary/DerivativeAldehydeLewis Acid/BaseDiastereomeric Ratio (d.r.)Yield (%)Reference
(4R,5S)-Cyclopentano[d]oxazolidin-2-oneIsobutyraldehydeBu₂BOTf, DIPEA>99:1 (syn:anti)75[1]
(4R,5S)-Cyclopentano[d]oxazolidin-2-oneBenzaldehydeBu₂BOTf, DIPEA>99:1 (syn:anti)80[1]
(4S)-4-Benzyl-2-oxazolidinoneIsobutyraldehydeBu₂BOTf, Et₃N>99:1 (syn:anti)89
(4S)-4-Isopropyl-2-oxazolidinoneBenzaldehydeBu₂BOTf, DIPEA99:1 (syn:anti)85
Indene-based ThiazolidinethionePropionaldehydeTiCl₄, Sparteine>95:5 (syn:anti)92

Table 2: Performance in Asymmetric Alkylation Reactions

Chiral Auxiliary/DerivativeElectrophileBaseDiastereomeric Excess (de%)Yield (%)Reference
(4R,5S)-Cyclopentano[d]oxazolidin-2-oneBenzyl (B1604629) BromideNaHMDS>9985[1]
(4R,5S)-Cyclopentano[d]oxazolidin-2-oneEthyl IodideNaHMDS>9982[1]
(1S,2S)-Pseudoephedrine Propionamide (B166681)Benzyl BromideLDA, LiCl≥9995
(1S,2S)-Pseudoephedrine Propionamiden-Butyl IodideLDA, LiCl9892
Oppolzer's Camphorsultam (N-propionyl)Allyl BromideNaHMDS>9885

Experimental Protocols

Detailed methodologies are crucial for the successful application of these chiral auxiliaries.

Protocol 1: Asymmetric Aldol Reaction with an Evans' Oxazolidinone Auxiliary

This protocol describes a general procedure for a diastereoselective syn-aldol reaction.

Materials:

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Argon) and cool the solution to 0 °C.

  • Add DIPEA (1.2 equiv) dropwise, followed by the slow addition of Bu₂BOTf (1.1 equiv). Stir the mixture at 0 °C for 30 minutes.

  • Cool the resulting boron enolate solution to -78 °C and add the aldehyde (1.5 equiv) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.

  • Stir the mixture vigorously for 1 hour.

  • Extract the aqueous layer with DCM, and wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the aldol adduct.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.

Protocol 2: Asymmetric Alkylation with a Pseudoephedrine Auxiliary

This protocol outlines a general procedure for the diastereoselective alkylation of a pseudoephedrine amide.

Materials:

  • (1S,2S)-Pseudoephedrine propionamide

  • Lithium diisopropylamide (LDA)

  • Anhydrous lithium chloride (LiCl)

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Procedure:

  • To a solution of LDA (2.2 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add anhydrous LiCl (6 equiv).

  • Add a solution of the pseudoephedrine propionamide (1.0 equiv) in THF dropwise to the LDA/LiCl solution.

  • Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.

  • Cool the solution back to -78 °C and add the alkyl halide (1.5 equiv).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can often be purified by recrystallization to enhance diastereomeric purity.

  • Determine the diastereomeric excess by chiral HPLC or ¹H NMR analysis.

Visualizing Asymmetric Synthesis Workflows

The following diagrams illustrate the general workflows and decision-making processes in asymmetric synthesis using chiral auxiliaries.

G cluster_0 General Workflow for Asymmetric Synthesis with a Chiral Auxiliary start Prochiral Substrate attachment Attachment of Auxiliary start->attachment auxiliary Chiral Auxiliary (A*) auxiliary->attachment diastereoselective_reaction Diastereoselective Reaction (+ Reagent) attachment->diastereoselective_reaction intermediate Diastereomeric Intermediate diastereoselective_reaction->intermediate cleavage Cleavage of Auxiliary intermediate->cleavage product Chiral Product cleavage->product recovery Recovery of A* cleavage->recovery

General workflow for asymmetric synthesis.

G cluster_1 Decision Flowchart for Selecting a Chiral Auxiliary reaction_type What is the key bond-forming reaction? aldol Aldol Addition reaction_type->aldol alkylation Alkylation reaction_type->alkylation diels_alder Diels-Alder reaction_type->diels_alder conjugate_addition Conjugate Addition reaction_type->conjugate_addition evans Evans' Oxazolidinone (for syn-products) aldol->evans sulfur Sulfur-based Auxiliary (for acetate aldols) aldol->sulfur pseudo Pseudoephedrine/ Pseudoephenamine alkylation->pseudo oppolzer Oppolzer's Camphorsultam alkylation->oppolzer diels_alder->oppolzer conjugate_addition->oppolzer

Decision flowchart for auxiliary selection.

Conclusion

The selection of a chiral auxiliary is a critical parameter in the design of an asymmetric synthesis. While auxiliaries derived from this compound and its analogs provide excellent stereocontrol, a diverse array of powerful alternatives are available to the synthetic chemist. Evans' oxazolidinones remain the gold standard for asymmetric syn-aldol reactions, while pseudoephedrine and its derivatives offer a practical and highly selective solution for asymmetric alkylations. For Diels-Alder and conjugate addition reactions, Oppolzer's camphorsultams consistently deliver high levels of diastereoselectivity. Furthermore, sulfur-, terpene-, and carbohydrate-based auxiliaries provide unique advantages and expand the toolkit for tackling complex stereochemical challenges. This guide provides the comparative data and procedural framework to enable an informed choice of chiral auxiliary, ultimately facilitating the efficient and stereoselective synthesis of valuable chiral molecules.

References

A Comparative Guide to Validated Analytical Methods for (S)-2-aminobutan-1-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of validated analytical methods for the quantitative analysis of (S)-2-aminobutan-1-ol, a crucial chiral intermediate in the pharmaceutical industry. The accurate determination of its enantiomeric purity is critical for ensuring the safety and efficacy of drug products. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of available techniques, their performance characteristics, and detailed experimental protocols.

Overview of Analytical Techniques

The primary challenge in the analysis of this compound is its chiral nature and lack of a strong UV-absorbing chromophore, which complicates direct quantification using common HPLC-UV detectors. To address this, two principal HPLC-based strategies are employed:

  • Pre-column Derivatization: This indirect method involves reacting the analyte with a chiral derivatizing reagent to form diastereomers. These diastereomers can then be separated on a standard achiral stationary phase, such as a C18 column, and detected by a UV detector. This approach is often cost-effective as it utilizes standard HPLC equipment.

  • Direct Chiral Separation: This method utilizes a chiral stationary phase (CSP) that can directly distinguish between the enantiomers of 2-aminobutan-1-ol (B80463). This approach simplifies sample preparation by eliminating the derivatization step but may require more specialized and expensive chiral columns.

Gas chromatography-mass spectrometry (GC-MS) is another viable technique, though it also necessitates a derivatization step to increase the volatility of the polar amino alcohol.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance data for a validated HPLC method for the analysis of 2-aminobutan-1-ol enantiomers following pre-column derivatization.

Performance ParameterMethod: Pre-column Derivatization with Methyl (5-fluoro-2,4-dinitro-phenyl)-(S)-prolinate followed by RPLC
Linearity (Concentration Range) Not explicitly defined in the provided data
Correlation Coefficient (r²) Not explicitly provided, but good linearity is implied by the recovery data.
Limit of Detection (LOD) 0.001 µg/mL[1]
Limit of Quantification (LOQ) 0.003 µg/mL[1]
Accuracy (% Recovery) 98.5% - 101.2%[1]
Precision (RSD%) < 0.88% (n=9)[1]

Experimental Protocols

Method 1: Pre-column Derivatization followed by Reversed-Phase HPLC

This protocol is based on the derivatization of 2-aminobutan-1-ol enantiomers with a chiral derivatizing agent, followed by separation on a standard C18 column.

1. Materials and Reagents:

  • This compound standard

  • Chiral derivatizing reagent: (R)-(+)-1-phenylethanesulfonyl chloride

  • Dichloromethane

  • Methanol (B129727) (HPLC grade)

  • Sodium Acetate

  • Acetic Acid

  • Water (HPLC grade)

2. Derivatization Procedure:

  • Dissolve a known amount of 2-aminobutan-1-ol in dichloromethane.

  • Add a molar excess of (R)-(+)-1-phenylethanesulfonyl chloride.

  • Stir the reaction mixture at room temperature to ensure complete derivatization.

  • Dilute the resulting solution containing the diastereomeric derivatives with the mobile phase for HPLC analysis.

3. HPLC Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: Methanol and 50mM Sodium Acetate buffer (pH 3.5) (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • Detector: UV at 254 nm

Method 2: Direct Separation on a Chiral Stationary Phase

This protocol describes the direct enantioselective separation of 2-aminobutan-1-ol using a chiral column.

1. Materials and Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Perchloric acid

  • Water (HPLC grade)

2. Standard and Sample Preparation:

  • Dissolve the 2-aminobutan-1-ol standard in the mobile phase.

3. HPLC Conditions:

  • Column: Chiral Stationary Phase Column (e.g., CROWNPAK® CR(+))

  • Mobile Phase: Aqueous perchloric acid solution (pH 2.0). Up to 15% methanol can be added to adjust retention time.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as 2-aminobutan-1-ol lacks a UV chromophore.

Mandatory Visualization

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis validation_report Validation Report Generation data_analysis->validation_report end End: Validated Method Implementation validation_report->end

References

Comparative Analysis of Cross-Reactivity: (S)-2-aminobutan-1-ol and Structural Analogs in Immunoassay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the cross-reactivity profiles of (S)-2-aminobutan-1-ol and its structural analogs in the context of immunoassay development. Designed for researchers, scientists, and drug development professionals, this guide offers a detailed examination of the specificity of antibodies developed for the antituberculosis drug ethambutol (B1671381), for which this compound is a key chiral intermediate. The data presented herein is crucial for the development of specific and reliable immunoassays for therapeutic drug monitoring and metabolic studies.

Introduction

This compound is a critical chiral building block in the synthesis of ethambutol, a first-line medication for the treatment of tuberculosis. The stereochemistry of this moiety is vital for the drug's efficacy. Consequently, the ability to distinguish between this compound, its enantiomer (R)-2-aminobutan-1-ol, and other structurally related compounds is paramount in the development of specific immunoassays for ethambutol and its metabolites. This guide summarizes the available, albeit limited, cross-reactivity data and provides detailed experimental protocols to enable researchers to conduct their own comparative studies.

Data Summary: Cross-Reactivity in Ethambutol Immunoassays

Direct cross-reactivity studies for this compound are not extensively available in peer-reviewed literature. However, by examining data from immunoassays developed for ethambutol, we can infer the potential for cross-reactivity of its precursors and related structures. The following table is a representative summary based on typical findings for small molecule immunoassays and highlights the expected selectivity. Note: The following data is illustrative and may not represent the performance of all available assays.

CompoundStructureRelationship to EthambutolExpected Cross-Reactivity (%)
EthambutolN,N'-bis[(S)-1-(hydroxymethyl)propyl]ethylenediamineTarget Analyte100
This compoundC₂H₅CH(NH₂)CH₂OH (S-isomer)PrecursorLow to Moderate
(R)-2-aminobutan-1-olC₂H₅CH(NH₂)CH₂OH (R-isomer)Enantiomeric ImpurityVery Low
2-aminobutanol (racemic)C₂H₅CH(NH₂)CH₂OH (racemate)Precursor MixtureLow
1,2-diaminoethaneH₂NCH₂CH₂NH₂Linker MoietyNegligible

Note: Expected cross-reactivity is highly dependent on the specific antibody and the design of the immunoassay. The values presented are estimations based on general principles of stereospecificity in antibody-antigen interactions.

Experimental Protocols

To facilitate further research and validation, a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) is provided below. This protocol can be adapted to assess the cross-reactivity of this compound and its analogs with antibodies raised against ethambutol or other target molecules.

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • Coating antigen (e.g., Ethambutol-protein conjugate)

  • Primary antibody (specific for the target analyte)

  • This compound and its structural analogs (test compounds)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Competition:

    • Prepare serial dilutions of the standard (target analyte) and the test compounds (this compound and its analogs) in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard or test compound dilution with 50 µL of the primary antibody (at a pre-determined optimal dilution) for 1 hour at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the solution and wash the plate three to five times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Aspirate the secondary antibody solution and wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

  • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Test Compound) x 100

Visualizing the Concepts

To better illustrate the relationships and processes described, the following diagrams are provided.

G cluster_ethambutol Ethambutol Structure cluster_analogs Structural Analogs S_ABA1 This compound EDA Ethylenediamine S_ABA1->EDA S_ABA2 This compound S_ABA2->EDA R_ABA (R)-2-aminobutan-1-ol Racemic_ABA 2-aminobutanol (racemic) Other Other Amines/Alcohols

Caption: Structural relationship of this compound to Ethambutol and its analogs.

G cluster_workflow Competitive ELISA Workflow A 1. Coat Plate with Antigen B 2. Block Non-specific Sites A->B C 3. Pre-incubate Antibody with Sample/Standard B->C D 4. Add Mixture to Plate (Competition) C->D E 5. Wash D->E F 6. Add Secondary Antibody E->F G 7. Wash F->G H 8. Add Substrate (Color Development) G->H I 9. Stop Reaction & Read Plate H->I

Caption: Experimental workflow for the competitive ELISA protocol.

Conclusion

The specificity of immunoassays for small molecules like ethambutol is critically dependent on the quality of the antibodies and the assay design. While direct quantitative cross-reactivity data for this compound is scarce, the provided protocols and conceptual diagrams offer a solid framework for researchers to perform their own comprehensive cross-reactivity studies. Such studies are essential for the validation of any new immunoassay and for ensuring the accuracy of therapeutic drug monitoring and related research.

Performance comparison of different chiral columns for separating 2-aminobutanol enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective separation of 2-aminobutanol enantiomers is a critical analytical challenge. This guide provides a performance comparison of different chiral high-performance liquid chromatography (HPLC) columns and methodologies, supported by experimental data, to aid in the selection of the most suitable approach for your application.

The separation of 2-aminobutanol enantiomers, (R)- and (S)-2-aminobutanol, is complicated by the molecule's lack of a UV-absorbing chromophore, which makes direct detection by conventional UV detectors challenging. To address this, two primary strategies are employed: direct chiral separation using a chiral stationary phase (CSP) and an indirect approach involving pre-column derivatization followed by separation on a standard achiral column.

Direct Chiral Separation: Crown Ether vs. Polysaccharide-Based Columns

Direct enantioseparation on a chiral stationary phase offers a streamlined workflow by avoiding the need for derivatization. The two most common types of CSPs for this purpose are crown ether-based and polysaccharide-based columns.

Crown Ether-Based Columns: A Superior Choice for 2-Aminobutanol

Crown ether-based columns, particularly the CROWNPAK® CR(+) column, have demonstrated efficacy in the direct separation of primary amino alcohols like 2-aminobutanol. The chiral recognition mechanism of these columns allows for the direct distinction between the enantiomers.

Polysaccharide-Based Columns: Limited Success for 2-Aminobutanol

Polysaccharide-based columns, such as those under the Chiralpak® and Chiralcel® brands, are widely used for a broad range of chiral separations. However, for the specific application of separating 2-aminobutanol enantiomers, their performance appears to be limited. Studies on the closely related compound, 2-aminobutanamide, have shown that several polysaccharide-based columns, including Chiralpak ADH, OD, and IA, failed to achieve separation.[1] This suggests that these types of columns may not be the optimal choice for this particular analyte.

Performance Data Summary

The following table summarizes the performance data for the direct separation of 2-aminobutanol enantiomers on a CROWNPAK® CR(+) column. Due to the lack of successful separation, quantitative data for polysaccharide-based columns is not available for a direct comparison.

Chiral Column TypeColumnMobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionResolution (Rs)Selectivity (α)Retention Factor (k')Analysis Time (min)
Crown Ether-Based CROWNPAK® CR(+)Aqueous perchloric acid (pH 2.0), optional up to 15% Methanol (B129727)0.825ELSD, CAD, or UV (if derivatized)Adequate SeparationData not availableData not availableData not available
Polysaccharide-Based Chiralpak® ADH, OD, IAn-Hexane and IPAData not availableData not availableUVNo SeparationNot applicableNot applicableNot applicable

Note: "Adequate Separation" for the CROWNPAK® CR(+) column is based on qualitative findings from a study on a structurally similar compound.[1] "No Separation" for the polysaccharide-based columns is also based on the same study.

Indirect Method: A Reliable Alternative

Given the challenges with direct separation on some chiral columns, the indirect method of pre-column derivatization remains a robust and widely used alternative. This technique involves reacting the 2-aminobutanol enantiomers with a chiral derivatizing agent that contains a chromophore. This reaction creates diastereomers that can be readily separated on a conventional and less expensive achiral C18 column, with the added benefit of UV detectability.

Experimental Protocols

Direct Separation using CROWNPAK® CR(+)

This protocol is adapted from established methods for the separation of primary amino alcohols.[2]

  • Column: CROWNPAK® CR(+)

  • Mobile Phase: Aqueous perchloric acid solution with the pH adjusted to 2.0. Up to 15% methanol can be added to reduce retention time if necessary.[2]

  • Flow Rate: 0.8 mL/min[2]

  • Column Temperature: 25°C[2]

  • Injection Volume: 10 µL[2]

  • Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or UV at 210 nm if a non-chiral, UV-active tag is used for derivatization.[2]

  • Sample Preparation: Dissolve the 2-aminobutanol standard in the mobile phase.[2]

  • Data Analysis: The two peaks corresponding to the (R)- and (S)-enantiomers are identified. On a CROWNPAK® CR(+) column, the (R)-enantiomer is typically expected to elute before the (S)-enantiomer for amino alcohols.[2]

Indirect Separation via Derivatization

This protocol utilizes a chiral derivatizing agent to form diastereomers, which are then separated on a standard C18 column.

  • Derivatization Reagent: (R)-(+)-1-phenylethanesulfonyl chloride

  • Column: Standard C18 reversed-phase column

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Typically ambient or slightly elevated (e.g., 30°C).

  • Detector: UV detector at a wavelength appropriate for the chromophore of the derivatizing agent.

  • Sample Preparation: The 2-aminobutanol sample is reacted with an excess of the chiral derivatizing reagent in a suitable solvent.

  • Data Analysis: The two peaks corresponding to the diastereomers of the derivatized 2-aminobutanol are identified, and the enantiomeric excess can be calculated from their peak areas.

Experimental Workflows

Experimental_Workflows cluster_direct Direct Separation Workflow cluster_indirect Indirect Separation Workflow d_start Sample (R/S-2-aminobutanol) d_hplc HPLC System (CROWNPAK® CR(+)) d_start->d_hplc d_detection Detection (ELSD/CAD) d_hplc->d_detection d_result Separated Enantiomer Peaks d_detection->d_result i_start Sample (R/S-2-aminobutanol) i_derivatization Pre-column Derivatization i_start->i_derivatization i_hplc HPLC System (C18 Column) i_derivatization->i_hplc i_detection UV Detection i_hplc->i_detection i_result Separated Diastereomer Peaks i_detection->i_result

Figure 1. A comparison of the experimental workflows for the direct and indirect separation of 2-aminobutanol enantiomers.

Conclusion

For the direct chiral separation of 2-aminobutanol enantiomers, crown ether-based columns such as the CROWNPAK® CR(+) appear to be a more promising approach than polysaccharide-based columns, which have shown limited success. However, the indirect method involving pre-column derivatization and separation on a standard C18 column remains a highly effective and reliable alternative, particularly when direct chiral separation proves challenging or when UV detection is preferred for its sensitivity and accessibility. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired workflow efficiency, available instrumentation, and the required sensitivity.

References

A Comparative Guide to the Synthetic Routes of (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-aminobutan-1-ol is a crucial chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol. The demand for enantiomerically pure this compound has driven the development of various synthetic strategies. This guide provides a comparative overview of the primary synthetic routes, including biocatalytic methods, chemical reductions, and resolution of racemic mixtures, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparison of Synthetic Strategies

The choice of synthetic route to this compound depends on factors such as desired enantiopurity, yield, cost, scalability, and environmental impact. The following table summarizes the quantitative data for the most common approaches.

Synthetic RouteStarting MaterialKey Reagents/CatalystYieldEnantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Biocatalytic Reductive Amination 1-Hydroxybutan-2-one (B1215904)Engineered Amine Dehydrogenase (AmDH), GDH, NADHUp to 99%>99%High enantioselectivity, mild reaction conditions, environmentally friendly.[1]Requires specialized enzymes and cofactors, potential for enzyme inhibition.
Chemical Reduction (S)-2-Aminobutyric acid1. LiAlH4 in THF2. Ru/C catalyst, H₂~61%>98% (from chiral pool)Utilizes readily available starting materials, well-established chemical methods.Use of hazardous reagents (LiAlH4), high pressure and temperature may be required.
Resolution of Racemic Mixture (Chemical) Racemic 2-aminobutan-1-ol (B80463)L-(+)-Tartaric acid~98% (of one enantiomer)High (after crystallization)A traditional and effective method for obtaining high enantiopurity.[2]Theoretical maximum yield is 50%, requires a multi-step process.
Resolution of Racemic Mixture (Enzymatic) Racemic N-phenylacetyl-2-amino-1-butanolPenicillin G acylase~40%>99%High enantioselectivity under mild conditions.Requires an additional derivatization step, lower yield compared to chemical resolution.
Whole-Cell Biosynthesis L-ThreonineEngineered Saccharomyces cerevisiaeLow (mg/L)High (enantiopure)Sustainable production from a renewable feedstock.[3]Currently low yields, requires significant metabolic engineering efforts.

Experimental Protocols

Biocatalytic Reductive Amination of 1-Hydroxybutan-2-one

This protocol is based on the use of an engineered amine dehydrogenase (AmDH) for the asymmetric synthesis of this compound.[1]

Materials:

  • Engineered Amine Dehydrogenase (e.g., SpAmDH variant wh84)

  • Glucose Dehydrogenase (GDH)

  • 1-Hydroxybutan-2-one

  • NH₄Cl/NH₃·H₂O buffer (1 M, pH 8.5)

  • NAD⁺

  • Glucose

  • Thermostatic metal bath or shaker

Procedure:

  • Prepare a reaction mixture (e.g., 10 mL) in an Erlenmeyer flask containing 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5).

  • Add NAD⁺ to a final concentration of 1 mM and glucose to a final concentration of 100 mM.

  • Add the GDH cell-free extract to a final concentration of 2 mg/mL.

  • Add the purified engineered AmDH (e.g., wh84 variant) to a final concentration of 0.32–0.64 mg/mL.

  • Initiate the reaction by adding 1-hydroxybutan-2-one to a final concentration of 100-200 mM.

  • Incubate the reaction at 30°C with shaking (e.g., 1000 rpm) for 24 hours.

  • Monitor the reaction progress and product formation by HPLC analysis.

  • Upon completion, the product can be purified by ion-exchange chromatography.

Chemical Reduction of (S)-2-Aminobutyric Acid with LiAlH₄

This protocol describes the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride.[4][5][6]

Materials:

  • (S)-2-Aminobutyric acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • 15% aqueous sodium hydroxide (B78521)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).

  • Suspend LiAlH₄ (e.g., 1.1 equivalents) in anhydrous THF in the flask and cool the mixture to 0°C using an ice bath.

  • Dissolve (S)-2-aminobutyric acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by water (x mL, where x is the grams of LiAlH₄ used), then 15% aqueous NaOH (x mL), and finally water again (3x mL).

  • Stir the resulting mixture at room temperature for 15-30 minutes until a white precipitate forms.

  • Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter off the solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Resolution of Racemic 2-aminobutan-1-ol using L-(+)-Tartaric Acid

This protocol is a classical method for resolving a racemic amine using a chiral acid to form diastereomeric salts.[2][7]

Materials:

  • Racemic 2-aminobutan-1-ol

  • L-(+)-Tartaric acid

  • Anhydrous methanol (B129727) or ethanol

  • 2M Sodium hydroxide (NaOH) solution

  • Dichloromethane or other suitable organic solvent

  • Beakers, filtration apparatus

Procedure:

  • Dissolve racemic 2-aminobutan-1-ol (1.0 mole) in anhydrous methanol in a beaker with stirring.

  • In a separate beaker, dissolve L-(+)-tartaric acid (1.0 mole) in anhydrous methanol, gently heating if necessary.

  • Slowly add the tartaric acid solution to the amino alcohol solution while maintaining the temperature at 40-45°C.

  • Seed the resulting solution with a trace amount of this compound L-(+)-tartrate crystals.

  • Cool the mixture slowly to 0-5°C over several hours to allow for the crystallization of the diastereomeric salt.

  • Collect the precipitated crystals of this compound L-(+)-tartrate by vacuum filtration and wash with cold methanol.

  • To liberate the free amine, dissolve the collected salt in water and add 2M NaOH solution dropwise with stirring until the pH is greater than 11.

  • Extract the aqueous solution multiple times with dichloromethane.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield enantiomerically enriched this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

G cluster_0 Biocatalytic Reductive Amination start_br 1-Hydroxybutan-2-one reagents_br Engineered Amine Dehydrogenase (AmDH) NH₃, NADH start_br->reagents_br Asymmetric amination product_br This compound reagents_br->product_br

Caption: Biocatalytic synthesis of this compound.

G cluster_1 Chemical Reduction start_cr (S)-2-Aminobutyric acid reagents_cr Reducing Agent (e.g., LiAlH₄ or H₂/Catalyst) start_cr->reagents_cr Reduction of carboxylic acid product_cr This compound reagents_cr->product_cr

Caption: Chemical reduction pathway to this compound.

G cluster_2 Resolution of Racemic Mixture start_res Racemic 2-aminobutan-1-ol reagents_res Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) start_res->reagents_res Salt formation salts Diastereomeric Salts reagents_res->salts separation Fractional Crystallization salts->separation salt_s (S)-amine salt separation->salt_s salt_r (R)-amine salt (in solution) separation->salt_r liberation Basification (e.g., NaOH) salt_s->liberation product_res This compound liberation->product_res

Caption: Chiral resolution of racemic 2-aminobutan-1-ol.

G cluster_3 Whole-Cell Biosynthesis start_bio L-Threonine intermediate1 2-Ketobutyric acid start_bio->intermediate1 Threonine deaminase intermediate2 (S)-2-Aminobutyric acid intermediate1->intermediate2 Glutamate dehydrogenase product_bio This compound intermediate2->product_bio Carboxylic acid reductase

Caption: Biosynthetic pathway from L-threonine.

References

A Cost-Benefit Analysis of (S)-2-Aminobutan-1-ol in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-aminobutan-1-ol is a critical chiral building block in the pharmaceutical industry, most notably as a key intermediate in the synthesis of the anti-tuberculosis drug ethambutol (B1671381).[1][2] The economic viability and sustainability of its large-scale production are paramount. This guide provides an objective comparison of various synthetic routes to this compound, evaluating them against alternative chiral amino alcohols based on experimental data.

Executive Summary

The large-scale synthesis of this compound is achievable through multiple pathways, each with distinct economic and environmental implications. Traditional chemical synthesis, while established, often involves harsh reagents and significant downstream processing costs. In contrast, emerging biocatalytic and fermentative methods offer a greener and potentially more cost-effective alternative, though challenges in scaling up and achieving high product titers remain. The choice of synthetic route ultimately depends on a careful consideration of factors including raw material cost, process efficiency, product purity, and regulatory compliance.

Comparative Analysis of Synthetic Routes for this compound

The primary methods for synthesizing this compound on a large scale can be broadly categorized into chemical synthesis and biosynthesis.

Synthesis RouteStarting MaterialKey Reagents/CatalystsYieldPurity/Enantiomeric Excess (e.e.)Key AdvantagesKey Disadvantages
Chemical Synthesis: Catalytic Hydrogenation (S)-2-Aminobutyric acidSupported metal catalyst (e.g., Ru/C), H₂75-77%[3]>99.5%[3][4]High purity and yield, established technology.Requires high pressure and temperature, potential for metal contamination.
Chemical Synthesis: Electrodialysis (S)-2-amino-1-butanol-l-tartrateBipolar membrane electrodialysis (BMED)92.28% (conversion rate)[5]~98.2%[5]Green route, avoids addition of chemical reagents for salt conversion.[5]Higher energy consumption (1.88 kW·h·kg⁻¹)[5], specialized equipment required.
Biosynthesis: Whole-Cell Biocatalysis L-ThreonineSaccharomyces cerevisiae (engineered)Up to 1.10 mg/L[1]Enantiopure[1]Sustainable, uses renewable feedstock, mild reaction conditions.[1][2]Low product titer, complex downstream processing to isolate the product.
Biosynthesis: Enzymatic Reduction 1-hydroxybutan-2-oneEngineered Amine Dehydrogenase (AmDH)~60% conversion[6]>99% e.e.[6]High enantioselectivity, mild reaction conditions.Enzyme cost and stability can be limiting factors for large-scale production.[7]

Comparison with Alternative Chiral Amino Alcohols

While this compound is essential for specific applications like ethambutol synthesis, other chiral amino alcohols are prevalent in the pharmaceutical industry for different purposes. L-alaninol and (R)-3-amino-1-butanol serve as valuable benchmarks for comparison.

Chiral Amino AlcoholTypical Large-Scale Synthesis RouteKey ApplicationsMarket Perspective
This compound Catalytic hydrogenation of (S)-2-aminobutyric acidIntermediate for ethambutol.[1][2]Demand driven by anti-tuberculosis drug market.
L-Alaninol Reduction of L-alanineSynthesis of complex drug intermediates and APIs.[8]Dominates the chiral amino alcohols market with a projected 65% market share.[8]
(R)-3-Amino-1-butanol Chemoenzymatic approaches, chiral resolutionKey raw material for the HIV drug dolutegravir (B560016).[9]A major cost driver in dolutegravir production, with market prices ranging from $150-345/kg.[9]

Experimental Protocols

Chemical Synthesis of this compound via Catalytic Hydrogenation

This protocol is based on a patented method for the large-scale synthesis of this compound.[3][4]

Materials:

  • (S)-2-aminobutyric acid

  • Deionized water

  • Supported metal catalyst (e.g., Ruthenium on Carbon)

  • Hydrogen gas

  • Activated carbon (for decolorizing)

Procedure:

  • Preparation of the Reaction Mixture: Dissolve (S)-2-aminobutyric acid in deionized water to a concentration of 0.1-0.2 g/mL. The solution can be decolorized using activated carbon.

  • pH Adjustment: Adjust the pH of the solution to 1-5.

  • Catalytic Hydrogenation: Add the supported metal catalyst to the solution. The reaction is carried out in a hydrogen atmosphere at a temperature of 60-70°C and a pressure of 2-4 MPa for 4-10 hours.

  • Work-up: After the reaction is complete, the catalyst is separated from the reaction solution by filtration. The filtrate is then subjected to post-treatment to obtain the final product, this compound.

Biosynthesis of this compound using Engineered Saccharomyces cerevisiae

This protocol is based on a study demonstrating the in vivo production of this compound.[1]

Materials:

  • Engineered Saccharomyces cerevisiae strain expressing threonine deaminase, a mutated glutamate (B1630785) dehydrogenase, carboxylic acid reductase, and phosphopantetheinyl transferase.

  • Synthetic complete (SC) medium.

  • L-threonine (optional, for feeding).

Procedure:

  • Cultivation of Yeast: The engineered yeast strain is cultivated in SC medium.

  • Induction of Gene Expression: The expression of the heterologous enzymes is induced.

  • Fermentation: The yeast is allowed to ferment, converting endogenous or supplemented L-threonine into (S)-2-aminobutyric acid and subsequently to this compound.

  • Extraction and Analysis: The product is extracted from the culture and the concentration is determined by analytical methods such as HPLC.

Visualizing the Synthetic Pathways

Biosynthetic Pathway of this compound in Engineered Yeast

G L_Threonine L-Threonine Two_Ketobutyric_Acid 2-Ketobutyric Acid L_Threonine->Two_Ketobutyric_Acid Threonine Deaminase S_2_ABA (S)-2-Aminobutyric Acid Two_Ketobutyric_Acid->S_2_ABA Mutated Glutamate Dehydrogenase S_2_ABOH This compound S_2_ABA->S_2_ABOH Carboxylic Acid Reductase & Phosphopantetheinyl Transferase

Caption: Biosynthesis of this compound from L-threonine.

Experimental Workflow for Chemical Synthesis vs. Biosynthesis

G cluster_0 Chemical Synthesis cluster_1 Biosynthesis A_Start Starting Material ((S)-2-Aminobutyric Acid) A_Reaction Catalytic Hydrogenation (High T & P) A_Start->A_Reaction A_Purification Purification A_Reaction->A_Purification A_Product Final Product (this compound) A_Purification->A_Product B_Start Feedstock (L-Threonine) B_Reaction Yeast Fermentation (Ambient Conditions) B_Start->B_Reaction B_Purification Downstream Processing B_Reaction->B_Purification B_Product Final Product (this compound) B_Purification->B_Product

References

Safety Operating Guide

Proper Disposal of (S)-2-aminobutan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-aminobutan-1-ol is a chemical compound requiring careful handling and disposal due to its hazardous properties. This document provides a comprehensive, step-by-step guide for its safe disposal, ensuring the safety of laboratory personnel and the protection of the environment.

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is not just a matter of regulatory compliance but a cornerstone of responsible laboratory practice. The following procedures are designed to provide clear, actionable guidance for the safe management of this compound waste.

Hazard Profile

This compound presents several significant hazards that must be understood and mitigated during handling and disposal.[1] It is harmful if swallowed, can cause severe skin burns and serious eye damage, and is classified as a combustible liquid.[1][2] Furthermore, it is very toxic to aquatic life, necessitating stringent measures to prevent its release into the environment.[1]

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion Causes severe skin burns.[1][2][3]
Eye Damage Causes serious eye damage.[1][2][3]
Flammability Combustible liquid.[2]
Aquatic Toxicity Very toxic to aquatic life.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure that all necessary safety measures are in place. This includes working in a well-ventilated area, preferably under a chemical fume hood, and having immediate access to an eyewash station and safety shower.[4][5]

Required Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear tightly fitting safety goggles and a face shield.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.

  • Body Protection: A flame-retardant laboratory coat and appropriate protective clothing are required.[1]

  • Respiratory Protection: If there is a risk of inhalation of vapors, a full-face respirator with an appropriate cartridge should be used.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated materials must be carried out in accordance with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene). Do not use metal containers for corrosive substances.[6]

    • The container must be clearly labeled as "Hazardous Waste: this compound, Corrosive, Flammable" and include the appropriate hazard pictograms.

  • Solid Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, and weighing paper, must be collected separately in a designated, labeled, and sealed container or a durable, transparent plastic bag.[7][8]

2. Handling Spills:

  • In the event of a small spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and collect the spilled liquid.[4][7][9]

  • Do not use combustible materials like paper towels to absorb the spill.

  • Place the absorbent material into a suitable container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water, collecting all cleaning materials as hazardous waste.

3. Container Management:

  • Never fill a waste container to more than 90% of its capacity to allow for vapor expansion.[6]

  • Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated, and cool secondary containment area away from heat and sources of ignition.[1][4][5][6][9]

  • Ensure that incompatible wastes are not stored together.[6]

4. Disposal of Empty Containers:

  • Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.[8]

  • To decontaminate, triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or water, if appropriate).

  • Collect the rinsate as hazardous waste.

  • After triple-rinsing, the container can be disposed of according to institutional guidelines, which may allow for recycling.[10]

5. Final Disposal:

  • All collected waste must be disposed of through a licensed hazardous waste disposal company.[2][3][6]

  • Do not pour this compound down the drain, as it is toxic to aquatic life and can damage plumbing.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type liquid_waste Liquid Waste (Pure or in Solution) waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated Materials) waste_type->solid_waste Solid collect_liquid Collect in a Labeled, Sealed, Compatible Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Bag or Container solid_waste->collect_solid storage Store in Designated Hazardous Waste Area collect_liquid->storage collect_solid->storage disposal Arrange for Pickup by Licensed Waste Disposal Company storage->disposal end End: Proper Disposal disposal->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for (S)-2-aminobutan-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the proper use of (S)-2-aminobutan-1-ol, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.

This compound is classified as a substance that can cause severe skin burns and serious eye damage. It is also harmful if swallowed and toxic to aquatic life. [1] Appropriate personal protective equipment and handling procedures are critical to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] For operations with a higher risk of splashing, a face shield should be used in addition to goggles.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] After handling, wash and dry hands thoroughly.[1]

    • Protective Clothing: Wear fire/flame resistant and impervious clothing to prevent skin contact.[1] A lab coat or chemical-resistant apron should be standard practice.

  • Respiratory Protection: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with an appropriate cartridge should be used.[1] Respiratory protection should follow OSHA's respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[3][4]

Engineering Controls and Work Practices

Proper laboratory setup and practices are essential for safe handling:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] For procedures that may generate vapors or aerosols, a chemical fume hood is required.[4]

  • Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][4]

  • Handling: Avoid contact with skin and eyes.[1] Do not breathe mist, gas, or vapors.[1] Use non-sparking tools to prevent ignition sources.[1][4] Do not eat, drink, or smoke in the handling area.[1][2]

Quantitative Exposure Limits

Occupational exposure limits for 2-aminobutan-1-ol (B80463) have been established by various regulatory bodies. These values should be used as a guide for assessing the need for respiratory protection and engineering controls.

JurisdictionTime-Weighted Average (8 hours)Short-Term Exposure Limit (15 minutes)
Germany (DFG)1 ppm / 3.7 mg/m³2 ppm / 7.4 mg/m³
Switzerland1 ppm / 3.7 mg/m³2 ppm / 7.4 mg/m³

Data sourced from ECHEMI Safety Data Sheet.[1]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate action is critical:

  • Spill: Evacuate personnel from the immediate area.[1] Remove all sources of ignition.[1][3] Absorb the spill with inert material and place it into a suitable, closed container for disposal.[2] Ensure adequate ventilation.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[4] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Seek immediate medical attention.[1][2]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][6] Keep away from incompatible materials such as acids and metals.[3] The storage area should be locked up.[1][5]

  • Disposal: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][5] The chemical should be sent to an appropriate treatment and disposal facility.[1] Do not allow the chemical to enter drains, as it is very toxic to aquatic life.[1]

Safe Handling Workflow

The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.

prep Preparation ppe Don Personal Protective Equipment (PPE) - Goggles/Face Shield - Chemical-Resistant Gloves - Impervious Clothing prep->ppe handling Chemical Handling - Work in a well-ventilated area/fume hood - Use non-sparking tools - Avoid generating aerosols ppe->handling use Experimental Use handling->use storage Storage - Store in a cool, dry, well-ventilated area - Tightly sealed container handling->storage If not all is used decon Decontamination & Cleanup - Clean work surfaces - Decontaminate equipment use->decon waste Waste Collection - Collect waste in labeled, sealed containers decon->waste remove_ppe Remove PPE - Remove gloves and other PPE correctly decon->remove_ppe disposal Disposal - Dispose of waste through approved channels waste->disposal handwash Wash Hands Thoroughly remove_ppe->handwash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.